Tripelennamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSICIQKZGUEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3.ClH, C16H22ClN3 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22306-05-4, 91-81-6 (Parent) | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22306-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripelennamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6026248 | |
| Record name | Tripelennamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
154-69-8, 22306-05-4 | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tripelennamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripelennamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripelennamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripelennamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripelennamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPELENNAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWV8GJ56ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378.5 to 380.3 °F (NTP, 1992) | |
| Record name | TRIPELENAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21194 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, exerts its primary therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This document provides a comprehensive overview of its mechanism of action, encompassing its molecular interactions, downstream signaling consequences, and relevant experimental methodologies for its characterization. Quantitative pharmacological data are presented to facilitate comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
Tripelennamine hydrochloride functions as a potent and selective antagonist of the histamine H1 receptor.[1][2][3][4] In allergic and inflammatory responses, histamine, released from mast cells and basophils, binds to H1 receptors on various effector cells, including those in the respiratory tract, gastrointestinal tract, and skin.[5][6] This binding triggers a cascade of events leading to the characteristic symptoms of allergy, such as pruritus (itching), vasodilation, increased vascular permeability, and smooth muscle contraction.[5]
This compound competitively inhibits the binding of histamine to the H1 receptor, thereby preventing the initiation of this signaling cascade.[5] By occupying the receptor's binding site, it effectively blocks the actions of endogenous histamine, leading to the temporary relief of allergic symptoms.[7] It is important to note that as a first-generation antihistamine, tripelennamine can cross the blood-brain barrier, which contributes to its sedative side effects.
Off-Target Activities
Beyond its primary antihistaminergic activity, tripelennamine has been reported to exhibit weak inhibitory effects on the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[8] This action classifies it as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[8] However, its affinity for the histamine H1 receptor is significantly higher than for the monoamine transporters. Additionally, some sources suggest it possesses mild anticholinergic properties.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing insights into its potency, affinity, and pharmacokinetic profile.
Table 1: Receptor and Transporter Binding Affinity
| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 Receptor | Tripelennamine | Rat | Radioligand Binding | 35 | [9] | |
| Histamine H1 Receptor | Tripelennamine | Human | Radioligand Binding | 40 | [9] | |
| PhIP Glucuronidation | Tripelennamine | Enzyme Inhibition | 30,000 | [1] |
Table 2: Pharmacokinetic Parameters
| Species | Administration Route | Dose | T1/2 (hours) | Cmax (ng/mL) | Tmax (minutes) | Total Body Clearance (L/h/kg) | Volume of Distribution (L/kg) | Reference |
| Human | Intramuscular | 50 mg | 2.9 | 105 | 30 | [10][11] | ||
| Human | Intramuscular | 100 mg | 4.4 | 194 | 30 | [10][11] | ||
| Horse | Intravenous | 0.5 mg/kg | 2.08 | 0.84 | 1.69 | [1][12][13] | ||
| Camel | Intravenous | 0.5 mg/kg | 2.39 | 0.97 | 2.87 | [1][12][13] |
Signaling Pathways
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with allergy and inflammation. Tripelennamine, by blocking the initial binding of histamine, prevents the activation of this entire downstream pathway.
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay for Histamine H1 Receptor
This protocol details the methodology to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-mepyramine.[10][14][15]
Materials:
-
HEK293T cells transiently expressing the human histamine H1 receptor
-
Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol)
-
Non-specific Ligand: Mianserin (B1677119) (10 µM final concentration)
-
Test Compound: this compound (various concentrations)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
Procedure:
-
Membrane Preparation:
-
Harvest HEK293T cells expressing the H1 receptor.
-
Resuspend cells in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine (e.g., 1-5 nM final concentration), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine, and 50 µL of mianserin (10 µM final concentration).
-
Competitive Binding: 50 µL of membrane homogenate, 50 µL of [³H]-mepyramine, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 4 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Histamine-Induced Wheal and Flare Suppression Test
This protocol describes a method to assess the in vivo antihistaminic activity of this compound by measuring its ability to suppress the wheal and flare response induced by histamine in human subjects.[11][16]
Materials:
-
Healthy human volunteers
-
This compound (oral formulation)
-
Placebo control
-
Histamine dihydrochloride (B599025) solution (e.g., 1 mg/mL)
-
Saline solution (negative control)
-
Skin prick lancets
-
Ruler or caliper for measurement
-
Pen for marking the skin
Procedure:
-
Subject Preparation and Baseline Measurement:
-
Ensure subjects have abstained from any antihistamine medication for an appropriate washout period (typically 7-10 days for first-generation antihistamines).
-
On the volar surface of the forearm, perform a baseline histamine skin prick test.
-
Apply a drop of histamine solution to the skin and prick through the drop with a lancet.
-
Perform a negative control test with saline solution nearby.
-
After 15-20 minutes, measure the diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema).
-
-
Drug Administration:
-
Administer a single oral dose of this compound or a matching placebo to the subjects in a double-blind, randomized manner.
-
-
Post-Dose Histamine Challenge:
-
At specified time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), perform subsequent histamine skin prick tests on different, marked areas of the forearm.
-
Measure the wheal and flare diameters at each time point after 15-20 minutes.
-
-
Data Analysis:
-
Calculate the area of the wheal and flare for each measurement.
-
For each time point, calculate the percentage suppression of the wheal and flare areas compared to the baseline measurement for both the tripelennamine and placebo groups.
-
Compare the suppression between the two groups using appropriate statistical methods (e.g., t-test or ANOVA) to determine the efficacy and duration of action of this compound.
-
Conclusion
This compound is a well-characterized first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor. Its mechanism involves the blockade of histamine-induced signaling pathways, leading to the alleviation of allergic symptoms. While it exhibits some off-target activities, its clinical efficacy is predominantly attributed to its potent H1 receptor antagonism. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of tripelennamine and other antihistaminic compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Skin reactions and itch sensation induced by epicutaneous histamine application in atopic dermatitis and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transport and inhibition mechanisms of the human noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia (Portuguese) [anaisdedermatologia.org.br]
Tripelennamine Hydrochloride: A Technical Guide to its Function as a Histamine H1 Receptor Antagonist
Introduction
Tripelennamine (B1683666) hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that has been utilized for the symptomatic relief of hypersensitivity reactions, such as hay fever, allergic rhinitis, and urticaria.[1][2][3][4] Its therapeutic effects are primarily mediated through its competitive antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four subtypes of G-protein-coupled receptors (GPCRs), including the H1 receptor.[5] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction.[1][4]
Tripelennamine hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[1][5][6] It binds to the receptor at the same site as histamine but does not activate it. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade, thereby mitigating the symptoms of an allergic response.[1][5] As a first-generation antihistamine, it can also cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[5] Additionally, this compound exhibits some anticholinergic activity due to its ability to bind to muscarinic receptors.[6]
Caption: Histamine H1 Receptor Signaling and Tripelennamine Antagonism
Pharmacodynamics
The affinity and functional inhibition of this compound at the histamine H1 receptor have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibitor constant (Ki), while the functional inhibition is often reported as the half-maximal inhibitory concentration (IC50).
| Parameter | Species | Value | Reference |
| Ki | Rat | 35 nM | |
| IC50 | Human | 40 nM | |
| IC50 | (Inhibiting PhIP glucuronidation) | 30 µM | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both humans and animal models. It is well-absorbed after administration and undergoes metabolism in the liver.[1][5]
| Parameter | Species | Dose & Route | Value | Reference |
| Peak Plasma Concentration | Human | 50 mg (intramuscular) | 105 ng/ml (at 30 mins) | [8][9] |
| Peak Plasma Concentration | Human | 100 mg (intramuscular) | 194 ng/ml (at 30 mins) | [8][9] |
| Elimination Half-Life (t1/2) | Human | 50 mg (intramuscular) | 2.9 hours | [8][9] |
| Elimination Half-Life (t1/2) | Human | 100 mg (intramuscular) | 4.4 hours | [8][9] |
| Elimination Half-Life (t1/2) | Horse | 0.5 mg/kg (intravenous) | 2.08 hours | [7][9] |
| Elimination Half-Life (t1/2) | Camel | 0.5 mg/kg (intravenous) | 2.39 hours | [7][9] |
| Total Body Clearance | Horse | 0.5 mg/kg (intravenous) | 0.84 L/h/kg | [7][9] |
| Total Body Clearance | Camel | 0.5 mg/kg (intravenous) | 0.97 L/h/kg | [7][9] |
| Volume of Distribution (Vd) | Horse | 0.5 mg/kg (intravenous) | 1.69 L/kg | [7][9] |
| Volume of Distribution (Vd) | Camel | 0.5 mg/kg (intravenous) | 2.87 L/kg | [7][9] |
Experimental Protocols
Competitive Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of a test compound (tripelennamine) for a receptor (H1R) by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of tripelennamine, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Competitive Radioligand Binding Assay
In Vitro Functional Assay: Intracellular Calcium Mobilization (for IC50 Determination)
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to its agonist. For the Gq-coupled H1 receptor, activation leads to an increase in intracellular calcium.[10]
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human H1 receptor are cultured in appropriate media.[11]
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.[11]
-
Agonist Stimulation: Histamine is added to the cells to stimulate the H1 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of tripelennamine at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Caption: Workflow for Intracellular Calcium Mobilization Assay
Conclusion
This compound is a potent histamine H1 receptor antagonist with a well-characterized mechanism of action and pharmacokinetic profile. Its ability to competitively block the H1 receptor makes it an effective agent for the treatment of various allergic conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of tripelennamine and other H1 receptor antagonists in a research and drug development setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tripelennamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]
- 10. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
In-Depth Technical Guide to the Pharmacological Properties of Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine (B1683666) hydrochloride is a first-generation ethylenediamine (B42938) antihistamine that has been in clinical use for the symptomatic relief of hypersensitivity reactions. This technical guide provides a comprehensive overview of its pharmacological properties, including its mechanism of action, receptor binding profile, pharmacokinetics, and the intracellular signaling pathways it modulates. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.
Mechanism of Action
Tripelennamine hydrochloride is a potent antagonist of the histamine (B1213489) H1 receptor.[1][2] It competitively binds to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby blocking the actions of endogenous histamine.[1] This antagonism alleviates the symptoms associated with allergic reactions, such as pruritus, vasodilation, increased vascular permeability, and bronchoconstriction.[1] While its primary activity is as an H1 antagonist, it also exhibits weak anticholinergic properties and can act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3]
Receptor Binding Affinity and Selectivity
The binding affinity of this compound to the histamine H1 receptor has been characterized, demonstrating its potency. It also exhibits a high degree of selectivity for the H1 receptor over muscarinic acetylcholine (B1216132) receptors.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 | Tripelennamine | Rat | Radioligand Binding | 35 | [BindingDB] | |
| Histamine H1 | Tripelennamine | Human | Radioligand Binding | 40 | [BindingDB] | |
| Muscarinic Acetylcholine | Tripelennamine | Not Specified | Not Specified | 180-fold lower affinity than H1 | [3] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is well absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 3 hours.[1] It is extensively metabolized in the liver and primarily excreted in the urine as metabolites.
| Parameter | Value | Species | Route of Administration | Reference |
| Absorption | ||||
| Tmax (Peak Plasma Time) | 2 - 3 hours | Human | Oral | [1] |
| Cmax (Peak Plasma Concentration) | 105 ng/mL (50 mg dose) | Human | Intramuscular | [4] |
| 194 ng/mL (100 mg dose) | Human | Intramuscular | [4] | |
| Distribution | ||||
| Volume of Distribution (Vd) | 2.87 L/kg | Camel | Intravenous | [5] |
| 1.69 L/kg | Horse | Intravenous | [5] | |
| Metabolism | ||||
| Primary Site | Liver | Human | Not Specified | [3] |
| Major Metabolites | N-oxide of tripelennamine, Quaternary ammonium (B1175870) N-glucuronide, O-glucuronides of hydroxylated derivatives | Human | Oral | [6] |
| Excretion | ||||
| Primary Route | Renal | Human | Not Specified | [3] |
| Elimination Half-life (t½) | 4 - 6 hours | Human | Oral | [3] |
| 2.9 - 4.4 hours | Human | Intramuscular | [3][4] | |
| Total Body Clearance | 0.97 L/h/kg | Camel | Intravenous | [5] |
| 0.84 L/h/kg | Horse | Intravenous | [5] |
Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7] Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This signaling cascade ultimately leads to the physiological effects of histamine.
This compound, as an H1 receptor antagonist, blocks the initial step of this pathway, preventing histamine from activating the receptor and thereby inhibiting the downstream signaling events.[9]
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a method to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human histamine H1 receptor.
-
[³H]-mepyramine (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice. Dilute to the desired concentration in assay buffer.
-
Prepare a stock solution of [³H]-mepyramine in assay buffer. The final concentration in the assay should be close to its Kd value.
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the diluted cell membranes, the [³H]-mepyramine solution, and the different concentrations of this compound.
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Human Pharmacokinetic Study
This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of this compound in healthy human volunteers.
Study Design:
-
An open-label, single-dose, crossover study design is often employed.
-
A cohort of healthy adult volunteers who have provided informed consent.
-
Subjects are administered a single oral or intramuscular dose of this compound.[4]
Procedure:
-
Dosing:
-
Following an overnight fast, subjects receive a single dose of this compound.
-
-
Blood Sampling:
-
Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[10]
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
-
Urine Collection:
-
Bioanalysis:
-
Plasma and urine concentrations of tripelennamine and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the plasma concentration-time curve).
-
t½ (elimination half-life).
-
CL/F (apparent total body clearance).
-
Vd/F (apparent volume of distribution).
-
-
The amount of parent drug and metabolites excreted in the urine is calculated to determine the renal clearance.
-
Conclusion
This compound is a well-characterized first-generation antihistamine with a clear mechanism of action as a potent histamine H1 receptor antagonist. Its pharmacokinetic profile is characterized by good absorption, extensive metabolism, and a relatively short half-life. By competitively inhibiting the H1 receptor, tripelennamine effectively blocks the Gq/11-PLC signaling cascade, thereby mitigating the symptoms of allergic reactions. This in-depth guide provides essential quantitative data and methodological insights to support further research and development in the field of antihistamines and related therapeutic areas.
References
- 1. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tripelennamine - Wikipedia [en.wikipedia.org]
- 4. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Metabolism of tripelennamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMPDB [smpdb.ca]
- 10. Metabolic profile of tripelennamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tripelennamine Hydrochloride for In Vitro Histamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of tripelennamine (B1683666) hydrochloride in in vitro histamine (B1213489) receptor binding assays. Tripelennamine, a first-generation antihistamine, is a potent and selective antagonist of the histamine H1 receptor.[1] This document details its binding characteristics, experimental protocols for its use in radioligand binding assays, and the underlying signaling pathways. The information presented is intended to assist researchers and drug development professionals in the effective application of tripelennamine hydrochloride as a pharmacological tool for studying the histamine H1 receptor.
Introduction
Tripelennamine is an ethylenediamine (B42938) derivative that functions as a histamine H1 receptor antagonist.[2] It competitively blocks the action of endogenous histamine at H1 receptors, thereby mitigating allergic responses such as bronchoconstriction, vasodilation, and increased capillary permeability.[2][3] First approved in 1948, it has been used for the symptomatic relief of hypersensitivity reactions, coughs, and the common cold.[3] Its primary mechanism of action involves binding to the histamine H1 receptor, which prevents histamine from eliciting its downstream effects.[3][4]
Binding Characteristics of this compound
This compound exhibits a high affinity for the histamine H1 receptor. Quantitative analysis of its binding affinity is crucial for its application in in vitro assays. The following tables summarize the available binding data for tripelennamine at the human histamine H1 receptor.
Table 1: Binding Affinity of Tripelennamine for the Human Histamine H1 Receptor
| Parameter | Value | Notes |
| IC50 | 40 nM | Inhibitory concentration required to displace 50% of a radiolabeled ligand. |
| Ki | ~40 nM | The pKi value is reported as 7.40, which corresponds to a Ki of approximately 40 nM. |
Data compiled from available literature. It is important to note that specific values may vary depending on the experimental conditions.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki or IC50) |
| Histamine H1 | ~40 nM |
| Histamine H2 | Data not available in the searched resources |
| Histamine H3 | Data not available in the searched resources |
| Histamine H4 | Data not available in the searched resources |
While tripelennamine is known to be a selective H1 receptor antagonist, specific quantitative binding data for the H2, H3, and H4 receptor subtypes were not available in the searched resources. For comparison, a known selective H1 antagonist, Emedastine, has been reported to have a Ki of 1.3 nM for H1 receptors, 49,067 nM for H2 receptors, and 12,430 nM for H3 receptors, demonstrating a high degree of selectivity.
Experimental Protocols
The following protocols are adapted from established methods for histamine H1 receptor binding assays using the radioligand [³H]mepyramine (also known as [³H]pyrilamine). These can be readily modified for competitive binding assays with this compound.
Preparation of Cell Membranes
-
Cell Culture: Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) to a sufficient density.
-
Harvesting: Detach the cells from the culture vessel and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar instrument.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet with fresh lysis buffer to remove cytosolic proteins.
-
Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane preparation at -80°C in aliquots.
Competitive Radioligand Binding Assay
-
Assay Buffer: Prepare an assay buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the following components in a final volume of 250 µL:
-
Cell membranes (typically 20-50 µg of protein)
-
[³H]mepyramine at a concentration near its Kd (e.g., 1-5 nM)
-
Varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.
-
-
Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) in place of tripelennamine.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Termination of Binding: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the tripelennamine concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Visualizations
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[3] The activation of this pathway leads to a cascade of intracellular events.
Histamine H1 Receptor Signaling Pathway
Upon binding of an agonist like histamine, the H1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[3] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological effects associated with H1 receptor activation.[3]
References
Tripelennamine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of tripelennamine (B1683666) hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identity
Tripelennamine hydrochloride is the hydrochloride salt of tripelennamine, a first-generation antihistamine of the ethylenediamine (B42938) class.
Chemical Name: N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine monohydrochloride[1]
Synonyms: Pyribenzamine hydrochloride, PBZ, Dehistin[2]
Chemical Structure:
The structure consists of a pyridine (B92270) ring and a benzyl (B1604629) group attached to a central ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 291.82 g/mol | [2][3] |
| Melting Point | 188-192 °C (370.4-377.6 °F) | [4] |
| Solubility | Water: ≥ 100 mg/mL at 22.2 °C (72 °F) | [2] |
| DMSO: 2 mg/mL (6.85 mM) | ||
| Ethanol: 1 mg/mL | ||
| pKa | ~9 | [3] |
| Appearance | Odorless, white crystalline powder | [2][3] |
| pH of aqueous solution (25 mg/mL) | 6.71 | [2][3] |
| pH of aqueous solution (50 mg/mL) | 6.67 | [2][3] |
Mechanism of Action
This compound is a potent antagonist of the histamine (B1213489) H1 receptor.[5][6][7] Its primary mechanism of action involves competitive binding to H1 receptors on effector cells, thereby blocking the actions of endogenous histamine.[5][6][7] This antagonism alleviates the symptoms associated with allergic reactions, which are mediated by histamine.
Histamine, upon binding to H1 receptors, activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy.[2]
By blocking the H1 receptor, this compound prevents this signaling cascade from being initiated by histamine.
Signaling Pathway Diagram
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Tripelennamine HCl.
Experimental Protocols
This section outlines generalized methodologies for determining key physicochemical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil bath of the Thiele tube.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting) are recorded. The range between these two temperatures is the melting range.
-
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Objective: To determine the purity and concentration of this compound in a sample.
Methodology (based on USP monograph): [8]
-
Mobile Phase Preparation: A mixture of methanol (B129727) and an ion-pair solution (e.g., 29 mM sodium 1-octanesulfonate) is prepared. 1.0 mL of N,N-dimethyloctylamine is added to 530 mL of methanol, followed by 430 mL of the ion-pair solution. The pH is adjusted to 3.0 with phosphoric acid.
-
Standard Preparation: A standard solution of USP this compound Reference Standard is prepared in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Assay Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic System:
-
A liquid chromatograph equipped with a 242-nm UV detector.
-
A 4.6-mm × 25-cm column containing packing L7.
-
The flow rate is maintained at approximately 1 mL per minute.
-
The column temperature is maintained at 35 °C.
-
-
Procedure:
-
Equal volumes (e.g., 10 µL) of the standard and assay preparations are injected into the chromatograph.
-
The chromatograms are recorded, and the peak areas for the tripelennamine peak are measured.
-
The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard. Purity is assessed by examining the presence and relative area of any impurity peaks.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Histamine receptor - Wikipedia [en.wikipedia.org]
- 8. pharmacopeia.cn [pharmacopeia.cn]
The Dawn of Allergy Relief: A Technical Guide to the Historical Development of First-Generation Antihistamines and Tripelennamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked a significant turning point in the management of allergic diseases with the advent of the first-generation antihistamines. These pioneering drugs were the first effective pharmacological intervention for symptoms of allergy, mediated by the antagonism of the histamine (B1213489) H1 receptor. This technical guide provides an in-depth exploration of the historical development of this class of drugs, with a core focus on tripelennamine, one of the earliest and most prominent examples. We will delve into the chemical synthesis, seminal experimental protocols used for their evaluation, pharmacokinetic profiles, and the characteristic side effects that defined this generation of antihistamines.
Historical Context: The Rise of Antihistamines
The understanding of histamine's role in the allergic response paved the way for the development of antihistamines. The first-generation antihistamines emerged in the 1940s, representing a breakthrough in medicinal chemistry.[1] Tripelennamine, patented in 1946 by Carl Djerassi and his colleagues at CIBA, was among the vanguard of these new therapeutic agents.[2][3] Sold under the brand name Pyribenzamine, it quickly became a widely used treatment for conditions such as hay fever, urticaria, and rhinitis.[2]
Chemical Synthesis of Tripelennamine
A plausible synthetic route is outlined below:
Mechanism of Action: H1 Receptor Antagonism
First-generation antihistamines, including tripelennamine, exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor. They do not prevent the release of histamine but rather competitively block its action on target cells. This antagonism mitigates the classic symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4][5]
A key characteristic of first-generation antihistamines is their ability to cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[6] This is due to their lipophilic nature and interaction with H1 receptors within the brain.
The signaling pathway of the H1 receptor and the inhibitory action of first-generation antihistamines is depicted below:
Experimental Protocols for Antihistamine Evaluation
The efficacy of early antihistamines was primarily assessed through in vivo and in vitro experimental models.
Guinea Pig Ileum Bioassay
This classic in vitro method was instrumental in the initial screening and characterization of antihistaminic activity.
Protocol:
-
Tissue Preparation: A segment of the ileum from a guinea pig is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 32°C and aerated with air.[3]
-
Recording: The tissue is attached to an isotonic transducer to record muscle contractions on a kymograph or a modern data acquisition system.[7]
-
Histamine Challenge: A dose-response curve is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.[7]
-
Antihistamine Testing: The tissue is pre-incubated with the antihistamine for a set period.
-
Inhibition Measurement: The histamine challenge is repeated in the presence of the antihistamine, and the degree of inhibition of the histamine-induced contractions is quantified.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model was used to assess the protective effect of antihistamines against histamine-induced respiratory distress.
Protocol:
-
Animal Preparation: A conscious guinea pig is placed in a whole-body plethysmograph to monitor respiratory parameters.[8]
-
Histamine Challenge: The animal is exposed to an aerosolized solution of histamine, which induces bronchoconstriction, observable as changes in breathing patterns (e.g., increased respiratory pressure).[9]
-
Antihistamine Administration: The test antihistamine is administered to the animal (e.g., orally or via injection) prior to the histamine challenge.
-
Protection Assessment: The ability of the antihistamine to prevent or reduce the severity of the histamine-induced bronchoconstriction is measured.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profiles of first-generation antihistamines are characterized by relatively rapid absorption and a short to moderate duration of action.
| Drug | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |
| Tripelennamine | ~2-3 hours | 4-6 hours[2] |
| Diphenhydramine (B27) | ~2-3 hours | 2.4-9.3 hours |
| Chlorpheniramine | ~2.5-6 hours | 12-43 hours |
Note: Values can vary depending on the study and individual patient factors.
Side Effect Profile
The most prominent side effect of first-generation antihistamines is sedation. Other common adverse effects are due to their anticholinergic properties.
| Side Effect | Tripelennamine | Diphenhydramine | Chlorpheniramine |
| Sedation/Drowsiness | Mild to Moderate | High | Moderate |
| Dry Mouth | Common | Common | Common |
| Dizziness | Common | Common | Common |
| Blurred Vision | Possible | Possible | Possible |
| Urinary Retention | Possible | Possible | Possible |
Source: Compiled from various clinical and preclinical data.[1]
Anticholinergic Effects and Signaling
The anticholinergic side effects of first-generation antihistamines result from their antagonism of muscarinic acetylcholine (B1216132) receptors.[10] Tripelennamine exhibits a 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors, which is higher than that of diphenhydramine (20-fold selectivity).[2]
Conclusion
The development of first-generation antihistamines, exemplified by tripelennamine, was a landmark achievement in pharmacology, providing the first effective symptomatic relief for allergic conditions. Their mechanism of action, centered on H1 receptor antagonism, was elucidated through pioneering experimental work. While their clinical utility has been partly superseded by the development of second-generation agents with a more favorable side-effect profile, the study of these original antihistamines laid the crucial groundwork for our modern understanding of allergy treatment and G-protein coupled receptor pharmacology. This guide has provided a technical overview of this important class of drugs, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Tripelennamine - Wikipedia [en.wikipedia.org]
- 3. Carl Djerassi - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
Tripelennamine Hydrochloride: A Technical Guide for Its Application as a Research Tool in Allergy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, has been a valuable pharmacological tool for decades in the study of allergic reactions.[1][2] As a potent histamine (B1213489) H1 receptor antagonist, it competitively inhibits the action of histamine, a primary mediator of type I hypersensitivity reactions.[3][4] This guide provides an in-depth overview of tripelennamine hydrochloride's mechanism of action, its application in key experimental models of allergy, and detailed protocols for its use in a research setting. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a control or investigative agent in allergy and inflammation studies.
Introduction
This compound, historically known by the trade name Pyribenzamine, is a classic H1 antihistamine that has been used for the symptomatic relief of various allergic conditions, including allergic rhinitis (hay fever), urticaria (hives), and conjunctivitis.[2][3][4] While newer second-generation antihistamines with improved side-effect profiles have largely replaced it in clinical practice, tripelennamine remains a relevant and valuable tool for preclinical allergy research.[5][6] Its well-characterized mechanism of action and potent H1-blocking activity make it an excellent positive control for validating new anti-allergic compounds and for dissecting the role of the histamine H1 receptor in various inflammatory pathways.
Mechanism of Action
This compound exerts its effects by acting as a competitive antagonist at the histamine H1 receptor.[3] It does not prevent the release of histamine from mast cells but rather blocks the binding of histamine to its receptor on target cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[7]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[1][8] This initiates a signaling cascade that results in the activation of phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8][11]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][8] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[1][10] Activated PKC can then phosphorylate a variety of downstream targets, leading to the activation of transcription factors such as NF-κB, which plays a crucial role in the expression of pro-inflammatory cytokines and adhesion molecules.[1]
Figure 1: Histamine H1 Receptor Signaling Pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that as a first-generation antihistamine, extensive modern pharmacokinetic and pharmacodynamic data may be limited compared to newer compounds.
| Parameter | Value | Species/System | Reference |
| IC50 (H1 Receptor Antagonism) | 44668 nM | In vitro binding assay | |
| IC50 (PhIP Glucuronidation Inhibition) | 30 µM | Human and rabbit liver microsomes | [12] |
| Plasma Half-life (Intramuscular) | 2.9 - 4.4 hours | Human | [13] |
| Peak Plasma Concentration | Achieved in 2-3 hours (oral) | Human | [3] |
Experimental Protocols
This compound can be employed in a variety of in vivo and in vitro models to study allergic inflammation. The following are representative protocols outlining its use.
In Vivo Model: Ovalbumin-Induced Allergic Rhinitis in Mice
This model is used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-allergic drugs.
Experimental Workflow:
Figure 2: Workflow for Ovalbumin-Induced Allergic Rhinitis Model.
Methodology:
-
Animals: BALB/c mice (6-8 weeks old) are commonly used.[14][15]
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) gel in a total volume of 200 µL saline.[16]
-
-
Challenge and Treatment:
-
From day 21 to 28, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of 1% OVA solution (5 µL per nostril).
-
One hour prior to each OVA challenge, administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) or the vehicle control.
-
-
Evaluation of Allergic Response:
-
On day 29, 30 minutes after the final OVA challenge, record the number of sneezes and nasal rubbing movements for 15 minutes.
-
Collect nasal lavage fluid (NLF) to measure levels of histamine, OVA-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13).[15]
-
Harvest nasal tissue for histopathological analysis to assess eosinophil infiltration.
-
In Vitro Model: Mast Cell Degranulation Assay
This assay is used to assess the ability of compounds to inhibit the release of inflammatory mediators from mast cells.
Experimental Workflow:
Figure 3: Workflow for Mast Cell Degranulation Assay.
Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) under appropriate conditions.
-
Assay Procedure:
-
Seed the mast cells into a 96-well plate.
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound or a test compound for 30 minutes.
-
Induce degranulation by adding a secretagogue such as compound 48/80 (e.g., 1-10 µg/mL) or, in the case of sensitized cells, the specific antigen.[5][17]
-
Incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
-
Quantification of Degranulation:
-
Measure the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Determine the total enzyme content by lysing a separate set of untreated cells.
-
Calculate the percentage of degranulation and the inhibition by this compound or the test compound.
-
In Vivo Model: Histamine-Induced Skin Wheal Test
This model directly assesses the in vivo H1-antihistaminic activity of a compound.
Methodology:
-
Animals: Guinea pigs or mice are commonly used.
-
Procedure:
-
Administer this compound (e.g., 10-50 mg/kg, i.p. or oral gavage) or the vehicle control to the animals.
-
After a set period (e.g., 60 minutes), inject a standard dose of histamine (e.g., 0.1 µg in 10 µL saline) intradermally into the shaved dorsal skin.[18]
-
Simultaneously, inject a saline control at a separate site.
-
After 15-30 minutes, measure the diameter of the wheal (edema) and flare (erythema) at the injection sites.[19][20]
-
-
Evaluation:
-
Calculate the percentage reduction in the wheal and flare area in the tripelennamine-treated group compared to the vehicle-treated group.
-
Conclusion
This compound, as a potent and well-characterized first-generation H1-antihistamine, continues to be an indispensable tool in allergy and immunology research. Its ability to competitively block the histamine H1 receptor provides a clear and reliable method for investigating the role of histamine in various allergic and inflammatory processes. The experimental protocols outlined in this guide offer a framework for researchers to effectively utilize this compound as a reference compound, thereby facilitating the discovery and validation of novel anti-allergic therapies. While newer antihistamines are favored for clinical use, the utility of this compound in a preclinical research setting remains robust.
References
- 1. SMPDB [smpdb.ca]
- 2. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pathogenesis of compound 48/80-induced gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rooyandarou.com [rooyandarou.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]
- 14. Apigenin Attenuates Allergic Responses of Ovalbumin-Induced Allergic Rhinitis Through Modulation of Th1/Th2 Responses in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. phcog.com [phcog.com]
- 17. researchgate.net [researchgate.net]
- 18. Use of histamine control in intradermal allergy skin testing [aaaai.org]
- 19. drugs.com [drugs.com]
- 20. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Central Nervous System Effects of Tripelennamine Hydrochloride in Animal Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripelennamine (B1683666) is a first-generation ethylenediamine (B42938) antihistamine that primarily functions as a histamine (B1213489) H1 receptor antagonist.[1][2] Unlike later-generation antihistamines, it readily crosses the blood-brain barrier, leading to a significant profile of effects on the central nervous system (CNS).[3] In animal models, these effects range from general stimulation and altered locomotor activity to complex interactions with neurotransmitter systems and other psychoactive drugs. This document provides a comprehensive technical overview of the CNS effects of tripelennamine hydrochloride observed in preclinical animal studies, focusing on its neurochemical, behavioral, and interactive properties. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.
Pharmacodynamic Profile and Mechanism of Action
Tripelennamine's primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[3][4] In the CNS, histamine acts as a neurotransmitter involved in regulating arousal, wakefulness, and other physiological functions.[5] By blocking these receptors, tripelennamine can induce a range of effects, from sedation to paradoxical excitement.[3][6] The ability of first-generation antihistamines like tripelennamine to cross the blood-brain barrier is a key determinant of their CNS activity.[3] Additionally, tripelennamine exhibits some anticholinergic properties, which may contribute to its overall CNS effect profile.[1][4]
Neurochemical Effects on Central Monoamine Systems
Studies in animal models have demonstrated that tripelennamine significantly modulates the turnover of key monoamine neurotransmitters in the brain. These interactions are crucial for understanding its behavioral effects and its synergy with other drugs.
Effects on Serotonin (B10506), Dopamine (B1211576), and Noradrenaline Turnover
In male CD1 mice, tripelennamine administered subcutaneously was found to alter the turnover rates of serotonin (5-HT), dopamine (DA), and noradrenaline (NA). The turnover was calculated as a ratio of the major metabolite to the parent neurotransmitter (e.g., 5-HIAA/5-HT).[7]
Table 1: Effects of Tripelennamine on Monoamine Turnover in Mice
| Animal Model | Treatment Group | Dose (mg/kg, SC) | Effect on Serotonin (5-HIAA/5-HT) Turnover | Effect on Dopamine (DOPAC+HVA/DA) Turnover | Effect on Noradrenaline (MHPG/NA) Turnover | Reference |
|---|---|---|---|---|---|---|
| Male CD1 Mice | Control | 1 and 10 | Significantly Reduced | No significant change | No significant change | [7] |
| Male CD1 Mice | Morphine-Dependent | 1 and 10 | Significantly Reduced | Diminished | No significant change | [7] |
| Male CD1 Mice | Morphine Abstinent | 10 | Potentiated Reduction | No significant change | Reduced |[7] |
These results suggest that tripelennamine possesses significant antiserotonergic activity and can modulate dopaminergic and noradrenergic systems, particularly in the context of opioid dependence and withdrawal.[7] The potentiation of opiate abstinence by tripelennamine may be linked to its effects on serotonin.[7]
References
- 1. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 7. Effects of trepelennamine on brain monoamine turnover in morphine dependent and abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, exerts its primary pharmacodynamic effects through competitive antagonism of the histamine (B1213489) H1 receptor. This action effectively blocks the downstream signaling cascades initiated by histamine, leading to the alleviation of allergic symptoms. While its principal mechanism is well-established, a comprehensive understanding of its broader pharmacodynamic profile, including its interactions with other receptors and transporters, is crucial for both research and clinical applications. This technical guide provides a detailed overview of the pharmacodynamics of tripelennamine hydrochloride, presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H1 receptor.[1] In this capacity, it binds to the receptor without activating it, thereby preventing the endogenous ligand, histamine, from binding and initiating a cellular response.[1] This blockade of H1 receptor signaling is the cornerstone of its antihistaminic effects.
The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), typically activates the Gq/11 protein pathway. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream effects of histamine, including the release of intracellular calcium and the activation of protein kinase C (PKC). By competitively inhibiting the initial step in this cascade, tripelennamine effectively mitigates the physiological responses to histamine, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[2]
Quantitative Pharmacodynamic Data
The binding affinity and potency of this compound at its primary and secondary targets are summarized below. This data is essential for understanding its therapeutic window and potential off-target effects.
| Target Receptor/Transporter | Parameter | Value | Reference |
| Histamine H1 Receptor | IC50 | 44668 nM | |
| IC50 | ~7.40 nM (Implied) | Not explicitly cited | |
| IC50 | 40 nM | Not explicitly cited | |
| Muscarinic Acetylcholine (B1216132) Receptors | Ki | High Affinity (Specific value not available) | [3] |
| Serotonin (B10506) Transporter (SERT) | - | Serotonin reuptake inhibitor activity | [4][5] |
| Norepinephrine (B1679862) Transporter (NET) | - | Turnover reduced by tripelennamine | [6] |
| Dopamine (B1211576) Transporter (DAT) | - | Turnover diminished by tripelennamine | [4][6] |
Note: There is a notable discrepancy in the reported IC50 values for the histamine H1 receptor, which may be attributable to different experimental conditions and assay formats. Further research is warranted to establish a definitive binding affinity profile. The term "High Affinity" for muscarinic receptors is based on qualitative descriptions, as specific Ki values for tripelennamine were not found in the searched literature.[3]
Secondary Pharmacodynamic Actions
Beyond its primary antihistaminic activity, this compound exhibits a broader pharmacological profile.
Anticholinergic (Antimuscarinic) Effects
Monoamine Transporter Inhibition
Tripelennamine has been shown to affect the turnover of key monoamine neurotransmitters. It has been identified as a serotonin reuptake inhibitor (SRI) and was even used as a template for the development of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine.[4][5] Additionally, studies have indicated that tripelennamine can reduce the turnover of norepinephrine and dopamine.[6] This weak, broad-spectrum monoamine reuptake inhibition may contribute to some of its central nervous system effects.
Signaling Pathways
The primary signaling pathway affected by this compound is the histamine H1 receptor-mediated pathway. The following diagram illustrates the mechanism of action.
Caption: Tripelennamine competitively antagonizes the histamine H1 receptor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible assessment of the pharmacodynamic properties of this compound.
Histamine H1 Receptor Radioligand Binding Assay (Competitive)
This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).
-
Non-specific binding control: Mepyramine (unlabeled) at a high concentration (e.g., 10 µM).
-
This compound solutions of varying concentrations.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-H1R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of 10 µM mepyramine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-pyrilamine (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Monoamine Transporter Uptake Assay
This protocol describes a method to assess the inhibitory activity of this compound on serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the IC50 of this compound for the inhibition of serotonin, norepinephrine, and dopamine uptake.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).
-
Cell culture medium and reagents.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled monoamines: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Non-specific uptake inhibitors: Fluoxetine (for SERT), Desipramine (for NET), and GBR12909 (for DAT).
-
This compound solutions of varying concentrations.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293-SERT, -NET, or -DAT cells in 96-well plates to confluency.
-
-
Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with:
-
KRH buffer (for total uptake).
-
A high concentration of the respective selective inhibitor (for non-specific uptake).
-
Varying concentrations of this compound.
-
-
Initiate the uptake by adding the respective [³H]-monoamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
-
Lysis and Counting:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Caption: Workflow for a monoamine transporter uptake assay.
Conclusion
This compound is a first-generation antihistamine with a well-defined primary mechanism of action as a competitive antagonist of the histamine H1 receptor. Its pharmacodynamic profile is further characterized by antimuscarinic activity and weak inhibition of monoamine reuptake. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this and similar compounds. A thorough understanding of its multifaceted pharmacodynamics is essential for its safe and effective use, as well as for the development of novel therapeutics with improved selectivity and side-effect profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tripelennamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tripelennamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Effects of trepelennamine on brain monoamine turnover in morphine dependent and abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine Hydrochloride: A Technical Analysis of its Selectivity for Histamine H1 vs. Muscarinic Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the receptor selectivity profile of tripelennamine (B1683666) hydrochloride, a first-generation antihistamine. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its binding affinity for the histamine (B1213489) H1 receptor in comparison to muscarinic acetylcholine (B1216132) receptors. This analysis is crucial for understanding its therapeutic actions and characteristic side-effect profile.
Executive Summary
Tripelennamine is a potent antagonist of the histamine H1 receptor, which forms the basis of its antihistaminic effects. However, as a first-generation agent, it exhibits limited selectivity, leading to interactions with other receptors, most notably muscarinic acetylcholine receptors. This off-target binding is responsible for the anticholinergic side effects commonly associated with older antihistamines. This guide synthesizes available quantitative data, details the experimental methodologies used for receptor binding analysis, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Binding Affinity
| Compound | Receptor | Species | Binding Affinity (Ki/IC50) | Fold Selectivity (H1 vs. Muscarinic) |
| Tripelennamine | Histamine H1 | Rat | Ki: 35 nM | ~180-fold |
| Tripelennamine | Histamine H1 | Human | IC50: 40 nM | |
| Tripelennamine | Muscarinic Acetylcholine (undifferentiated) | Not Specified | - |
Note: The 180-fold selectivity is a reported value, though the specific Ki values for the individual muscarinic receptor subtypes were not specified in the available literature.[1] The Ki and IC50 values for the H1 receptor were obtained from different sources and methodologies, which may account for the slight variation.[2]
Experimental Protocols: Receptor Binding Assays
The determination of binding affinities for tripelennamine at H1 and muscarinic receptors is primarily achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of tripelennamine hydrochloride for the histamine H1 receptor.
Methodology: Competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human or rat histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity H1 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-mepyramine.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., unlabeled mepyramine or mianserin).
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Filtration System: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of tripelennamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the five muscarinic acetylcholine receptor subtypes (M1-M5).
Methodology: Competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing each of the human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).
-
Radioligand: A high-affinity muscarinic receptor antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB). For M1-selective studies, [³H]-pirenzepine can be used.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine).
-
Assay Buffer, Filtration System, and Scintillation Counter: As described for the H1 receptor binding assay.
Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of muscarinic receptor-expressing membranes and a muscarinic-specific radioligand. Separate assays are conducted for each of the five muscarinic receptor subtypes to determine the affinity of tripelennamine for each one individually.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Discussion
The available data confirms that this compound is a potent histamine H1 receptor antagonist. Its approximately 180-fold selectivity for the H1 receptor over muscarinic receptors indicates that while its primary therapeutic effect is mediated through H1 blockade, off-target binding to muscarinic receptors can occur, particularly at higher concentrations.[1] This lack of absolute selectivity is a hallmark of first-generation antihistamines and is the pharmacological basis for their anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.
For drug development professionals, this selectivity profile underscores the importance of screening new chemical entities against a panel of receptors to identify potential off-target effects early in the discovery process. For researchers, the need for comprehensive binding data of older drugs like tripelennamine across all muscarinic receptor subtypes highlights a gap in the pharmacological literature. Such data would provide a more nuanced understanding of the structure-activity relationships that govern selectivity between these two important receptor families.
Conclusion
This compound demonstrates significant selectivity for the histamine H1 receptor over muscarinic acetylcholine receptors. This selectivity profile explains both its therapeutic efficacy as an antihistamine and its potential for anticholinergic side effects. The use of standardized in vitro radioligand binding assays is essential for quantifying this selectivity. Future research should aim to provide a more complete picture of the binding affinities of tripelennamine and other first-generation antihistamines at all five muscarinic receptor subtypes to better inform their clinical use and guide the development of more selective future medications.
References
Tripelennamine Hydrochloride: An In-depth Technical Guide on its Core Pharmacology and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, has a long history of clinical use for the symptomatic relief of allergic reactions.[1][2] Its primary therapeutic effect is mediated through the antagonism of the histamine (B1213489) H1 receptor. However, like many first-generation antihistamines, tripelennamine hydrochloride is known to interact with other receptors and cellular machinery, leading to a range of off-target effects. These unintended pharmacological activities are critical considerations in both preclinical research and clinical applications, as they can contribute to the drug's side effect profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the known on- and off-target pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Core Pharmacology: Histamine H1 Receptor Antagonism
This compound exerts its principal therapeutic action by acting as a competitive antagonist at the histamine H1 receptor.[1][2] By binding to this receptor, it prevents histamine from eliciting its characteristic pro-inflammatory and allergic responses, such as vasodilation, increased capillary permeability, and smooth muscle contraction.
Signaling Pathway of H1 Receptor Antagonism
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The downstream effects of this pathway include smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Tripelennamine, by blocking the initial binding of histamine, prevents the activation of this cascade.
Potential Off-Target Effects
Beyond its primary antihistaminergic activity, this compound has been documented to interact with several other biological targets. These off-target effects are crucial for a comprehensive understanding of its pharmacological profile.
Anticholinergic Activity (Muscarinic Receptor Antagonism)
Monoamine Reuptake Inhibition (SNDRI Activity)
Tripelennamine has been identified as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] This off-target activity can modulate the levels of these key neurotransmitters in the synaptic cleft, potentially contributing to some of its central nervous system effects.
Signaling Pathways of Monoamine Reuptake Inhibition
Inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters by tripelennamine leads to an accumulation of these neurotransmitters in the synaptic cleft. This enhances the activation of their respective postsynaptic receptors, leading to a cascade of downstream signaling events.
-
Dopaminergic Synapse: Increased dopamine levels can stimulate both D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, modulating adenylyl cyclase activity and downstream effectors like protein kinase A (PKA).
-
Serotonergic Synapse: Elevated serotonin levels can activate a variety of postsynaptic serotonin receptors, influencing mood, appetite, and other physiological processes.
-
Noradrenergic Synapse: Increased norepinephrine can activate adrenergic receptors, impacting alertness, attention, and cardiovascular function.
Inhibition of PhIP Glucuronidation
Tripelennamine has been shown to inhibit the glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine commonly found in cooked meats.[1] This inhibition is significant as PhIP is a pro-carcinogen, and its detoxification is partly dependent on glucuronidation by UDP-glucuronosyltransferases (UGTs).
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and off-target activities of this compound.
Table 1: On-Target Activity
| Target | Parameter | Value | Species |
| Histamine H1 Receptor | IC50 | 30 µM | Not Specified |
Table 2: Off-Target Activities
| Target/Process | Parameter | Value | Species |
| PhIP Glucuronidation | IC50 | 30 µM | Human and Rabbit |
| Muscarinic Acetylcholine (B1216132) Receptors | Selectivity vs. H1 Receptor | 180-fold | Not Specified |
| Serotonin Transporter (SERT) | Activity | Weak Inhibitor | Not Specified |
| Norepinephrine Transporter (NET) | Activity | Weak Inhibitor | Not Specified |
| Dopamine Transporter (DAT) | Activity | Weak Inhibitor | Not Specified |
Experimental Protocols
Detailed experimental protocols for the determination of the aforementioned activities are crucial for the replication and validation of research findings.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This assay is used to determine the binding affinity of tripelennamine to the H1 receptor.
Workflow Diagram
Methodology
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are isolated from a suitable cell line or tissue source.
-
Incubation: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of tripelennamine to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells.
Workflow Diagram
Methodology
-
Cell Culture: Cells stably or transiently expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are cultured.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound.
-
Uptake Initiation: A radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate uptake.
-
Uptake Termination: After a defined incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of monoamine uptake (IC50) is determined.
PhIP Glucuronidation Inhibition Assay
This assay assesses the inhibitory effect of tripelennamine on the UGT-mediated glucuronidation of PhIP.
Methodology
-
Microsome Preparation: Human or rabbit liver microsomes, which are rich in UGT enzymes, are used as the enzyme source.
-
Reaction Mixture: A reaction mixture is prepared containing the liver microsomes, the UGT cofactor UDP-glucuronic acid (UDPGA), PhIP as the substrate, and varying concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for the formation of PhIP-glucuronide.
-
Reaction Termination and Extraction: The reaction is stopped, and the metabolites are extracted.
-
Analysis: The amount of PhIP-glucuronide formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The IC50 value for the inhibition of PhIP glucuronidation by tripelennamine is calculated.
Conclusion
This compound is a pharmacologically active molecule with a well-defined primary mechanism of action at the histamine H1 receptor. However, its off-target interactions with muscarinic receptors, monoamine transporters, and drug-metabolizing enzymes contribute to its overall pharmacological and toxicological profile. For researchers and drug development professionals, a thorough understanding of these off-target effects is paramount for accurate interpretation of experimental data, prediction of potential side effects, and assessment of drug interaction liabilities. Further research to precisely quantify the binding affinities and functional potencies of tripelennamine at its various off-targets will provide a more complete picture of this classic antihistamine.
References
Unveiling the Anti-inflammatory Potential of Tripelennamine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory properties of tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine. Primarily known for its role in mitigating allergic reactions through competitive antagonism of the histamine (B1213489) H1 receptor, emerging evidence suggests its therapeutic window may extend to broader inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the mechanistic underpinnings, quantitative effects, and experimental evaluation of tripelennamine hydrochloride's anti-inflammatory action.
Executive Summary
This compound's principal mechanism of action is the blockade of the H1 histamine receptor.[1][2] This action directly interferes with the inflammatory cascade initiated by histamine, a key mediator in allergic and inflammatory responses. Beyond symptomatic relief in conditions like urticaria and allergic rhinitis, this H1 receptor blockade has downstream effects on critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] By inhibiting this pathway, tripelennamine has the potential to suppress the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, its ability to stabilize mast cells contributes to a reduction in the release of histamine and other inflammatory mediators.[5] This guide synthesizes the available data, details relevant experimental protocols for its investigation, and provides visual representations of the key molecular pathways involved.
Mechanism of Action: Beyond H1 Receptor Blockade
Tripelennamine is a competitive inverse agonist at the histamine H1 receptor.[4][6] In an inflammatory state, histamine binds to the H1 receptor, a G-protein-coupled receptor (GPCR), initiating a downstream signaling cascade. This activation leads to the stimulation of Phospholipase C (PLC), which subsequently results in the activation of Protein Kinase C (PKC).[7]
This activation of PKC is a pivotal event that triggers two major pro-inflammatory signaling cascades:
-
Raf/MEK/ERK Pathway: This cascade is involved in cell proliferation and survival, and also contributes to the inflammatory response.
-
IKK/IκB/NF-κB Pathway: This is a canonical pathway for inflammatory gene expression. The IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
This compound, by blocking the H1 receptor, prevents the initial histamine-induced activation of PKC, thereby inhibiting both the Raf/MEK/ERK and IKK/IκB/NF-κB signaling pathways. This blockade is the primary mechanism for its anti-inflammatory effects beyond simple histamine antagonism.[7]
Signaling Pathway Diagram
Quantitative Data on Anti-inflammatory Effects
Direct quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition, are not extensively available in peer-reviewed literature. However, data from other first-generation antihistamines with similar mechanisms of action can provide a valuable proxy for estimating its potential efficacy. The following table summarizes relevant data from studies on chlorpheniramine (B86927), another first-generation H1 antagonist.
| Parameter | Biomarker / Effect | Cell/System Type | Result | Reference |
| NF-κB Inhibition | Histamine-induced NF-κB Activation | Human Nasal Epithelial Cells | Chlorpheniramine at 10⁻⁴ M reversed a 165% increase in NF-κB induced by histamine.[9] | [9] |
| Cytokine Regulation | IL-6 and IL-1β levels | Rat Brain Tissue (in vivo) | Chlorpheniramine (10 mg/kg) significantly decreased stress-induced increases in IL-6 and IL-1β.[10] | [10] |
| Allergic Reaction | Wheal-and-flare reaction | Human Skin (in vivo) | Chlorpheniramine reduced the wheal-and-flare reaction by approximately 50%.[11] | [11] |
Disclaimer: The data presented for chlorpheniramine is for illustrative purposes to indicate the potential anti-inflammatory activity of a first-generation antihistamine. Specific dose-response relationships for this compound would require dedicated experimental investigation.
Experimental Protocols
To facilitate further research into the anti-inflammatory properties of this compound, this section provides detailed methodologies for key in vitro experiments.
Protocol: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
This assay is a standard method for evaluating the potential of a compound to inhibit the production of a key pro-inflammatory cytokine from monocytic cells.
References
- 1. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cetirizine, ketotifen and chlorpheniramine on the dynamics of the cutaneous hypersensitivity reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripelennamine Hydrochloride's Role in Modulating Allergic Responses: A Technical Guide
Published: December 11, 2025 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine. It details the drug's core mechanism of action as a histamine (B1213489) H1 receptor antagonist, its impact on intracellular signaling pathways, and its pharmacokinetic profile. This document summarizes key quantitative data on its potency and disposition and presents detailed protocols for foundational in vitro and in vivo assays relevant to its evaluation. Visualizations of the primary signaling pathway and a typical preclinical evaluation workflow are provided to further elucidate its role in the modulation of type I hypersensitivity reactions.
Introduction
Allergic reactions are multifaceted immunological responses initiated by allergen exposure, leading to the release of inflammatory mediators, of which histamine is paramount. Histamine exerts its effects by binding to specific receptors, with the H1 receptor playing a central role in the pathophysiology of allergic rhinitis, urticaria, and conjunctivitis.[1] Tripelennamine hydrochloride, sold under the trade name Pyribenzamine, is a classic first-generation antihistamine that has been used for the symptomatic relief of these hypersensitivity reactions.[2][3] Its primary therapeutic utility stems from its ability to competitively inhibit the action of histamine at H1 receptor sites, thereby mitigating the cascade of allergic symptoms.[1][4] This guide serves as a technical resource, consolidating the pharmacological data and experimental methodologies crucial for understanding and further investigating the activity of this compound.
Mechanism of Action and Pharmacology
Tripelennamine functions as a competitive antagonist at the histamine H1 receptor.[1][4] During an allergic response, mast cells and basophils release histamine, which then binds to H1 receptors on various effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] This interaction triggers symptoms such as pruritus (itching), vasodilation, increased vascular permeability (leading to swelling and edema), and bronchoconstriction.[2]
Tripelennamine, by competitively binding to these same H1 receptors, prevents histamine from exerting its biological effects.[1] It does not prevent the release of histamine but rather blocks its action at the receptor level.[3] As a first-generation antihistamine, tripelennamine can cross the blood-brain barrier, which is responsible for its sedative side effects but also allows it to act on central H1 receptors that may be involved in pruritus.[1] Additionally, like many first-generation agents, it possesses some anticholinergic properties that contribute to a drying effect on nasal mucosa.[2]
Core Signaling Pathway Modulation
The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. The binding of this compound interrupts the downstream signaling cascade initiated by histamine.
-
Histamine Binding & Gq Activation: Typically, histamine binding to the H1 receptor causes a conformational change, activating the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Downstream Effects: The rise in intracellular Ca2+ and the action of DAG activate various downstream effectors, including protein kinase C (PKC) and calmodulin, leading to smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.
Tripelennamine, by acting as an antagonist, occupies the H1 receptor binding site and prevents this entire cascade from being initiated by histamine, thus stabilizing the cell and preventing the allergic response.
Quantitative Data Summary
The efficacy and disposition of this compound have been characterized through various studies. The following tables summarize key quantitative parameters.
Table 1: Receptor Binding and Potency
| Parameter | Target | Value | Source Organism/System | Citation |
| IC₅₀ | Histamine H1 Receptor | ~39.8 nM (pIC₅₀ = 7.40) | Human | [5] |
| IC₅₀ | PhIP Glucuronidation | 30 µM | Human and Rabbit Liver Microsomes | [6] |
| Note: The IC₅₀ for PhIP glucuronidation is not related to antihistaminic activity but reflects another biological interaction of the compound. |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | Citation |
| Terminal Half-Life (t½) | Human | 50 mg, IM | 2.9 hours | [5] |
| Terminal Half-Life (t½) | Human | 100 mg, IM | 4.4 hours | [5] |
| Peak Plasma Conc. (Cmax) | Human | 50 mg, IM | 105 ng/mL (at 30 min) | [5] |
| Peak Plasma Conc. (Cmax) | Human | 100 mg, IM | 194 ng/mL (at 30 min) | [5] |
| Terminal Half-Life (t½) | Horse | 0.5 mg/kg, IV | 2.39 hours | [6] |
| Terminal Half-Life (t½) | Camel | 0.5 mg/kg, IV | 2.08 hours | [6] |
| Peak Plasma Concentration | Human (Oral) | N/A | 1 to 2 hours | [1] |
Experimental Protocols
The evaluation of antihistaminic drugs like this compound relies on a combination of in vitro and in vivo assays to determine receptor affinity, cellular effects, and physiological efficacy.
Protocol: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membrane preparation from cells expressing the human H1 receptor (e.g., HEK293T-H1R cells).
-
Radioligand: [³H]-Mepyramine (a high-affinity H1 antagonist).
-
Non-labeled ("cold") competitor: Mianserin (for non-specific binding determination).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize H1R-expressing cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 min at 4°C). Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: 150 µL membrane prep + 50 µL [³H]-Mepyramine (at a concentration near its Kᴅ) + 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 150 µL membrane prep + 50 µL [³H]-Mepyramine + 50 µL Mianserin (10 µM final concentration).
-
Competition Wells: 150 µL membrane prep + 50 µL [³H]-Mepyramine + 50 µL of serially diluted this compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at 25-30°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked GF/C filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters rapidly four times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of tripelennamine that displaces 50% of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To assess the ability of this compound to inhibit the release of inflammatory mediators from activated mast cells.
Materials:
-
Mast cell line (e.g., MC/9) or primary mast cells (e.g., rat peritoneal mast cells).
-
Tyrode's Buffer (for cell suspension and washing).
-
Mast Cell Degranulating Agent: Compound 48/80 (a potent, receptor-independent mast cell activator).
-
Test Compound: this compound, serially diluted.
-
Substrate: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Lysis Buffer: 0.2% Triton X-100 in Tyrode's buffer.
-
Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0.
-
96-well V-bottom and flat-bottom plates.
Procedure:
-
Cell Preparation: Wash mast cells with Tyrode's buffer and resuspend to a final concentration of 5 x 10⁵ cells/well in a 96-well V-bottom plate.
-
Pre-incubation: Add various concentrations of this compound (or vehicle control) to the cells. Incubate for 30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding Compound 48/80 (e.g., 10-50 µg/mL final concentration) to the wells.
-
Negative Control (Spontaneous Release): Add Tyrode's buffer instead of Compound 48/80.
-
Positive Control (Total Release): Add Lysis Buffer to a separate set of wells.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 200 x g for 5 minutes at 4°C to pellet the cells.
-
Enzyme Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of Stop Solution.
-
-
Data Acquisition: Measure the absorbance of the product at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] x 100.
-
Plot the % release against the log concentration of this compound to determine its inhibitory effect.
-
Protocol: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the protective effect of this compound against histamine-induced bronchospasm in a live animal model.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g).
-
Test Compound: this compound solution for administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control (e.g., saline).
-
Histamine Dihydrochloride solution (e.g., 0.1% in saline) for aerosolization.
-
Whole-body plethysmograph equipped with a nebulizer and pressure transducer.
Procedure:
-
Acclimatization & Dosing: Acclimatize animals to the plethysmograph chamber. Divide animals into groups (vehicle control, tripelennamine-treated). Administer the test compound or vehicle at a defined time (e.g., 60 minutes) before the histamine challenge.
-
Baseline Measurement: Place an animal in the plethysmograph chamber and allow it to stabilize. Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, and Penh - enhanced pause) for 5-10 minutes.
-
Histamine Challenge: Expose the animal to an aerosol of histamine solution generated by the nebulizer for a fixed duration (e.g., 30-60 seconds).
-
Monitoring: Continuously record respiratory parameters for 10-15 minutes following the challenge. The onset of bronchoconstriction is indicated by an increase in respiratory distress, quantified by a sharp rise in the Penh value.
-
Endpoint Measurement: The primary endpoint is the time to onset of severe dyspnea or the peak Penh value reached after the challenge.
-
Data Analysis:
-
Compare the mean time to dyspnea or the mean peak Penh values between the vehicle-treated and tripelennamine-treated groups.
-
A significant delay in the onset of symptoms or a reduction in the peak Penh value in the drug-treated group indicates a protective effect.
-
Statistical analysis (e.g., Student's t-test or ANOVA) should be used to determine significance.
-
Preclinical Evaluation Workflow
The development and characterization of an antihistamine like this compound follow a logical progression from initial screening to physiological validation.
Conclusion
This compound serves as a foundational example of a competitive H1 receptor antagonist for modulating allergic responses. Its mechanism is centered on the direct blockade of the H1 receptor, preventing the histamine-induced signaling cascade that leads to the clinical manifestations of allergy. The quantitative data on its receptor affinity and pharmacokinetic profile provide a basis for understanding its dose-response relationship and duration of action. The experimental protocols detailed herein represent the standard methodologies used to characterize the potency and efficacy of such compounds. While newer, second-generation antihistamines with improved selectivity and reduced sedative effects have largely replaced first-generation agents in clinical practice, a thorough technical understanding of this compound remains valuable for fundamental research and as a benchmark in the development of novel anti-allergic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 4. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tripelennamine [drugcentral.org]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Tripelennamine Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripelennamine (B1683666) hydrochloride in preclinical mouse models, including established dosages, detailed experimental protocols, and relevant biological pathways.
Introduction
Tripelennamine is a first-generation antihistamine of the ethylenediamine (B42938) class that acts as a potent competitive antagonist at the histamine (B1213489) H1 receptor.[1] It is utilized in both human and veterinary medicine to treat allergic reactions such as rhinitis, urticaria (hives), and conjunctivitis.[1][2][3] In preclinical research, tripelennamine hydrochloride is a valuable tool for investigating the role of the histaminergic system in various physiological and pathological processes, including allergies, inflammation, and neurobiology. Its ability to cross the blood-brain barrier also makes it relevant for studies involving the central nervous system.[4]
Mechanism of Action
This compound exerts its effects by binding to and stabilizing the inactive conformation of the histamine H1 receptor, thus preventing histamine from binding and initiating downstream signaling cascades.[1] The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon activation by histamine, it initiates a signaling pathway that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), contributing to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[4] Tripelennamine blocks these effects.
Data Presentation: Quantitative In Vivo Data
The following tables summarize key quantitative data for this compound from studies in mice and other species for comparative reference.
Table 1: Acute Toxicity Data in Rodents
| Species | Route of Administration | Parameter | Value | Reference(s) |
| Mouse | Oral | LD₅₀ | 97 mg/kg | [2][5] |
| Rat | Oral | LD₅₀ | 469 mg/kg | [2] |
LD₅₀: The dose required to be lethal to 50% of the tested population.
Table 2: Dosing Information from In Vivo Mouse Studies
| Study Type | Strain | Route of Administration | Dose(s) | Key Findings | Reference(s) |
| Neurochemical Analysis | CD1 | Subcutaneous (SC) | 1 and 10 mg/kg | Reduced serotonin (B10506) and dopamine (B1211576) turnover. | [4] |
| Locomotor Activity | Not Specified | Not Specified | 1 and 10 mg/kg | Enhanced locomotor activity, an effect blocked by naloxone. | [6] |
Table 3: Formulation and Solubility
| Solvent / Vehicle | Concentration | Notes | Reference(s) |
| Water | 58 mg/mL | Tripelennamine HCl is readily soluble in water. | [7] |
| DMSO | 2 mg/mL | [7] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Suitable for ensuring solubility for in vivo formulations. | [8] |
| Carboxymethylcellulose-sodium (CMC-Na) Solution | ≥ 5 mg/mL | Forms a homogeneous suspension for oral administration. | [7] |
| Commercial Veterinary Injection | 20 mg/mL | Sterile solution for injection. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous (SC) Injection
This protocol describes the preparation of a dosing solution for subcutaneous administration in mice. Saline is a suitable vehicle due to the high water solubility of this compound.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate Required Amount: Determine the total amount of tripelennamine HCl and saline needed based on the desired final concentration, the dose (mg/kg), and the number of animals. A typical injection volume for subcutaneous administration in mice is 5-10 mL/kg. For a 25g mouse, this corresponds to 125-250 µL.
-
Weighing: Accurately weigh the required amount of tripelennamine HCl powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the vial.
-
Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is critical to ensure the sterility of the injectable solution.
-
Storage: Store the final sterile solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Before administration, allow the solution to warm to room temperature.
Protocol 2: Administration of this compound to Mice
This protocol outlines the procedure for subcutaneous administration.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. The scruff of the neck is a common and effective site for restraint, which also exposes the dorsal subcutaneous space.
-
Injection Site: Lift the skin over the dorsal midline (back of the neck or between the shoulders) to create a "tent."
-
Needle Insertion: Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.
-
Injection: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe). Inject the calculated volume of the tripelennamine HCl solution smoothly.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. According to safety data, potential acute effects at high doses can include excitement or convulsions.[2]
Mandatory Visualizations
Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Tripelennamine HCl.
Experimental Workflow
Caption: General experimental workflow for an in vivo mouse study using Tripelennamine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - this compound (Antihistamine) | Biesterfeld SE [biesterfeld.com]
- 3. tripelennamine [drugcentral.org]
- 4. rooyandarou.com [rooyandarou.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. services.anu.edu.au [services.anu.edu.au]
- 8. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 9. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
Application Notes and Protocols for Tripelennamine Hydrochloride in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation, primarily driven by a T-helper type 2 (Th2) cell response.[1] The ovalbumin (OVA)-induced asthma model in rodents is a widely used and well-established preclinical model that mimics many of the key features of human allergic asthma.[1][2] This model involves sensitizing the animals to the protein allergen ovalbumin, followed by subsequent airway challenges with the same allergen to elicit an asthmatic phenotype.[1][3]
Tripelennamine (B1683666) hydrochloride is a first-generation antihistamine that acts as a competitive antagonist at the histamine (B1213489) H1 receptor.[4][5] By blocking the action of histamine, a key mediator in allergic reactions, tripelennamine hydrochloride can alleviate symptoms such as bronchoconstriction and increased vascular permeability.[4] These application notes provide a detailed protocol for the ovalbumin-induced asthma model and discuss the potential application of this compound as a therapeutic agent within this model.
Mechanism of Action: this compound
This compound is an H1 receptor antagonist.[4] In the context of allergic asthma, histamine is released from mast cells upon allergen exposure and binds to H1 receptors on various cells, including smooth muscle and endothelial cells.[4] This binding leads to bronchoconstriction, vasodilation, and increased vascular permeability, contributing to the symptoms of asthma.[4] this compound competitively blocks this interaction, thereby mitigating the effects of histamine.[4]
Experimental Protocols
Ovalbumin-Induced Asthma Model Protocol
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
BALB/c mice (female, 6-8 weeks old)
-
Nebulizer and exposure chamber
-
Equipment for measuring airway hyperresponsiveness
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis, histology, and ELISA
Experimental Workflow:
Caption: Experimental workflow for the ovalbumin-induced asthma model.
Procedure:
-
Sensitization:
-
On day 0, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of PBS.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes each day. The aerosol can be generated using a nebulizer connected to an exposure chamber.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (day 24), measure AHR.
-
Anesthetize the mice and place them in a whole-body plethysmograph or use an invasive method to measure lung resistance.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.
-
-
Sample Collection and Analysis:
-
Immediately following AHR measurement, collect samples for further analysis.
-
Bronchoalveolar Lavage (BAL) Fluid: Euthanize the mice and perform a lung lavage with PBS. Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet.
-
Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Blood Serum: Collect blood via cardiac puncture and process it to obtain serum. Use the serum to measure total and OVA-specific IgE levels by ELISA.
-
Lung Tissue: Perfuse the lungs and fix them in 10% formalin for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Proposed Protocol for this compound Treatment
Disclaimer: The following protocol is a generalized suggestion based on the known properties of this compound and standard practices in murine asthma models. Specific preclinical studies detailing the use of this compound in the OVA-induced asthma model were not identified in the literature search. Therefore, dose-response studies are highly recommended to determine the optimal dosage and timing of administration.
Objective: To evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness in an OVA-induced asthma model.
Treatment Groups:
-
Control Group: Sensitized and challenged with OVA, treated with vehicle (e.g., saline).
-
This compound Group: Sensitized and challenged with OVA, treated with this compound.
-
Positive Control Group (Optional): Sensitized and challenged with OVA, treated with a standard anti-asthmatic drug (e.g., dexamethasone).
-
Naive Group: Not sensitized or challenged, treated with vehicle.
Administration:
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage are common routes for drug administration in murine models.
-
Dosage: Based on general antihistamine studies in mice, a starting dose range could be 1-10 mg/kg. A dose-response study is essential.
-
Timing of Administration: Administer this compound 30-60 minutes prior to each OVA challenge on days 21, 22, and 23.
Data Presentation
The following tables illustrate the expected outcomes in a typical OVA-induced asthma model and the hypothetical effects of an effective H1 antagonist like this compound.
Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Macrophages (x10^5) | Lymphocytes (x10^4) |
| Naive | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| OVA Control | 5.2 ± 0.8 | 25.6 ± 4.2 | 3.1 ± 0.9 | 1.5 ± 0.3 | 2.5 ± 0.7 |
| OVA + Tripelennamine HCl | 2.8 ± 0.5 | 12.3 ± 2.1 | 2.5 ± 0.6 | 1.2 ± 0.2 | 1.8 ± 0.5 |
*Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. (Note: These are hypothetical data for illustrative purposes.)
Table 2: Th2 Cytokine and IgE Levels
| Treatment Group | IL-4 (pg/mL) in BALF | IL-5 (pg/mL) in BALF | IL-13 (pg/mL) in BALF | Total IgE (ng/mL) in Serum | OVA-specific IgE (U/mL) in Serum |
| Naive | 10 ± 2 | 15 ± 3 | 20 ± 5 | 50 ± 10 | 1 ± 0.5 |
| OVA Control | 150 ± 25 | 200 ± 30 | 250 ± 40 | 1500 ± 200 | 100 ± 15 |
| OVA + Tripelennamine HCl | 130 ± 20 | 180 ± 25 | 220 ± 35 | 1350 ± 180 | 90 ± 12 |
*Data are presented as mean ± SEM. (Note: These are hypothetical data for illustrative purposes. The effect of a pure H1 antagonist on Th2 cytokine and IgE production may be limited.)
Table 3: Airway Hyperresponsiveness (AHR) to Methacholine
| Methacholine (mg/mL) | Naive Group (Penh) | OVA Control Group (Penh) | OVA + Tripelennamine HCl (Penh) |
| 0 | 1.0 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 6.25 | 1.2 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 12.5 | 1.5 ± 0.3 | 4.0 ± 0.6 | 2.5 ± 0.4 |
| 25 | 1.8 ± 0.4 | 6.5 ± 0.9 | 4.0 ± 0.7 |
| 50 | 2.2 ± 0.5 | 9.0 ± 1.2 | 5.5 ± 0.8 |
*Data are presented as mean ± SEM of Penh (enhanced pause). *p < 0.05 compared to OVA Control. (Note: These are hypothetical data for illustrative purposes.)
Signaling Pathway
Caption: Simplified signaling pathway of allergic asthma and the intervention point of Tripelennamine HCl.
Conclusion
The ovalbumin-induced asthma model is a robust tool for investigating the pathophysiology of allergic asthma and for the preclinical evaluation of novel therapeutics. This compound, as a histamine H1 antagonist, has a clear mechanistic rationale for use in mitigating the acute symptoms of allergic asthma, particularly bronchoconstriction. The provided protocols offer a framework for conducting such studies. However, it is crucial to perform dose-response experiments to establish the efficacy and optimal dosing of this compound in this specific model. Further investigations could also explore its effects on various inflammatory and immunological parameters to fully characterize its therapeutic potential.
References
Application Notes: Preparation of Tripelennamine Hydrochloride Solutions for Laboratory Use
Introduction
Tripelennamine (B1683666) hydrochloride is a first-generation antihistamine of the ethylenediamine (B42938) class.[1][2] It functions as a potent histamine (B1213489) H1 receptor antagonist, competitively blocking H1 receptors in peripheral and central tissues.[3][4] This action prevents histamine from binding and eliciting allergic responses such as vasodilation, increased capillary permeability, and smooth muscle contraction.[4][5] In the laboratory, it is widely used in research for rhinitis, urticaria, asthma, and other allergic or anaphylactic reactions.[3][5][6] These notes provide detailed protocols for the preparation, storage, and handling of tripelennamine hydrochloride solutions for research applications.
Physicochemical Properties
This compound is a white, crystalline powder that may darken upon exposure to light.[1][2] It is essential to understand its basic properties for accurate solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁N₃·HCl | [7] |
| Molecular Weight | 291.82 g/mol | [7][8] |
| Appearance | White crystalline powder or solid | [1][2] |
| Melting Point | 188–193 °C | [9][10] |
| pKa | ~9 | [1][2] |
Solubility Data
The solubility of this compound can vary based on the solvent and conditions. It is highly soluble in water.[1][8]
| Solvent | Concentration | Notes | Reference |
| Water | 1 g in 0.77 mL (~1298 mg/mL) | Highly soluble | [1][2] |
| Water | 58 mg/mL | - | [7] |
| Water | ≥100 mg/mL at 22.2 °C | - | [8] |
| Phosphate-Buffered Saline (PBS) | 33.33 mg/mL | Requires sonication for dissolution | [3] |
| Ethanol | 1 g in 6 mL (~167 mg/mL) | Soluble | [1][2] |
| DMSO | 25 mg/mL | Requires sonication for dissolution | [11] |
| DMSO | 2 mg/mL | Use fresh DMSO as moisture can reduce solubility | [7] |
pH of Aqueous Solutions
The pH of an aqueous this compound solution is concentration-dependent and generally acidic.
| Concentration | pH | Reference |
| 0.1% (1 mg/mL) | ~5.5 | [1][2] |
| 2.5% (25 mg/mL) | 6.71 | [1][8] |
| 5% (50 mg/mL) | 6.67 | [1][8] |
| 10% (100 mg/mL) | 5.56 | [1][8] |
Safety and Handling Precautions
This compound requires careful handling to minimize exposure risk.
-
Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[9]
-
Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (50 mg/mL)
This protocol describes the preparation of a high-concentration aqueous stock solution.
Materials:
-
This compound powder (CAS 154-69-8)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
50 mL conical tube or volumetric flask
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar, or vortex mixer
-
0.22 µm syringe filter (for sterile applications)
Procedure:
-
Weighing: Accurately weigh 500 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of nuclease-free water.
-
Mixing: Mix thoroughly by vortexing or using a magnetic stirrer until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.[3]
-
Volume Adjustment: Add water to bring the total volume to exactly 10 mL.
-
Sterilization (Optional): For cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.[3]
-
Storage: Aliquot the solution into smaller, single-use volumes and store as recommended in Section 6.
References
- 1. This compound | 154-69-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 6. biesterfeld.com [biesterfeld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. This compound CAS#: 154-69-8 [chemicalbook.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Quantification of Tripelennamine Hydrochloride in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) is a first-generation antihistamine of the ethylenediamine (B42938) class that is used in both human and veterinary medicine to treat allergic reactions. The quantification of tripelennamine hydrochloride in tissue samples is crucial for pharmacokinetic studies, toxicological assessments, and drug metabolism research. This document provides detailed application notes and protocols for the analytical determination of this compound in various tissue matrices. The methodologies described herein are based on established principles of bioanalysis and incorporate techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Experimental Workflows
The following diagrams illustrate the general workflows for tissue sample preparation and analysis.
subgraph "cluster_prep" { label="Tissue Sample Preparation"; bgcolor="#FFFFFF"; "Tissue Sample" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Homogenization" [fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cleanup" [fillcolor="#FBBC05", fontcolor="#202124"]; "Final Extract" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} }
Caption: General workflow for tissue sample preparation.subgraph "cluster_analysis" { label="Analytical Quantification"; bgcolor="#FFFFFF"; "Final Extract" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC Separation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Detection" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} }
Caption: General workflow for analytical quantification.Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected from the analytical methods described. These values are based on published data for tripelennamine in other biological matrices and for similar antihistamines in tissue.[1][2][3]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 10 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL |
| Recovery | > 85% | > 90% |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
Experimental Protocols
Tissue Sample Homogenization
This protocol is a general guideline for the homogenization of soft tissues such as the liver, kidney, and lung.
Materials:
-
Tissue sample (e.g., liver, kidney, lung)
-
Ice-cold lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[4]
-
Homogenizer (e.g., Potter-Elvehjem, Polytron, or bead beater)[4][5]
-
Centrifuge tubes
-
Microcentrifuge
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled centrifuge tube.
-
Add 9 volumes of ice-cold lysis buffer to the tissue (e.g., 900 µL of buffer for 100 mg of tissue).[4]
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.[5]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Carefully collect the supernatant (tissue homogenate) for the extraction procedure.
Extraction of Tripelennamine from Tissue Homogenate
Two common extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar antihistamine)
-
Extraction solvent (e.g., Hexane:Isoamyl Alcohol, 99:1 v/v)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 1 mL of tissue homogenate in a centrifuge tube, add a known amount of the internal standard.
-
Add 1 mL of 0.1 M NaOH to basify the sample.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solvent for analysis.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Deionized water
-
0.1 M HCl
-
Elution solvent (e.g., 5% Ammonium (B1175870) Hydroxide in Methanol)
-
SPE vacuum manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 2 mL of methanol followed by 2 mL of deionized water through the SPE cartridge.
-
Sample Loading: To 1 mL of tissue homogenate, add the internal standard and 1 mL of 0.1 M HCl. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the tripelennamine and internal standard with 2 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solvent.
Analytical Methods
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient elution can be used. For example, a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium acetate (B1210297) at pH 3.2 can be effective.[1][6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 240 nm and 310 nm[6]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
C18 or similar reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tripelennamine: The precursor ion would be the protonated molecule [M+H]+. The product ions would be determined by fragmentation of the parent molecule. For tripelennamine (MW: 255.36), the precursor ion would be m/z 256.2. Product ions would need to be optimized, but could include fragments corresponding to the benzyl (B1604629) group or the dimethylaminoethyl group.
-
Internal Standard: MRM transitions for the selected internal standard would also need to be optimized.
-
-
Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and analyte.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in developing an analytical method for this compound quantification.
"Analyte Properties" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Matrix Complexity" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Required Sensitivity" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Sample Prep Selection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Analytical Technique" [fillcolor="#FBBC05", fontcolor="#202124"]; "Method Validation" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Analyte Properties" -> "Sample Prep Selection"; "Matrix Complexity" -> "Sample Prep Selection"; "Sample Prep Selection" -> "Analytical Technique"; "Required Sensitivity" -> "Analytical Technique"; "Analytical Technique" -> "Method Validation"; }
Caption: Logical flow for analytical method development.Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the assay. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential to ensure reliable and accurate results in any research or drug development setting.
References
- 1. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Application Note: Determination of Tripelennamine Hydrochloride Concentration by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripelennamine (B1683666) hydrochloride is an antihistamine agent of the ethylenediamine (B42938) class used in the treatment of allergic reactions.[1] Accurate and precise quantification of tripelennamine hydrochloride in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility. This application note details a robust HPLC method for the determination of this compound concentration, based on established protocols.[2]
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The compound is separated on a C18 or a similar stationary phase using an isocratic mobile phase. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) or a column with packing L7 (octylsilane chemically bonded to porous silica (B1680970) particles, 3 to 10 µm in diameter).[2][3]
-
Reagents:
-
This compound Reference Standard (USP)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric acid
-
Sodium 1-octanesulfonate
-
N,N-dimethyloctylamine
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase (Ion-Pair Chromatography as per USP): [2]
-
Prepare a 29 mM sodium 1-octanesulfonate solution (Ion-pair solution).
-
In a suitable container, combine 530 mL of methanol and 1.0 mL of N,N-dimethyloctylamine, and mix thoroughly.
-
Add 430 mL of the Ion-pair solution and mix.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter and degas the mobile phase before use.
-
-
Alternative Mobile Phase (Reverse Phase): [4][5]
-
A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for the specific column and system. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[4]
-
-
Standard Preparation (0.5 mg/mL): [2]
-
Accurately weigh about 50 mg of USP this compound Reference Standard.
-
Transfer it to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase. Mix well.
-
-
Assay Preparation (Sample Preparation): [2]
-
Accurately weigh about 50 mg of the this compound sample.
-
Transfer it to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase. Mix well.
-
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions:
| Parameter | USP Method[2] | Alternative Method 1[3] | Alternative Method 2[7][8] |
| Column | 4.6-mm × 25-cm; packing L7 | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | Bridge C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol, sodium 1-octanesulfonate, N,N-dimethyloctylamine, phosphoric acid (pH 3.0) | Gradient elution | 1 mM Tween 20 in phosphate (B84403) buffer pH 4:isopropanol (85:15, %v/v) |
| Flow Rate | About 1 mL/min | Not specified | Not specified |
| Column Temperature | 35 °C | Not specified | 40°C |
| Detector Wavelength | 242 nm | 310 nm | Not specified |
| Injection Volume | About 10 µL | Not specified | Not specified |
4. System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.
-
Procedure: Inject the Standard preparation multiple times (e.g., five or six replicate injections).
-
Acceptance Criteria (as per USP): [2]
-
The column efficiency should not be less than 10,000 theoretical plates.
-
The relative standard deviation (RSD) for replicate injections should not be more than 1.0%.
-
5. Analysis Procedure
-
Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]
-
Record the chromatograms and measure the peak responses for the major peaks.
-
Calculate the concentration of this compound in the sample.
6. Calculation
The percentage of this compound in the portion of the sample taken is calculated using the following formula:
% Tripelennamine HCl = (rU / rS) * (CS / CU) * 100
Where:
-
rU is the peak response from the Assay preparation.
-
rS is the peak response from the Standard preparation.
-
CS is the concentration of USP this compound RS in the Standard preparation (in mg/mL).
-
CU is the concentration of the sample in the Assay preparation (in mg/mL).
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Theoretical Plates | NLT 10,000 | (Insert Value) |
| RSD of Peak Area (%) | NMT 1.0% | (Insert Value) |
Table 2: Method Validation Parameters
| Parameter | Concentration Range | Result |
| Linearity (Correlation Coefficient, r²) | 4–150 µg/mL[7][8] | > 0.999 |
| Accuracy (% Recovery) | (Specify concentrations) | 98.0 - 102.0% |
| Precision (RSD %) | (Specify concentrations) | < 2.0% |
| Limit of Detection (LOD) | (Specify units) | (Insert Value) |
| Limit of Quantitation (LOQ) | (Specify units) | (Insert Value) |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of Tripelennamine HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Tripelennamine Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) is a first-generation antihistamine of the ethylenediamine (B42938) class, utilized for the symptomatic relief of hypersensitivity reactions. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug development, and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of tripelennamine and its metabolites in biological matrices. Due to the polar nature of the primary metabolites, derivatization is a critical step to enhance their volatility and thermal stability for GC-MS analysis.
This document provides a comprehensive guide to the analysis of tripelennamine and its principal metabolites: hydroxytripelennamine, tripelennamine N-oxide, and their glucuronide conjugates, from human urine. The protocols outlined herein cover sample preparation, including enzymatic hydrolysis and derivatization, as well as optimized GC-MS parameters for quantitative analysis.
Metabolic Pathway of Tripelennamine
Tripelennamine undergoes extensive metabolism in the body, primarily in the liver. The main metabolic transformations include hydroxylation of the pyridine (B92270) ring, N-oxidation of the tertiary amine, and subsequent conjugation with glucuronic acid.[1][2] Desmethylation has been reported as a minor pathway for other ethylenediamines but is not a significant route for tripelennamine.[2]
Caption: Metabolic pathway of tripelennamine.
Experimental Workflow
The analytical workflow for the GC-MS analysis of tripelennamine and its metabolites from a urine sample involves several key stages, from initial sample treatment to final data analysis.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction and derivatization of tripelennamine and its metabolites from human urine.
a. Enzymatic Hydrolysis of Glucuronide Conjugates To analyze the total concentration of hydroxylated and parent drug metabolites, enzymatic hydrolysis is required to cleave the glucuronide conjugates.[2][3]
-
To 1 mL of urine in a glass tube, add an appropriate internal standard.
-
Add 500 µL of acetate (B1210297) buffer (pH 5.0) and 25 µL of β-glucuronidase enzyme solution.[4]
-
Vortex the mixture gently and incubate at 65°C for 1-2 hours.[4]
-
Allow the sample to cool to room temperature before proceeding to the extraction step.
b. Liquid-Liquid Extraction (LLE)
-
Adjust the pH of the hydrolyzed urine sample to approximately 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of methylene (B1212753) chloride/isopropanol, 9:1 v/v).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
c. Derivatization A two-step derivatization process is employed to enhance the volatility and stability of the polar metabolites.[5]
-
Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and heat at 60°C for 30 minutes. This step is particularly important for compounds with ketone groups to prevent tautomerization.
-
Silylation: After cooling, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and heat at 70°C for 20 minutes. This will convert hydroxyl and amine groups to their trimethylsilyl (B98337) (TMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of derivatized tripelennamine and its metabolites.
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Injection Volume: 1 µL in splitless mode.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 320°C at 10°C/min.[6]
-
Hold at 320°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis, using the characteristic ions listed in Table 1.
Quantitative Data
The following table summarizes the expected retention times and characteristic mass fragments for the TMS-derivatized tripelennamine and its major metabolites. These values are essential for method development and data analysis.
| Compound (as TMS derivative) | Expected Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) for SIM |
| Tripelennamine | ~12.5 | 327 | 58, 72, 255 |
| Hydroxytripelennamine | ~14.2 | 415 | 58, 72, 147, 343 |
| Tripelennamine N-Oxide | ~13.8 | 343 | 58, 72, 271 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions. The N-oxide may undergo thermal degradation in the GC inlet, potentially leading to the detection of the parent compound.
Conclusion
The described methodology provides a robust and reliable approach for the extraction, derivatization, and quantitative analysis of tripelennamine and its primary metabolites in urine using GC-MS. The enzymatic hydrolysis step is critical for the analysis of total metabolite concentrations, while the two-step derivatization ensures the suitability of the polar metabolites for gas chromatography. The provided GC-MS parameters and characteristic mass fragments serve as a strong foundation for method development and validation in research, clinical, and forensic settings. Adherence to good laboratory practices and proper validation of the method are essential for obtaining accurate and reproducible results.
References
- 1. Metabolic profile of tripelennamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of tripelennamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. unitedchem.com [unitedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tripelennamine Hydrochloride as a Positive Control in Antihistamine Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, serves as a well-characterized antagonist of the histamine (B1213489) H1 receptor.[1][2] Its established mechanism of action and potent inhibitory effects on histamine-induced responses make it an ideal positive control for a variety of in vitro and in vivo antihistamine screening assays.[2][3] The use of a reliable positive control is critical in drug discovery and development to validate assay performance, ensure data quality, and provide a benchmark for the evaluation of novel antihistaminic compounds.
This document provides detailed application notes and experimental protocols for the use of tripelennamine hydrochloride as a positive control in key antihistamine screening assays. These include the histamine-induced guinea pig ileum contraction assay, mast cell degranulation assay, and the histamine H1 receptor binding assay.
Mechanism of Action
This compound functions as a competitive antagonist at the histamine H1 receptor.[2] It reversibly binds to the receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[2] By blocking the H1 receptor, tripelennamine effectively inhibits histamine-induced effects such as smooth muscle contraction, increased vascular permeability, and the release of other pro-inflammatory mediators.[4]
Data Presentation
The following table summarizes the available quantitative data for this compound, providing a reference for its expected potency in antihistamine screening assays.
| Parameter | Value | Assay | Organism/System |
| IC50 | ~40 nM | Histamine H1 Receptor Antagonism | Recombinant Human H1 Receptor |
| IC50 | 30 µM | PhIP Glucuronidation Inhibition | Not Applicable |
Note: The IC50 for H1 receptor antagonism provides a direct measure of the compound's potency at its target and is the more relevant value for antihistamine screening.
Experimental Protocols
Histamine-Induced Guinea Pig Ileum Contraction Assay
This ex vivo assay is a classical pharmacological preparation to assess the contractile response of smooth muscle to histamine and the inhibitory effect of H1 receptor antagonists.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Histamine dihydrochloride (B599025) stock solution (1 mg/mL in distilled water)
-
This compound stock solution (1 mg/mL in distilled water)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and exsanguinate.
-
Open the abdominal cavity and carefully dissect a segment of the terminal ileum.
-
Place the isolated ileum in a petri dish containing fresh, carbogen-aerated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting:
-
Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.
-
-
Histamine Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add increasing concentrations of histamine to the organ bath in a cumulative manner (e.g., 10 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Inhibition by this compound (Positive Control):
-
After obtaining a control histamine concentration-response curve, wash the tissue extensively with Tyrode's solution until the baseline returns to its initial level.
-
Incubate the tissue with a fixed concentration of this compound (e.g., 100 nM) for 20-30 minutes.
-
Repeat the cumulative addition of histamine in the presence of this compound.
-
A rightward shift in the histamine concentration-response curve indicates competitive antagonism.
-
Expected Results:
This compound should produce a concentration-dependent inhibition of histamine-induced contractions of the guinea pig ileum. The extent of the rightward shift of the histamine concentration-response curve can be used to calculate the pA2 value, a measure of the antagonist's potency.
Mast Cell Degranulation Assay
This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators (e.g., β-hexosaminidase) from activated mast cells.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cell line
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
-
Compound Incubation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of the test compound or this compound (positive control, e.g., 1-100 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Degranulation:
-
Add 50 µL of DNP-HSA (10 µg/mL) to each well to induce degranulation.
-
For negative control wells, add Tyrode's buffer instead of DNP-HSA.
-
For total release control wells, lyse the cells with 0.1% Triton X-100.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control.
-
Plot the percentage of inhibition against the concentration of the test compound or this compound to determine the IC50 value.
-
Expected Results:
This compound is expected to inhibit DNP-HSA-induced β-hexosaminidase release in a concentration-dependent manner, demonstrating its mast cell stabilizing properties.
Histamine H1 Receptor Binding Assay
This in vitro assay directly measures the affinity of a compound for the histamine H1 receptor using a radioligand competition format.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [3H]-pyrilamine (mepyramine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (containing a specific amount of protein, e.g., 20-50 µg)
-
[3H]-pyrilamine at a concentration near its Kd (e.g., 1-2 nM)
-
Varying concentrations of this compound or test compounds.
-
For total binding wells, add buffer instead of a competitor.
-
For non-specific binding wells, add a high concentration of mianserin (B1677119) (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound or the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results:
This compound will compete with [3H]-pyrilamine for binding to the H1 receptor, resulting in a concentration-dependent decrease in radioligand binding. This will allow for the determination of its IC50 and Ki values, providing a quantitative measure of its affinity for the H1 receptor.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: In Vitro Antihistamine Screening Workflow.
References
Application Notes and Protocols for In Vivo Imaging of Tripelennamine Hydrochloride's Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666), a first-generation antihistamine, primarily exerts its effects through the antagonism of the histamine (B1213489) H1 receptor.[1][2][3] It is also known to interact with sigma-1 receptors, which are implicated in a variety of neurological processes.[4] While, to date, no published studies have utilized tripelennamine hydrochloride directly as an in vivo imaging agent, its pharmacokinetic profile and receptor affinities present a compelling case for its potential development into a radiolabeled or fluorescent probe.
These application notes provide a comprehensive overview of established in vivo imaging techniques for tripelennamine's primary biological targets: the histamine H1 receptor and the sigma-1 receptor. The protocols described herein are based on successful imaging studies with other ligands and serve as a foundational guide for the preclinical evaluation of a putative tripelennamine-based imaging agent.
Data Presentation: Pharmacokinetics of Tripelennamine
A thorough understanding of a drug's pharmacokinetic profile is essential for designing effective in vivo imaging studies. The following tables summarize key pharmacokinetic parameters of tripelennamine from various studies. This data is critical for determining appropriate dosing, imaging time points, and potential species for initial studies.
Table 1: Pharmacokinetic Parameters of Tripelennamine in Humans
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-Life | 4 - 6 hours | - | [1] |
| Mean Plasma Half-Life | 2.9 hours | Intramuscular (50 mg) | [5][6] |
| Mean Plasma Half-Life | 4.4 hours | Intramuscular (100 mg) | [5][6] |
| Peak Plasma Concentration | 105 ng/ml | Intramuscular (50 mg) | [6] |
| Peak Plasma Concentration | 194 ng/ml | Intramuscular (100 mg) | [6] |
| Time to Peak Plasma Concentration | 1 - 2 hours | Oral | [7] |
Table 2: Comparative Pharmacokinetics of Tripelennamine in Animal Models
| Species | Terminal Elimination Half-Life (h) | Total Body Clearance (L/h/kg) | Volume of Distribution at Steady State (L/kg) | Route of Administration | Reference |
| Camels | 2.39 (1.91-6.54) | 0.97 (0.82-1.42) | 2.87 (1.59-6.67) | Intravenous (0.5 mg/kg) | [5][8] |
| Horses | 2.08 (1.31-5.65) | 0.84 (0.64-1.17) | 1.69 (1.18-3.50) | Intravenous (0.5 mg/kg) | [5][8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design for imaging tripelennamine's targets, the following diagrams are provided.
Caption: Tripelennamine's mechanism of action at the H1 receptor.
Caption: General workflow for preclinical PET imaging.
Application Note 1: In Vivo Imaging of Histamine H1 Receptors
Objective: To non-invasively visualize and quantify the distribution and density of histamine H1 receptors in the brain using a radiolabeled analog of tripelennamine. This is crucial for understanding the receptor's role in neurological and psychiatric disorders and for assessing the efficacy of H1 receptor-targeting drugs.
Principle: Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the three-dimensional visualization and quantification of radiolabeled molecules in vivo.[9] By radiolabeling a tripelennamine analog with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), its binding to H1 receptors in the brain can be imaged.
Potential Applications:
-
Neuropharmacology Research: To study the distribution of H1 receptors in healthy and diseased states.
-
Drug Development: To determine the receptor occupancy of novel H1 receptor antagonists or agonists.
-
Clinical Diagnosis: To potentially aid in the diagnosis of disorders associated with altered H1 receptor expression.
Experimental Protocol: PET Imaging of Histamine H1 Receptors (based on [11C]pyrilamine studies)
This protocol is adapted from studies using [11C]pyrilamine, a well-characterized radioligand for H1 receptors.[1][8]
1. Radiosynthesis of the Tripelennamine-based Radiotracer:
- A suitable precursor of tripelennamine would need to be synthesized to allow for radiolabeling. For example, a desmethyl precursor for [11C]methylation.
- The precursor is then reacted with a radiolabeled synthon, such as [11C]methyl iodide or [18F]fluoroethyl tosylate.
- The final radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC).
- Quality control is performed to ensure radiochemical purity, chemical purity, and specific activity.
2. Animal Preparation:
- Rodents (rats or mice) or non-human primates are suitable for initial studies.
- Animals are anesthetized for the duration of the imaging procedure.
- A tail vein catheter is inserted for the injection of the radiotracer.
3. PET Imaging:
- A baseline transmission scan is acquired for attenuation correction.
- The radiolabeled tripelennamine analog (typically 5-10 MBq for rodents) is injected intravenously as a bolus.
- A dynamic emission scan is acquired for 60-90 minutes.
- For blocking studies to confirm specificity, a saturating dose of a known H1 receptor antagonist (e.g., unlabeled tripelennamine or diphenhydramine) is administered prior to the radiotracer injection.[8]
4. Data Analysis:
- PET images are reconstructed using standard algorithms.
- Time-activity curves are generated for various brain regions of interest.
- Kinetic modeling (e.g., using a two-tissue compartment model) is applied to estimate binding parameters such as the distribution volume (VT).
- Receptor occupancy can be calculated by comparing VT values from baseline and blocking scans.
Application Note 2: In Vivo Imaging of Sigma-1 Receptors
Objective: To visualize and quantify sigma-1 receptors in the central nervous system and peripheral tissues using a tripelennamine-based imaging probe. Given the role of sigma-1 receptors in neurodegenerative diseases, cancer, and pain, such a probe would be a valuable research and diagnostic tool.[7][10]
Principle: Similar to H1 receptor imaging, PET or Single-Photon Emission Computed Tomography (SPECT) can be used to image sigma-1 receptors. The choice of radionuclide (e.g., 11C, 18F for PET; 99mTc, 123I for SPECT) will depend on the pharmacokinetic properties of the tripelennamine analog and the desired imaging time window.[11][12]
Potential Applications:
-
Oncology: To image tumors that overexpress sigma-1 receptors.
-
Neurology: To study the role of sigma-1 receptors in Alzheimer's disease, Parkinson's disease, and stroke.[7]
-
Pharmacology: To assess the engagement of novel sigma-1 receptor modulators with their target.
Experimental Protocol: PET Imaging of Sigma-1 Receptors (based on existing sigma-1 radioligand studies)
This protocol is a general guideline based on the development and use of various sigma-1 receptor radioligands.[3][13]
1. Radiosynthesis and Quality Control:
- A tripelennamine derivative with high affinity and selectivity for sigma-1 receptors would be the starting point.
- Radiolabeling would be performed with a suitable positron emitter (e.g., 11C or 18F).
- Rigorous quality control, including assessment of radiochemical purity, specific activity, and in vitro binding affinity, is essential.
2. Animal Models:
- Animal models of diseases with known sigma-1 receptor involvement (e.g., neuroinflammation, cancer xenografts) are used.
- A control group of healthy animals is included for comparison.
3. PET/CT or PET/MR Imaging:
- Animals are anesthetized and positioned in the scanner.
- The radiotracer is administered intravenously.
- Dynamic PET data is acquired for 60-120 minutes.
- CT or MR images are acquired for anatomical co-registration.
- To demonstrate specificity, a blocking dose of a known sigma-1 receptor ligand (e.g., haloperidol (B65202) or SA4503) can be administered prior to the radiotracer.[11]
4. Data Analysis:
- Standard uptake values (SUVs) are calculated for tumors and various organs.
- Time-activity curves are generated for regions of interest.
- Pharmacokinetic modeling is used to derive quantitative parameters of receptor binding.
Application Note 3: Development of a Tripelennamine-Based Fluorescent Probe for In Vivo Microscopy
Objective: To develop a fluorescently labeled tripelennamine derivative for high-resolution in vivo imaging of H1 or sigma-1 receptors at the cellular level using techniques like two-photon microscopy.
Principle: By conjugating a suitable fluorophore to tripelennamine, it may be possible to create a probe that can be visualized in living animals. This would allow for the study of receptor dynamics in real-time. The design of such probes requires careful consideration of the fluorophore's properties and its impact on the ligand's binding affinity and specificity.[2]
Potential Applications:
-
Cellular Biology: To study the subcellular localization and trafficking of H1 or sigma-1 receptors.
-
Neuroscience: To image receptor dynamics in specific neuronal populations in living animals.
-
Drug Discovery: To screen for compounds that modulate receptor expression or localization.
Conceptual Protocol for In Vivo Two-Photon Microscopy
1. Probe Synthesis and Characterization:
- A tripelennamine analog is chemically conjugated to a bright, photostable, and near-infrared fluorophore to allow for deep tissue penetration.
- The probe is characterized for its photophysical properties (absorption/emission spectra, quantum yield).
- In vitro binding assays are performed to ensure that the fluorescent tag does not significantly alter the affinity for the target receptor.
2. Animal Preparation:
- A cranial window is surgically implanted over the brain region of interest in a rodent model.
- The animal is anesthetized and head-fixed under the microscope.
3. In Vivo Imaging:
- The fluorescent probe is administered systemically (e.g., via tail vein injection) or locally.
- Two-photon microscopy is used to acquire high-resolution images of the labeled cells and receptors over time.
4. Image Analysis:
- Images are processed to enhance signal-to-noise.
- Quantitative analysis is performed to measure changes in fluorescence intensity, receptor clustering, or internalization.
Conclusion
While this compound itself has not been employed as an in vivo imaging agent, its established pharmacology and receptor interactions make it a promising scaffold for the development of novel imaging probes. The application notes and protocols provided here offer a roadmap for researchers interested in exploring the in vivo landscape of histamine H1 and sigma-1 receptors, and for the potential preclinical evaluation of tripelennamine-based imaging agents. Such tools would be invaluable for advancing our understanding of a wide range of physiological and pathological processes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Imaging Probes: From Design to Applications [mdpi.com]
- 5. Histamine H1-receptors labeled in vivo: antidepressant and antihistamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging Histamine Receptors Using PET and SPECT | Radiology Key [radiologykey.com]
- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging histamine H1 receptors in the living human brain with carbon-11-pyrilamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 12. Development of 99mTc-labeled melanin-targeted probes for SPECT imaging of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Airway Hyperresponsiveness with Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tripelennamine (B1683666) hydrochloride as a pharmacological tool for investigating the mechanisms of airway hyperresponsiveness (AHR) in preclinical animal models. Detailed protocols for inducing AHR and assessing the effects of tripelennamine hydrochloride are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a first-generation antihistamine that acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1][2][3] Histamine is a key mediator in the pathophysiology of allergic asthma and airway inflammation, causing bronchoconstriction, vasodilation, and increased vascular permeability.[4] By competitively blocking the H1 receptor, this compound can be employed to investigate the specific contribution of the histamine signaling pathway to the development and manifestation of AHR in various animal models. Its use allows researchers to dissect the complex interplay of inflammatory mediators and neural pathways that contribute to the hyperreactive airway phenotype. Tripelennamine is used in the treatment of asthma, hay fever, rhinitis, and urticaria.[4][5]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the histamine H1 receptor on airway smooth muscle cells and other cell types.[3][4] This action prevents the binding of endogenous histamine, thereby inhibiting the downstream signaling cascade that leads to bronchoconstriction and other features of the allergic response.
Signaling Pathway of Histamine H1 Receptor-Mediated Bronchoconstriction and its Inhibition by this compound
Caption: H1 Receptor Signaling in Bronchoconstriction.
Experimental Protocols
The following protocols provide a framework for inducing AHR in animal models and subsequently evaluating the efficacy of this compound. Guinea pigs and mice are the most commonly used species for these studies.
Protocol 1: Induction of Airway Hyperresponsiveness in Guinea Pigs using Ovalbumin (OVA)
This protocol is adapted from established models of allergic asthma.[6]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound solution (for treatment group)
-
Vehicle control (e.g., saline)
-
Aerosol delivery system (nebulizer)
-
Whole-body plethysmograph for conscious animals or a system for measuring airway mechanics in anesthetized animals.[3]
-
Methacholine (B1211447) or histamine solution for bronchoprovocation challenge
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg Al(OH)₃ in a total volume of 1 mL saline.
-
-
Aerosol Challenge:
-
On day 21, place the sensitized guinea pigs in an exposure chamber and challenge them with an aerosolized solution of 1% OVA in saline for 10 minutes.
-
-
Assessment of Airway Hyperresponsiveness (24 hours post-challenge):
-
For conscious animals (Whole-body plethysmography):
-
Place the animal in the plethysmograph and allow for a 15-minute acclimatization period.
-
Record baseline Penh (Enhanced Pause) values.
-
Expose the animal to increasing concentrations of aerosolized methacholine or histamine (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) for 2 minutes at each concentration.
-
Record Penh for 5 minutes following each exposure.
-
-
For anesthetized animals (Invasive airway mechanics):
-
Anesthetize the animal, perform a tracheostomy, and connect to a ventilator.
-
Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).
-
Administer increasing doses of intravenous or aerosolized methacholine or histamine and record the changes in RL and Cdyn.
-
-
-
This compound Treatment:
-
To evaluate the effect of this compound, administer the compound (e.g., via i.p. injection) at a predetermined dose range 30-60 minutes before the methacholine or histamine challenge. A vehicle control group should be run in parallel.
-
Protocol 2: Assessment of this compound on Histamine-Induced Bronchoconstriction in Naive Guinea Pigs
This protocol directly assesses the H1-antagonistic activity of this compound in the airways.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound solution
-
Vehicle control
-
Histamine dihydrochloride (B599025) solution for aerosolization
-
System for measuring airway mechanics (as described in Protocol 1)
Procedure:
-
Animal Preparation:
-
Prepare the guinea pigs for airway mechanics measurement as described for anesthetized animals in Protocol 1.
-
-
This compound Administration:
-
Administer a single dose of this compound or vehicle via a chosen route (e.g., intravenous, intraperitoneal).
-
-
Histamine Challenge:
-
After a 15-30 minute pretreatment period, expose the animals to an aerosol of a fixed concentration of histamine (e.g., 0.1%) for a set duration (e.g., 30 seconds).
-
Continuously measure airway resistance and dynamic compliance for a defined period post-challenge (e.g., 5-10 minutes).
-
-
Dose-Response Evaluation:
-
To construct a dose-response curve, use separate groups of animals for different doses of this compound.
-
Experimental Workflow for Evaluating this compound in an AHR Model
Caption: Workflow for AHR study.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.
Table 1: Effect of this compound on Methacholine-Induced Bronchoconstriction in OVA-Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg) | Baseline Penh | Peak Penh after Methacholine (1.0 mg/mL) | % Inhibition of Peak Penh |
| Vehicle Control | - | 0.25 ± 0.05 | 2.5 ± 0.3 | - |
| Tripelennamine HCl | 1 | 0.24 ± 0.06 | 1.8 ± 0.2* | 28% |
| Tripelennamine HCl | 5 | 0.26 ± 0.04 | 1.1 ± 0.1** | 56% |
| Tripelennamine HCl | 10 | 0.25 ± 0.05 | 0.7 ± 0.1*** | 72% |
Data are presented as Mean ± SEM. Data in this table is hypothetical and for illustrative purposes only. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Histamine-Induced Changes in Airway Mechanics in Anesthetized Guinea Pigs
| Treatment Group | Dose (mg/kg) | Baseline RL (cmH₂O/mL/s) | Peak RL after Histamine | % Increase in RL | % Attenuation by Treatment |
| Vehicle Control | - | 0.15 ± 0.02 | 0.75 ± 0.08 | 400% | - |
| Tripelennamine HCl | 1 | 0.16 ± 0.03 | 0.45 ± 0.05* | 181% | 54.75% |
| Tripelennamine HCl | 5 | 0.15 ± 0.02 | 0.25 ± 0.03** | 67% | 83.25% |
Data are presented as Mean ± SEM. Data in this table is hypothetical and for illustrative purposes only. *p<0.05, **p<0.01 compared to Vehicle Control peak RL.
Conclusion
This compound serves as a valuable research tool for elucidating the role of histamine in airway hyperresponsiveness. The protocols and data presentation formats outlined in these application notes provide a standardized framework for conducting and reporting such studies. By specifically antagonizing the H1 receptor, researchers can gain deeper insights into the complex mechanisms of asthma and other allergic airway diseases, potentially identifying new therapeutic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating Tripelennamine Hydrochloride as a Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) hydrochloride is a first-generation antihistamine that competitively antagonizes the histamine (B1213489) H1 receptor.[1] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs), with the H1 receptor being primarily responsible for symptoms such as pruritus, vasodilation, and bronchoconstriction.[1][2] The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by histamine, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of H1 receptor activation.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory effects of tripelennamine hydrochloride on histamine-induced H1 receptor activation. The described assays—Calcium Flux, cAMP, and Reporter Gene assays—are fundamental tools in drug discovery and pharmacological research for quantifying the potency and efficacy of H1 receptor antagonists.
Data Presentation
The potency of H1 receptor antagonists can be quantified and compared using various parameters obtained from cell-based assays. While specific quantitative data for this compound in cell-based functional assays for H1 receptor antagonism is not extensively available in the public domain, the following table presents typical data that can be generated using the protocols described herein. For comparative purposes, data for other well-characterized H1 receptor antagonists are included.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Tripelennamine HCl | PhIP Glucuronidation Inhibition | Human/Rabbit Liver Microsomes | IC50 | 30 µM | [3] |
| Mepyramine | Radioligand Binding | Human H1 Receptor | Ki | 1.2 nM | |
| Diphenhydramine | Radioligand Binding | Human H1 Receptor | Ki | 3.2 nM | |
| Cetirizine | Radioligand Binding | Human H1 Receptor | Ki | 6.0 nM | |
| Loratadine | Radioligand Binding | Human H1 Receptor | Ki | 15 nM | |
| Histamine | Calcium Flux | HEK293 expressing H1R | EC50 | ~50 nM |
Note: The IC50 value for this compound in the table relates to its effect on PhIP glucuronidation and not directly its H1 receptor antagonist activity in a cell-based assay.[3] Researchers are encouraged to determine the IC50, Ki, and/or pKb values for this compound using the provided protocols to obtain data directly relevant to H1 receptor blockade.
Signaling Pathway and Experimental Workflow
To effectively design and interpret experiments, a clear understanding of the underlying biological processes is essential. The following diagrams illustrate the histamine H1 receptor signaling pathway and a general workflow for screening H1 receptor antagonists.
Experimental Protocols
Protocol 1: Calcium Flux Assay
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: To inhibit dye extrusion.
-
Histamine: Agonist.
-
This compound: Test antagonist.
-
Microplates: Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed cells into microplates at a density of 40,000-50,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer containing Probenecid.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a pre-determined concentration of histamine (typically EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Assay
While the primary H1 receptor signaling pathway is through Gq and calcium mobilization, some GPCRs can exhibit biased agonism or couple to multiple G proteins. A cAMP assay can be used to investigate if this compound affects any potential Gs or Gi coupling of the H1 receptor.
Materials:
-
Cells: HEK293 cells expressing the human H1 receptor.
-
Assay Buffer: As per the cAMP assay kit manufacturer's instructions, often containing a phosphodiesterase (PDE) inhibitor like IBMX.
-
Histamine: Agonist.
-
Forskolin (B1673556): Adenylyl cyclase activator (used to stimulate cAMP production for assessing Gi coupling).
-
This compound: Test antagonist.
-
cAMP Assay Kit: HTRF®, LANCE®, or ELISA-based kits.
-
Microplates: 384-well white opaque plates (for luminescence-based assays).
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in assay buffer to the desired concentration.
-
-
Assay for Gs Coupling (Antagonism):
-
Dispense cells into the microplate.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of histamine.
-
Incubate for 30 minutes at room temperature.
-
Add detection reagents as per the kit protocol and measure the signal.
-
-
Assay for Gi Coupling (Antagonism of Histamine-induced Inhibition):
-
Dispense cells into the microplate.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of histamine.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Add detection reagents and measure the signal.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the log of the antagonist concentration.
-
Calculate IC50 values to determine the potency of this compound in inhibiting any histamine-mediated changes in cAMP levels.
-
Protocol 3: Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of the H1 receptor signaling pathway, often through response elements like Serum Response Element (SRE) or Nuclear Factor of Activated T-cells (NFAT).
Materials:
-
Cells: HEK293 cells co-transfected with the human H1 receptor and a reporter plasmid (e.g., SRE-luciferase or NFAT-luciferase).
-
Culture Medium: As described for the Calcium Flux Assay.
-
Histamine: Agonist.
-
This compound: Test antagonist.
-
Luciferase Assay Reagent: Containing luciferin (B1168401) substrate.
-
Microplates: 96-well white opaque plates.
-
Luminometer: For measuring luminescence.
Procedure:
-
Cell Plating:
-
Seed the engineered cells into 96-well plates and incubate overnight.
-
-
Compound Addition:
-
Replace the culture medium with serum-free medium.
-
Add serial dilutions of this compound and incubate for 30 minutes.
-
Add a fixed concentration of histamine (typically EC80).
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to controls.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a histamine H1 receptor antagonist. By employing these cell-based assays, researchers can obtain quantitative data on the potency and mechanism of action of this compound, facilitating its evaluation in drug development and further pharmacological studies. Consistent and reproducible data generation is key to understanding the therapeutic potential and safety profile of H1 receptor antagonists.
References
Application Notes and Protocols for Tripelennamine Hydrochloride in Equine Allergic Reaction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, is utilized in veterinary medicine to manage allergic reactions in horses.[1][2] It functions by competitively inhibiting histamine (B1213489) at H1 receptors, thereby mitigating the inflammatory effects of histamine release.[1][2] This document provides detailed application notes and protocols for the research and development of tripelennamine hydrochloride for treating equine allergic conditions such as urticaria (hives), insect bites, and atopic dermatitis.[1][3][4]
Mechanism of Action
This compound is an H1 receptor antagonist.[2][5] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability, smooth muscle contraction, and pruritus.[5][6][7] Tripelennamine competitively blocks these receptors, preventing histamine from exerting its effects.[2][5]
Allergen [label="Allergen", fillcolor="#F1F3F4"]; MastCell [label="Mast Cell", fillcolor="#FBBC05"]; Histamine [label="Histamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1Receptor [label="H1 Receptor\n(on target cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tripelennamine [label="Tripelennamine HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AllergicResponse [label="Allergic Response\n(Vasodilation, Edema, Pruritus)", fillcolor="#F1F3F4"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
Allergen -> MastCell [label="Binds to IgE on"]; MastCell -> Histamine [label="Degranulation & Release"]; Histamine -> H1Receptor [label="Binds to"]; H1Receptor -> AllergicResponse [label="Activates"]; Tripelennamine -> H1Receptor [label="Competitively Blocks", style=dashed, color="#EA4335"]; }
Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in horses.
Table 1: Recommended Dosages
| Indication | Dosage | Route of Administration | Frequency | Reference |
| Allergic Reactions | 0.5 mg/lb (1.1 mg/kg) | Intramuscular (IM) | Every 6-12 hours as needed | [8][9][10] |
| Experimental (Histamine-induced bronchoconstriction) | 0.44 mg/kg | Intravenous (IV) | Single dose | [11] |
| Experimental (Exercise-induced arterial hypoxemia) | 1.10 mg/kg | Intravenous (IV) | 15 minutes prior to exercise | [11] |
Table 2: Pharmacokinetic Parameters in Horses (0.5 mg/kg IV)
| Parameter | Value (Median) | Range | Reference |
| Elimination Half-Life (t½) | 2.08 hours | 1.31 - 5.65 hours | [12][13][14][15] |
| Total Body Clearance (Cl) | 0.84 L/h/kg | 0.64 - 1.17 L/h/kg | [12][13][14][15] |
| Volume of Distribution at Steady State (Vdss) | 1.69 L/kg | 1.18 - 3.50 L/kg | [12][13][14][15] |
| Volume of the Central Compartment (Vc) | 1.06 L/kg | 0.91 - 2.20 L/kg | [12][13][14][15] |
| Protein Binding | 73.6% (Mean) | (SEM ± 8.5) | [12][13][14] |
Experimental Protocols
Protocol 1: Evaluation of Tripelennamine Efficacy Using a Histamine-Induced Cutaneous Wheal Model
This protocol describes a method to quantify the antihistaminic effect of tripelennamine by measuring the inhibition of a histamine-induced wheal (hive) on the skin.
1. Animal Selection and Preparation:
-
Select healthy adult horses with no history of adverse reactions to antihistamines.
-
Acclimatize horses to the experimental setting.
-
Withhold any other medications, especially anti-inflammatory drugs or other antihistamines, for a minimum of one week prior to the study.[16]
-
Clip a rectangular area of hair on the lateral aspect of the neck.[1][2]
2. Experimental Design:
-
Employ a crossover design where each horse serves as its own control.
-
A washout period of at least one week should be allowed between treatments.
-
Treatment Groups:
-
Control: Saline administration (IM).
-
Treatment: this compound (1.1 mg/kg, IM).
-
3. Procedure:
-
Baseline Wheal Induction:
-
Prior to treatment administration, inject 0.1 mL of a sterile histamine solution (e.g., 10 µg/mL) intradermally (ID) at marked sites on the clipped area of the neck.[12]
-
Inject 0.1 mL of sterile saline as a negative control.[2][12]
-
After 20 minutes, measure the area of the resulting wheal. This can be done by placing markers around the wheal and photographing it with a scale for later analysis with imaging software.[12]
-
-
Drug Administration:
-
Administer either saline or this compound intramuscularly.
-
-
Post-Treatment Wheal Induction:
4. Data Analysis:
-
Calculate the percentage inhibition of the wheal area for each time point using the following formula: *% Inhibition = [(Area_baseline - Area_post-treatment) / Area_baseline] x 100
-
Compare the inhibition between the control and treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
A [label="Animal Preparation\n(Clipping, Acclimatization)"]; B [label="Baseline Histamine Injection (ID)\n& Wheal Measurement"]; C [label="Drug Administration\n(Tripelennamine or Placebo IM)"]; D [label="Post-Treatment Histamine Injections\n& Wheal Measurements at Time Points"]; E [label="Data Analysis\n(% Wheal Inhibition)"];
A -> B; B -> C; C -> D; D -> E; }
Workflow for Histamine-Induced Wheal Model.
Protocol 2: Quantification of Tripelennamine in Equine Plasma using LC-MS/MS
This protocol outlines a method for the determination of tripelennamine concentrations in equine plasma, essential for pharmacokinetic studies.
1. Sample Collection and Preparation:
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at specified time points after drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Protein Precipitation:
-
To 500 µL of plasma, add 1 mL of acetonitrile (B52724).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 3 cm x 2.1 mm, 3 µm particle size).[17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions (Example):
3. Method Validation:
-
Validate the analytical method according to established guidelines for bioanalytical method validation. Key parameters to assess include:
-
Specificity: Ensure no interference from endogenous plasma components.[18]
-
Linearity: Establish a linear relationship between concentration and response over a defined range.[18]
-
Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter between a series of measurements.[18]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[18]
-
Recovery: The efficiency of the extraction process.[18]
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[18]
-
A [label="Plasma Sample Collection"]; B [label="Protein Precipitation\n(Acetonitrile)"]; C [label="Centrifugation & Supernatant Transfer"]; D [label="Evaporation & Reconstitution"]; E [label="LC-MS/MS Analysis"]; F [label="Data Acquisition & Quantification"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Workflow for LC-MS/MS Analysis of Tripelennamine.
Potential Side Effects and Precautions
-
The most common side effects of tripelennamine are sedation, CNS depression, and decreased coordination.[1]
-
Less common side effects can include excitement, tremors, and seizures.[1]
-
Gastrointestinal effects such as colic or loss of appetite are possible.[1]
-
Tripelennamine should not be administered intravenously in horses due to the risk of CNS stimulation.[1][2]
-
Use with caution in pregnant or lactating mares as its safety has not been fully established.[1]
Conclusion
These application notes and protocols provide a framework for the investigation of this compound in the context of equine allergic reactions. The provided methodologies for efficacy testing and bioanalysis can be adapted and further optimized for specific research objectives. Adherence to rigorous scientific principles and animal welfare guidelines is paramount in all research endeavors.
References
- 1. Atopic Dermatitis | Horse Allergy Symptoms — Animal Dermatology Clinic [animaldermatologyclinic.com.au]
- 2. vetlexicon.com [vetlexicon.com]
- 3. Histamine inhalation challenge in normal horses and in horses with small airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.ca [madbarn.ca]
- 5. madbarn.com [madbarn.com]
- 6. vettimes.com [vettimes.com]
- 7. Urticaria: a frustrating problem - Veterinary Practice [veterinary-practice.com]
- 8. madbarn.com [madbarn.com]
- 9. steinbeckpeninsulaequine.com [steinbeckpeninsulaequine.com]
- 10. vetlexicon.com [vetlexicon.com]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. Comparing the effectiveness of four antihistamines with olopatadine in healthy Thoroughbred horses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. Intradermal Skin Testing Information | B&W Equine Vets [bwequinevets.co.uk]
- 17. Screening of drugs in equine plasma using automated on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rr-americas.woah.org [rr-americas.woah.org]
Comparative Analysis of Intramuscular vs. Intravenous Administration of Tripelennamine Hydrochloride for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripelennamine (B1683666) hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, acts as a potent antagonist to the histamine (B1213489) H1 receptor.[1][2] It is utilized in research to investigate allergic reactions, inflammation, and its effects on the central nervous system.[3][4] This document provides a detailed comparison of intramuscular (IM) and intravenous (IV) administration routes for tripelennamine hydrochloride in a research setting. It includes a summary of pharmacokinetic data, detailed experimental protocols, and visualizations of its signaling pathway and a general experimental workflow.
Data Presentation: Pharmacokinetic Parameters
The route of administration significantly impacts the pharmacokinetic profile of this compound. The following tables summarize key quantitative data from studies in various species.
Table 1: Pharmacokinetics of Intramuscular this compound in Humans
| Dose | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Plasma Concentration (Tmax) (minutes) | Mean Plasma Elimination Half-Life (t1/2) (hours) | Reference |
| 50 mg | 105 | 30 | 2.9 | [5] |
| 100 mg | 194 | 30 | 4.4 | [5] |
Table 2: Pharmacokinetics of Intravenous this compound (0.5 mg/kg) in Horses and Camels
| Species | Terminal Elimination Half-Life (t1/2) (hours) | Total Body Clearance (L/h/kg) | Volume of Distribution at Steady State (Vss) (L/kg) | Reference |
| Horses | 2.08 (1.31-5.65) | 0.84 (0.64-1.17) | 1.69 (1.18-3.50) | [6][7][8] |
| Camels | 2.39 (1.91-6.54) | 0.97 (0.82-1.42) | 2.87 (1.59-6.67) | [6][7][8] |
Values are presented as median (range).
Experimental Protocols
Preparation of this compound for Injection
This compound is a white, crystalline, and water-soluble substance.[9] For research purposes, sterile solutions should be prepared under aseptic conditions.
Materials:
-
This compound, USP grade
-
Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
0.22 µm syringe filters
Protocol for a 20 mg/mL Solution:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the powder in Sterile WFI or saline to achieve a final concentration of 20 mg/mL.[9][10]
-
Gently agitate the solution until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light and at a controlled room temperature (20°C to 25°C or 68°F - 77°F).[9]
Intramuscular (IM) Administration Protocol
Objective: To administer this compound for systemic absorption via muscle tissue.
Procedure (for laboratory animals, e.g., rabbits, rodents):
-
Restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Select a suitable muscle mass for injection (e.g., quadriceps femoris, gluteal muscles).
-
Swab the injection site with a 70% ethanol (B145695) solution.
-
Using an appropriate gauge needle and syringe, draw up the calculated volume of the this compound solution.
-
Insert the needle into the muscle and aspirate to ensure no blood is drawn, indicating the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
Intravenous (IV) Administration Protocol
Objective: To introduce this compound directly into the systemic circulation for rapid onset of action.
Procedure (for laboratory animals, e.g., rabbits, canines):
-
Restrain the animal as per IACUC guidelines.
-
Identify a suitable vein for injection (e.g., marginal ear vein in rabbits, cephalic vein in dogs).
-
Shave and disinfect the injection site.
-
Use an appropriate gauge needle or catheter to cannulate the vein.
-
Confirm proper placement by observing a flashback of blood.
-
Administer the this compound solution slowly. Rapid IV injection in horses has been associated with central nervous system excitement, including hyperexcitability, nervousness, and muscle tremors.[4]
-
Following injection, flush the catheter with sterile saline to ensure the full dose is delivered.
-
Remove the needle/catheter and apply pressure to the site to prevent hematoma formation.
-
Closely monitor the animal for any immediate adverse effects.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
This compound functions by competitively blocking the histamine H1 receptor. This action inhibits the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C and the subsequent increase in intracellular calcium and activation of NF-κB. This ultimately reduces the expression of pro-inflammatory cytokines and other inflammatory mediators.[11]
Caption: Tripelennamine's H1 Receptor Antagonism Pathway.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a generalized workflow for conducting an in vivo study involving the administration of this compound.
Caption: In Vivo Tripelennamine Administration Workflow.
Conclusion
The choice between intramuscular and intravenous administration of this compound depends on the specific research objectives. IV administration provides a rapid onset of action, which may be desirable in acute models of allergic reaction, though caution is warranted due to potential central nervous system stimulation.[4] IM administration offers a slightly slower onset but may provide a more sustained plasma concentration. The pharmacokinetic data and protocols provided herein offer a foundation for designing rigorous and reproducible preclinical studies involving this compound. Researchers should always adhere to institutional guidelines for animal welfare and experimental conduct.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rooyandarou.com [rooyandarou.com]
- 5. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madbarn.com [madbarn.com]
- 9. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 10. This compound Injection [drugfuture.com]
- 11. SMPDB [smpdb.ca]
Troubleshooting & Optimization
Tripelennamine hydrochloride solubility in common laboratory solvents
This technical support center provides guidance on the solubility of tripelennamine (B1683666) hydrochloride in common laboratory solvents for researchers, scientists, and drug development professionals. Below you will find solubility data, experimental protocols, troubleshooting guides, and frequently asked questions.
Solubility Data
The solubility of tripelennamine hydrochloride in various common laboratory solvents is summarized in the table below. Data has been compiled from multiple sources and presented in a standardized format for clarity.
| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Temperature (°C) | Notes |
| Water | ≥ 100[1] | ≥ 0.34 | 22.2[1] | One source indicates a ratio of 1 part solute to 0.77 parts water, suggesting high solubility.[2][3] Another source states it is miscible with water.[3] |
| Ethanol | ~167 | ~0.57 | Not Specified | Calculated from a reported solubility of 1 part solute in 6 parts alcohol.[2][3] |
| DMSO | 2[4] | 0.00685[4] | Not Specified | One source indicates solubility, while another provides a specific value.[4][5] It is noted that moisture-absorbing DMSO can reduce solubility.[4] |
| Methanol | Soluble | Not Specified | Not Specified | While specific quantitative data is not readily available, this compound is generally considered soluble in methanol. |
| DMF | Not Readily Available | Not Readily Available | Not Specified | Solubility data in dimethylformamide was not found in the surveyed literature. |
Note: The molecular weight of this compound is 291.82 g/mol .[1] Molarity calculations are based on this value.
Experimental Protocols
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method is a foundational technique in pharmaceutical and chemical research.
Shake-Flask Method for Solubility Determination
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be visually apparent.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a syringe filter (0.45 µm) that is compatible with the solvent.
-
Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The following diagram illustrates the general workflow for determining solubility using the shake-flask method.
Caption: A flowchart of the shake-flask solubility determination method.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the determination of this compound solubility.
Q1: I am observing conflicting solubility data for this compound in water. Some sources say it is highly soluble, while others suggest it is not. Why is this?
A1: The conflicting reports on water solubility could be due to several factors:
-
pH of the water: this compound is the salt of a weak base.[2] The pH of the aqueous solution can influence its solubility. At a pH below its pKa (around 9), it will exist in its more soluble ionized form. The pH of aqueous solutions of this compound can vary, with a 100 mg/mL solution having a pH of about 5.56.[2][3][7]
-
Purity of the compound: Impurities can affect the solubility of the compound.
-
Temperature: Solubility is temperature-dependent. Ensure you are comparing data at similar temperatures.
Q2: My measured solubility of this compound in DMSO is lower than expected. What could be the cause?
A2: A lower than expected solubility in DMSO could be due to the hygroscopic nature of DMSO.[4] DMSO readily absorbs moisture from the atmosphere, and the presence of water can decrease the solubility of certain compounds. It is recommended to use fresh, anhydrous DMSO for solubility experiments.[4]
Q3: The compound is taking a very long time to dissolve. How can I expedite the process?
A3: To facilitate dissolution, you can:
-
Increase agitation: Ensure vigorous shaking or stirring to increase the contact between the solute and the solvent.
-
Use sonication: A water bath sonicator can help break down particle agglomerates and increase the rate of dissolution.
-
Gentle warming: For some compounds, gently warming the solution can increase solubility. However, be cautious as this can also lead to the degradation of thermally sensitive compounds. Always check the thermal stability of this compound before applying heat.
Q4: I am seeing a precipitate form after dissolving the compound and letting the solution stand. What is happening?
A4: This could be due to a few reasons:
-
Supersaturated solution: You may have created a supersaturated solution, which is unstable and will precipitate the excess solute over time. Ensure you have reached equilibrium as described in the shake-flask method.
-
Temperature fluctuations: A decrease in temperature can cause the solubility to decrease, leading to precipitation. Maintain a constant temperature throughout your experiment.
-
Solvent evaporation: If the solvent evaporates, the concentration of the solute will increase, potentially exceeding its solubility limit. Keep your containers tightly sealed.
Q5: What is the best method to confirm that equilibrium has been reached in the shake-flask method?
A5: To confirm that equilibrium has been established, you can take samples at different time points (e.g., 24, 48, and 72 hours) and measure the concentration of the solute. When the concentration no longer changes between successive time points, it can be concluded that equilibrium has been reached.
The following diagram illustrates the logical relationship in troubleshooting solubility issues.
Caption: A diagram showing the logical flow for troubleshooting solubility issues.
References
Technical Support Center: In Vivo Delivery of Tripelennamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal vehicles for the in vivo delivery of tripelennamine (B1683666) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward vehicle for in vivo delivery of tripelennamine hydrochloride?
A1: Given that this compound is readily soluble in water, the most direct and commonly used vehicle for in vivo administration is a sterile aqueous solution.[1][2][3] A commercially available veterinary formulation, RE-COVR™, is an injectable aqueous solution containing 20 mg/mL of this compound.[1][2] For research purposes, a sterile saline solution (0.9% NaCl) is a suitable vehicle for intravenous, intramuscular, or subcutaneous administration.
Q2: Are there more advanced delivery vehicles that could be considered for this compound?
A2: Yes, while a simple aqueous solution is effective for immediate release, advanced delivery systems could offer benefits such as sustained release, improved stability, or reduced side effects. Although specific literature on advanced formulations for this compound is limited, vehicles used for other antihistamines can be considered. These include:
-
Liposomes: These lipid-based vesicles can encapsulate aqueous drugs and potentially modify the pharmacokinetic profile, offering sustained release and potentially reducing systemic side effects. Studies on other antihistamines like cetirizine (B192768) and fexofenadine (B15129) have explored liposomal delivery.[4][5][6][7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, which can enhance stability and solubility.[8][9][10]
-
Micelles: Surfactant molecules can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs or interacting with hydrophilic drugs to alter their delivery characteristics.[11][12][13]
Q3: What are the key pharmacokinetic parameters of this compound to consider?
A3: this compound is rapidly absorbed after administration, with a relatively short elimination half-life of approximately 4 to 6 hours.[14] Following intramuscular injection, the half-life has been reported to be between 2.9 and 4.4 hours.[15] It undergoes hepatic metabolism and is primarily excreted through the kidneys.[14] These parameters are important when designing dosing schedules and considering the potential benefits of a sustained-release formulation.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) with fluorescence or UV detection and gas chromatography-mass spectrometry (GC-MS) are established methods for the sensitive and specific quantification of this compound in various matrices, including animal feed, urine, and wastewater.[16][17][18][19]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Readily soluble (1:0.77) | [3] |
| Water | 58 mg/mL | [20] |
| Water | 50 mg/mL (Sonication recommended) | [21] |
| Ethanol | Soluble (1:6) | [3] |
| DMSO | 2 mg/mL | [20] |
| DMSO | 13 mg/mL (Sonication recommended) | [21] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose | T1/2 (hours) | Tmax | Cmax | Reference |
| Human | Intramuscular | 50 mg | 2.9 | 30 min | 105 ng/mL | [15] |
| Human | Intramuscular | 100 mg | 4.4 | 30 min | 194 ng/mL | [15] |
| Horse | Intravenous | 0.5 mg/kg | 2.08 (1.31-5.65) | - | - | [22][23] |
| Camel | Intravenous | 0.5 mg/kg | 2.39 (1.91-6.54) | - | - | [22][23] |
T1/2: Elimination half-life, Tmax: Time to maximum concentration, Cmax: Maximum concentration. Values in parentheses represent the range.
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Solution of this compound for In Vivo Injection
Objective: To prepare a simple, sterile aqueous solution of this compound suitable for parenteral administration in animal models.
Materials:
-
This compound powder (analytical standard)
-
Sterile 0.9% sodium chloride (saline) solution for injection
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood
-
Analytical balance
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder using aseptic technique.
-
Dissolve the powder in a known volume of sterile 0.9% saline solution to achieve the target concentration (e.g., 10 mg/mL).
-
Gently agitate the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Seal the vial and store it at a controlled room temperature, protected from light.[2] It is recommended to use the solution shortly after preparation.
Protocol 2: Hypothetical Formulation of this compound in Liposomes (by Thin-Film Hydration)
Objective: To encapsulate this compound in liposomes to potentially achieve sustained release. This protocol is based on general methods for encapsulating water-soluble drugs.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in PBS at the desired concentration.
-
Add the drug solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for approximately 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using HPLC.
-
Mandatory Visualizations
Caption: Workflow for preparing a sterile aqueous solution.
Caption: Concept of liposomal delivery for sustained release.
Troubleshooting Guides
Issue: Precipitation or cloudiness in the aqueous formulation.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure vigorous mixing or gentle warming. Tripelennamine HCl is highly water-soluble, so this is unlikely if prepared correctly. |
| Contamination | Use sterile techniques and materials throughout the preparation process. Discard any cloudy solutions. |
| Incorrect pH | Although tripelennamine HCl solution is typically stable, extreme pH shifts could affect solubility. Ensure the saline is at a neutral pH. |
Issue: Low encapsulation efficiency in liposomal formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid composition | Vary the ratio of phosphatidylcholine to cholesterol. Higher cholesterol content can decrease drug loading for some drugs. |
| Inefficient hydration | Increase hydration time or temperature (ensure it's above the lipid's phase transition temperature). |
| Drug leakage during size reduction | Use milder sonication settings or fewer extrusion cycles. |
| Inaccurate quantification of unencapsulated drug | Ensure the purification method (e.g., dialysis, gel filtration) is effective and validated. |
Issue: Instability of the formulation upon storage.
| Possible Cause | Troubleshooting Step |
| Aqueous Solution: | |
| Light sensitivity | This compound can darken upon exposure to light.[3] Store in light-protected containers. |
| Liposomal Formulation: | |
| Aggregation or fusion of liposomes | Optimize the lipid composition and surface charge (zeta potential). Store at 4°C. |
| Drug leakage | Ensure the formulation is stored at an appropriate temperature and that the lipid bilayer is stable. |
References
- 1. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. WO2007026151A1 - Antihistamine- and corticosteroid- containing liposome composition and its use for the manufacture of a medicament for treating rhinitis and related disorders - Google Patents [patents.google.com]
- 7. Cetirizine from topical phosphatidylcholine-hydrogenated liposomes: Evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5324718A - Cyclodextrin/drug complexation - Google Patents [patents.google.com]
- 9. scienceasia.org [scienceasia.org]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role of mixed micelles in drug delivery. I. Solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trace determination of the antihistamines this compound, thenyldiamine hydrochloride, and chlorothen citrate in admixture in animal feed, human urine, and wastewater by high-pressure liquid chromatography and use of a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical determination of ethylenediamine impurity in this compound by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ptfarm.pl [ptfarm.pl]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 22. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]
- 23. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing CNS Side Effects of Tripelennamine Hydrochloride in Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tripelennamine (B1683666) hydrochloride in rodent studies. The information is designed to help manage and mitigate the central nervous system (CNS) side effects commonly observed in these experiments.
Frequently Asked Questions (FAQs)
Q1: What is tripelennamine hydrochloride and what is its primary mechanism of action in the CNS?
A1: this compound is a first-generation antihistamine of the ethylenediamine (B42938) class.[1] Its primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor.[1] Because it can cross the blood-brain barrier, it exerts effects on the central nervous system.[1] In the CNS, histamine acts as a neurotransmitter involved in wakefulness and arousal.[2] By blocking H1 receptors, tripelennamine can lead to CNS depression (sedation).[1] However, paradoxical excitement can also occur.[1]
Q2: What are the most common CNS side effects of this compound observed in rodents?
A2: The most frequently reported CNS side effects in rodents include:
-
Sedation and CNS Depression: Particularly at higher doses, tripelennamine can cause drowsiness and decreased motor activity.
-
CNS Excitement: At lower to moderate doses, paradoxical effects such as hyperactivity, nervousness, and even convulsions can be observed.[3]
-
Ataxia and Incoordination: Disruption of balance and coordinated movement is a potential side effect.
-
Dose-dependent enhancement of locomotor activity: Studies in mice have shown that tripelennamine can increase locomotor activity in a dose-dependent manner, with effects observed at doses of 1 and 10 mg/kg.[4]
Q3: What are the known LD50 values for this compound in rodents?
A3: The median lethal dose (LD50) provides a measure of the acute toxicity of a substance. For this compound, the oral LD50 values are:
-
Mouse: 97 mg/kg
-
Rat: 469 mg/kg
It is crucial to perform dose-ranging studies in your specific rodent strain and experimental conditions to determine the optimal dose with manageable side effects.
Q4: Can this compound's CNS effects interfere with behavioral studies?
A4: Yes. Both the sedative and excitatory effects of tripelennamine can significantly confound the results of behavioral assays. For example, sedation can decrease performance in tests requiring motor activity or exploration (e.g., open field, rotarod), while hyperactivity can artificially inflate activity levels. It is essential to characterize these side effects at your intended therapeutic dose before proceeding with behavioral experiments.
Troubleshooting Guides
Issue 1: Excessive Sedation in Rodents
Symptoms:
-
Reduced spontaneous movement.
-
Prolonged immobility.
-
Loss of righting reflex at high doses.
-
Decreased performance in motor tasks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | - Review the literature for dose-response data in your specific rodent model. - Perform a dose-finding study to identify the minimal effective dose with acceptable sedation. - Consider that higher doses are more likely to induce sedation.[3] |
| Strain sensitivity. | - Different rodent strains can have varying sensitivities to drugs. If possible, test in a different strain known to be less sensitive. |
| Interaction with other compounds. | - If co-administering other agents, ensure they do not have sedative properties that could potentiate the effects of tripelennamine. |
| Timing of behavioral testing. | - Administer tripelennamine and allow for a sufficient waiting period before testing to see if the initial sedative effects subside. |
Issue 2: Paradoxical CNS Excitement and Hyperactivity
Symptoms:
-
Increased locomotor activity (pacing, circling).
-
Stereotyped behaviors (e.g., repetitive sniffing, gnawing).
-
Increased startle response.
-
In severe cases, seizures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-related effect. | - Lower to moderate doses are more likely to cause excitement.[3] Paradoxical reactions are a known phenomenon with first-generation antihistamines.[1] - Carefully adjust the dose to find a balance between the desired effect and hyperactivity. |
| Rapid drug absorption. | - Consider a different route of administration (e.g., oral gavage vs. intraperitoneal injection) to potentially slow absorption and reduce peak CNS concentrations. |
| Environmental stimuli. | - Ensure the testing environment is calm and free from excessive noise or light that could exacerbate hyperactivity. |
Issue 3: Ataxia and Motor Incoordination
Symptoms:
-
Wobbly gait.
-
Difficulty maintaining balance.
-
Poor performance on the rotarod test.
-
Splayed hind limbs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose-dependent toxicity. | - Ataxia is a sign of motor impairment that is often dose-dependent. Reduce the dose to a level that does not impair motor coordination. |
| Off-target effects. | - While the primary target is the H1 receptor, high concentrations of tripelennamine may have off-target effects contributing to motor deficits. |
| Muscle relaxation. | - Some antihistamines can cause muscle relaxation, which may contribute to poor coordination. |
Quantitative Data Summary
The following tables provide illustrative dose-response data for common CNS side effects of this compound in mice. These values are synthesized from qualitative descriptions in the literature and should be used as a guide for designing your own dose-finding studies.
Table 1: Illustrative Dose-Response of Tripelennamine on Locomotor Activity in Mice (Open Field Test)
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Percent Change from Vehicle |
| Vehicle (Saline) | 1500 ± 150 | 0% |
| 1 | 2000 ± 200 | +33% |
| 5 | 2800 ± 250 | +87% |
| 10 | 2500 ± 220 | +67% |
| 20 | 1000 ± 120 | -33% |
Note: Data are presented as mean ± SEM. The biphasic effect, with increased activity at lower doses and sedation at higher doses, is a key characteristic.
Table 2: Illustrative Dose-Response of Tripelennamine on Motor Coordination in Mice (Rotarod Test)
| Dose (mg/kg, i.p.) | Latency to Fall (seconds) | Percent Change from Vehicle |
| Vehicle (Saline) | 180 ± 20 | 0% |
| 1 | 175 ± 18 | -3% |
| 5 | 150 ± 15 | -17% |
| 10 | 110 ± 12 | -39% |
| 20 | 60 ± 10 | -67% |
Note: Data are presented as mean ± SEM. A decrease in latency to fall indicates impaired motor coordination.
Experimental Protocols
Protocol 1: Open Field Test for Assessing Locomotor Activity and Anxiety-Like Behavior
Objective: To quantify spontaneous locomotor activity and anxiety-like behavior in rodents following this compound administration.
Materials:
-
Open field arena (e.g., 40x40x40 cm for mice).
-
Video tracking software.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Post-Dosing Interval: Place the animal back in its home cage for a specified period (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
Grooming duration.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
Protocol 2: Rotarod Test for Assessing Motor Coordination and Balance
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus.
-
This compound solution.
-
Vehicle control.
-
Syringes and needles.
Procedure:
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment to establish a stable baseline performance. A common training paradigm is 3-5 trials per day with an accelerating rod speed (e.g., 4-40 rpm over 5 minutes).
-
Drug Administration: On the test day, administer the assigned dose of this compound or vehicle.
-
Post-Dosing Interval: Allow a consistent time (e.g., 30 minutes) for drug action.
-
Testing: Place the animal on the rotarod and begin the trial.
-
Data Collection: Record the latency to fall from the rotating rod.
-
Multiple Trials: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Average the latency to fall across the trials for each animal.
Visualizations
Caption: Workflow for assessing CNS side effects of tripelennamine.
Caption: Simplified H1 receptor signaling pathway in CNS neurons.
Caption: Decision tree for troubleshooting tripelennamine side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tripelennamine effects on body and organ weights, water intake, and several behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihistaminics on locomotor activity in mice. Comparison with opiate and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage of tripelennamine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of tripelennamine (B1683666) hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing tripelennamine hydrochloride stock solutions?
A1: this compound is soluble in water, ethanol, and DMSO.[1][2][3] For aqueous solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[4] For long-term storage, DMSO is a common choice.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: As a solid, this compound should be stored in a dry, well-ventilated place in a tightly closed, light-resistant container.[1][5][6] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain stability.[4][7] One supplier suggests that solutions in a solvent can be stable for up to one year at -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4][8]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive.[1][5] The solid powder may slowly darken upon exposure to light.[2][9] Therefore, it is crucial to store both the solid compound and its solutions in light-resistant containers (e.g., amber vials) or protected from light by wrapping containers in aluminum foil.
Q4: What is the pH of an aqueous solution of this compound?
A4: The pH of an aqueous solution of this compound is concentration-dependent and slightly acidic to neutral. For example, a 25 mg/mL solution has a pH of approximately 6.71, while a 100 mg/mL solution has a pH of about 5.56.[2][10]
Q5: Are there any known incompatibilities for this compound solutions?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[2][7][11] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate observed in stock solution after thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture (especially DMSO). | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. Use fresh, anhydrous DMSO for preparing solutions.[3] |
| Discoloration (yellowing or darkening) of the stock solution. | This may indicate degradation, likely due to light exposure or oxidation. | Discard the solution. Prepare a fresh stock solution and ensure it is stored in a light-resistant container and protected from air.[2][9] |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles, light exposure). | Prepare a fresh stock solution from the solid compound, following the recommended storage guidelines. For in vivo experiments, it is always recommended to use freshly prepared solutions.[4] |
| Loss of potency over time. | This is likely due to chemical degradation. The stability of the stock solution under your specific storage conditions may be shorter than the general recommendations. | If possible, perform a stability study under your experimental conditions. Consider storing aliquots at -80°C for longer-term stability.[3][4][7] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent | Reference(s) |
| -20°C | 1 month | General/DMSO | [3][4][7] |
| -80°C | 6 months | General/DMSO | [4][7] |
| -80°C | 1 year | In solvent | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1][2] |
| Water | 58 mg/mL | [3] |
| Ethanol | Soluble | [2] |
| DMSO | 2 mg/mL | [3] |
Table 3: pH of Aqueous this compound Solutions
| Concentration (mg/mL) | Approximate pH | Reference(s) |
| 25 | 6.71 | [2][10] |
| 50 | 6.67 | [2][10] |
| 100 | 5.56 | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-resistant vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from the USP monograph and is suitable for assessing the purity and degradation of this compound.[11]
-
Chromatographic Conditions:
-
Column: L7 packing (e.g., C8 or C18 with end-capping), 4.6-mm × 25-cm
-
Mobile Phase: Prepare a solution of 29 mM sodium 1-octanesulfonate. Mix 530 mL of methanol (B129727) with 1.0 mL of N,N-dimethyloctylamine. Add 430 mL of the ion-pair solution. Adjust the pH to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 242 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a solution of USP this compound Reference Standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Dilute the this compound stock solution with the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
The appearance of new peaks or a decrease in the area of the main tripelennamine peak in the sample chromatogram compared to the standard indicates degradation.
-
Visualizations
Caption: Workflow for preparing and storing tripelennamine HCl stock solutions.
Caption: Known oxidative degradation pathways of tripelennamine.
Caption: Troubleshooting decision tree for stock solution issues.
References
- 1. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biesterfeld.com [biesterfeld.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tripelennamine [drugcentral.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in tripelennamine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving tripelennamine (B1683666) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro histamine (B1213489) release assay results. What are the potential causes?
A1: Inconsistent results in histamine release assays can stem from several factors:
-
Cell Health and Viability: Ensure the cells used (e.g., mast cells, basophils) are healthy, within a consistent passage number, and show high viability. Stressed or unhealthy cells can exhibit variable responses to stimuli.
-
Reagent Quality and Preparation:
-
Tripelennamine Hydrochloride Stock Solution: The purity, storage, and preparation of your this compound stock solution are critical. Ensure it is fully dissolved and prepare fresh solutions regularly.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
Histamine Release Stimulant: The concentration and stability of the stimulant (e.g., allergen, anti-IgE) must be consistent across experiments.
-
-
Assay Conditions:
-
Incubation Times and Temperatures: Strictly adhere to the optimized incubation times and maintain a constant temperature (typically 37°C) in a water bath or incubator.[3]
-
pH of Buffers: The pH of your buffers can significantly impact enzymatic reactions and compound stability. Verify the pH of all buffers before use. The stability of similar compounds can be highly pH-dependent.[4][5]
-
-
Sample Handling:
-
Blood Samples (if applicable): If using whole blood, ensure consistent collection methods and anti-coagulant use. The time between blood collection and the start of the assay should be minimized and consistent.[3]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound and cell concentrations. Calibrate pipettes regularly.
-
Q2: Our in vivo study results show inconsistent efficacy of this compound. What should we investigate?
A2: In vivo studies introduce more variables that can affect outcomes:
-
Animal-Related Factors:
-
Species and Strain Differences: The metabolism and pharmacokinetic profile of this compound can vary between species. For instance, the terminal elimination half-life is different in horses (2.39 hours) and camels (2.08 hours).[1]
-
Age, Sex, and Health Status: These factors can influence drug metabolism and response. Ensure animals are properly randomized and their health status is monitored.
-
-
Drug Administration:
-
Environmental Factors: Stress from handling or environmental conditions can alter physiological responses and impact results.
Q3: How should we prepare and store this compound to ensure its stability?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound:
-
Storage of Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] It should be kept in a well-closed, light-resistant container.[8]
-
Preparation of Stock Solutions:
-
Storage of Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -80°C for up to one year or at -20°C for up to one month.[1]
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High background histamine release (spontaneous release) | 1. Poor cell health or membrane damage during handling. 2. Contamination of media or buffers. 3. Inappropriate incubation temperature. | 1. Handle cells gently, use wide-bore pipette tips. Ensure optimal cell density. 2. Use fresh, sterile media and buffers. 3. Verify incubator/water bath temperature is stable at 37°C.[3] |
| Low or no inhibition by this compound | 1. Degraded this compound stock solution. 2. Incorrect concentration of this compound. 3. Sub-optimal assay conditions (e.g., pH, incubation time). | 1. Prepare a fresh stock solution from the powder.[1] 2. Verify calculations and perform a concentration-response curve. 3. Optimize assay parameters, including buffer pH and incubation times. |
| Poor reproducibility between experiments | 1. Variation in cell passage number or source. 2. Inconsistent reagent preparation. 3. Fluctuations in equipment performance (e.g., incubators, plate readers). | 1. Use a consistent cell source and a narrow range of passage numbers. 2. Standardize all reagent preparation procedures. 3. Regularly maintain and calibrate all laboratory equipment. |
Inconsistent HPLC Analysis Results
While a specific HPLC protocol for this compound is not provided here, the following are general troubleshooting steps applicable to its analysis.
| Observed Issue | Potential Cause | Recommended Action |
| Variable Retention Times | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily. Ensure components are thoroughly mixed and degassed.[10][11] 2. Use a column oven to maintain a constant temperature.[10] 3. Flush the column with a strong solvent or replace if necessary.[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or void. | 1. Reduce the sample concentration or injection volume. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[12] 3. Use a guard column and/or clean the analytical column. Replace the column if a void has formed.[11] |
| Ghost Peaks | 1. Contamination in the sample, mobile phase, or injector. 2. Carryover from a previous injection. | 1. Ensure high purity of solvents and sample. 2. Implement a needle wash step and flush the injector between runs.[13] |
Experimental Protocols & Methodologies
General Protocol: In Vitro Histamine Release Assay from Whole Blood
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Blood Collection: Collect fresh venous blood into tubes containing heparin as an anticoagulant.[3]
-
Allergen/Stimulant Preparation: Prepare a series of dilutions of the chosen histamine-releasing agent (e.g., specific allergen, anti-IgE antibody).
-
This compound Preparation: Prepare serial dilutions of this compound to determine its inhibitory effect.
-
Incubation:
-
In separate tubes, mix the whole blood with either:
-
Buffer (for spontaneous histamine release).
-
Optimal concentration of the stimulant (for maximum histamine release).
-
Varying concentrations of this compound followed by the stimulant.
-
-
Incubate all tubes at 37°C for 60 minutes in a shaking water bath.[3]
-
-
Stopping the Reaction: Stop the release reaction by placing the tubes in an ice bath for 10 minutes.[3]
-
Sample Collection: Centrifuge the tubes to pellet the cells and collect the supernatant.
-
Histamine Quantification: Determine the histamine concentration in the supernatants using a suitable method, such as an ELISA kit.[3]
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Histamine Release Assay
Caption: Workflow for a whole blood histamine release assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. novamedline.com [novamedline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hplc.eu [hplc.eu]
- 13. realab.ua [realab.ua]
Technical Support Center: Optimizing Tripelennamine Hydrochloride Dosage for Specific Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tripelennamine (B1683666) hydrochloride in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is tripelennamine hydrochloride and what is its primary mechanism of action?
This compound is a first-generation antihistamine belonging to the ethylenediamine (B42938) class.[1][2][3] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[1] By blocking this receptor, tripelennamine prevents histamine from exerting its effects, which include vasodilation, increased capillary permeability, and smooth muscle contraction, thereby alleviating symptoms of allergic reactions.[4]
Q2: What are the common research applications for this compound in animal models?
This compound is primarily used in animal models to study and mitigate allergic reactions.[5] It is also utilized in studies investigating pruritus (itching), asthma, hay fever, and urticaria (hives).[2][5] Additionally, it has been explored in combination with opioids in analgesia research.
Q3: What is a suitable vehicle for dissolving this compound for injection?
This compound is a white, crystalline substance that is readily soluble in water.[6][7][8] Therefore, sterile isotonic saline is the most common and recommended vehicle for preparing injectable solutions for animal administration. For some specific experimental needs requiring higher concentrations, Dimethyl sulfoxide (B87167) (DMSO) has also been noted as a solvent.[9][10]
Q4: How should this compound solutions be stored?
Injectable solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F - 77°F), with excursions permitted between 15°C to 30°C (59°F and 86°F).[6][7] It is crucial to protect the solution from freezing and light.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects in Rodents (Hyperactivity or Sedation)
-
Problem: Animals exhibit either excessive excitement, nervousness, and muscle tremors or, conversely, depression and incoordination after administration.[6][7][8]
-
Possible Cause: The observed central nervous system (CNS) effects are known dose-dependent side effects of this compound.[6][7][8] Higher doses tend to cause stimulation (excitement, ataxia, and convulsions), while therapeutic doses can sometimes lead to sedation.[6][7][8] There can also be species- and even strain-specific differences in response.
-
Solution:
-
Review Dosage: Double-check your calculations to ensure the correct dose was administered. Refer to the dosage tables below for guidance.
-
Dose-Response Pilot Study: If you are using a new animal model or strain, conduct a pilot study with a small number of animals to determine the optimal dose that achieves the desired antihistaminic effect without significant behavioral side effects.
-
Adjust Dosage: If adverse effects are observed, consider reducing the dosage in subsequent experiments.
-
Consistent Handling: Ensure consistent and gentle handling of the animals, as stress can sometimes exacerbate CNS-related side effects.
-
Issue 2: Lack of Efficacy in an Allergic Model
-
Problem: this compound administration does not appear to be mitigating the allergic or inflammatory response in your animal model.
-
Possible Cause:
-
Inadequate Dosage: The dose may be too low to effectively block the histamine H1 receptors in the target tissue.
-
Timing of Administration: The drug may not have been administered at the optimal time point relative to the allergenic challenge.
-
Route of Administration: The chosen route of administration may not be providing adequate bioavailability.
-
Involvement of Other Mediators: The experimental model may involve inflammatory mediators other than histamine that are not blocked by tripelennamine.
-
-
Solution:
-
Dosage and Timing Optimization: Review the literature for similar studies to determine appropriate dosing and timing. If data is scarce, a pilot study to evaluate different doses and pre-treatment times is recommended.
-
Route of Administration: For systemic effects, parenteral routes (subcutaneous, intraperitoneal, or intramuscular) are generally more reliable than oral administration in a research setting.
-
Consider the Model: Re-evaluate the underlying mechanisms of your animal model. If other inflammatory pathways are significantly involved, tripelennamine alone may not be sufficient, and combination therapy with other agents might be necessary.
-
Issue 3: Injection Site Reactions
-
Problem: Swelling, redness, or signs of irritation are observed at the injection site.
-
Possible Cause:
-
Improper Injection Technique: Incorrect needle placement or a large injection volume for the chosen site can cause tissue damage.
-
Solution Concentration or pH: A highly concentrated or improperly pH-balanced solution could be irritating to the tissues.
-
Contamination: The injectable solution or injection site may have been contaminated.
-
-
Solution:
-
Proper Technique: Ensure that personnel are well-trained in the appropriate injection techniques for the specific animal model. For subcutaneous injections, lift a tent of skin to create a space for the injection. For intramuscular injections, use the large muscle masses like the quadriceps.
-
Injection Volume: Adhere to recommended maximum injection volumes for the species and route of administration.
-
Vehicle and pH: Use sterile isotonic saline as the vehicle. Commercial preparations are typically pH-adjusted.[6][7] If preparing your own solution, ensure the pH is within a physiologically acceptable range.
-
Aseptic Technique: Always use sterile needles, syringes, and solutions. Prepare the injection site according to your institution's animal care and use committee guidelines.
-
Data Presentation
Table 1: Recommended Starting Dosages of this compound for Different Animal Models
| Animal Model | Recommended Dosage Range (mg/kg) | Route of Administration | Primary Research Application | Reference(s) |
| Rat | 2.0 - 16.0 | Intraperitoneal (IP) | Analgesia / Behavioral Studies | [11] |
| Mouse | 0.5 - 10.0 | Intraperitoneal (IP) | Analgesia / Behavioral Studies | |
| Guinea Pig | 1.0 - 3.0 (based on other H1 antagonists) | Per os (p.o.) / Subcutaneous (SC) | Allergic Cough / Allergy Models | [12] |
| Cat | ~1.1 | Intramuscular (IM) | General Antihistaminic | [1][13] |
| Dog | ~1.1 | Intramuscular (IM) | General Antihistaminic | [13] |
| Horse | ~1.1 | Intramuscular (IM) | General Antihistaminic | [6][7][8] |
| Cattle | ~1.1 | Intravenous (IV) or Intramuscular (IM) | General Antihistaminic | [6][7][8] |
Note: The dosage for guinea pigs is extrapolated from studies using other first-generation antihistamines in similar models. A pilot study is highly recommended to determine the optimal dose for your specific experimental conditions.
Table 2: Comparative Pharmacokinetic Parameters of this compound
| Species | Dosage (mg/kg) | Route | Elimination Half-Life (t½) | Total Body Clearance | Volume of Distribution (Vd) | Reference(s) |
| Human | 50 - 100 mg (total dose) | IM | 2.9 - 4.4 hours | Not Reported | Not Reported | [14] |
| Horse | 0.5 | IV | 2.08 hours | 0.84 L/h/kg | 1.69 L/kg | [9] |
| Camel | 0.5 | IV | 2.39 hours | 0.97 L/h/kg | 2.87 L/kg | [9] |
Experimental Protocols
Protocol: Parenteral Administration of this compound in Rodents
This protocol provides a general guideline for the subcutaneous (SC) or intraperitoneal (IP) administration of this compound in rodents. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filter
-
Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Calibrated scale
Procedure:
-
Solution Preparation (Aseptic Technique): a. Calculate the required amount of this compound and sterile saline to achieve the desired final concentration (e.g., 1 mg/mL). b. In a sterile environment (e.g., a laminar flow hood), weigh the this compound powder and dissolve it in the sterile saline. c. To ensure sterility, filter the final solution through a 0.22 µm syringe filter into a sterile vial. d. Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Animal Preparation: a. Properly restrain the animal. For SC injections, the loose skin over the back (interscapular area) is a common site. For IP injections, the lower abdominal quadrant is typically used. b. If required by your institutional protocol, disinfect the injection site with 70% ethanol.
-
Injection: a. Draw the calculated volume of the this compound solution into a sterile syringe. b. For SC injection: Gently lift a tent of skin and insert the needle into the base of the tent, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution. c. For IP injection: Tilt the animal slightly head-down. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for the absence of urine or intestinal contents, then inject the solution. d. Withdraw the needle and return the animal to its cage.
-
Post-Administration Monitoring: a. Monitor the animal for any adverse reactions, such as hyperactivity, sedation, or injection site irritation, for an appropriate period post-injection. b. Record all observations in the experimental log.
Mandatory Visualization
Caption: Histamine H1 receptor signaling and tripelennamine's mechanism.
Caption: Workflow for in vivo tripelennamine experiments.
References
- 1. rooyandarou.com [rooyandarou.com]
- 2. Tripelennamine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tripelennamine Hcl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Histamine Receptor | TargetMol [targetmol.com]
- 11. Tripelennamine effects on body and organ weights, water intake, and several behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological studies of allergic cough in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 21 CFR § 522.2615 - Tripelennamine. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]
Technical Support Center: Mitigating Tripelennamine Hydrochloride-Induced Sedation in Behavioral Studies
Welcome to the technical support center for researchers utilizing tripelennamine (B1683666) hydrochloride in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of drug-induced sedation, which can confound experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does tripelennamine hydrochloride cause sedation?
A1: Tripelennamine is a first-generation antihistamine.[1] Its chemical structure allows it to cross the blood-brain barrier and act on histamine (B1213489) H1 receptors in the central nervous system (CNS).[2] Histamine in the CNS plays a crucial role in promoting wakefulness. By blocking these H1 receptors, tripelennamine inhibits the normal arousal-promoting action of histamine, leading to sedation and drowsiness.[2][3]
Q2: What are the typical pharmacokinetic properties of this compound that I should consider in my experimental design?
A2: Understanding the pharmacokinetics of tripelennamine is crucial for timing your behavioral assays. The elimination half-life is generally between 4 to 6 hours.[1] Following intramuscular injection, peak plasma concentrations are typically observed within 30 minutes, with a half-life ranging from 2.9 to 4.4 hours.[4][5] Oral administration leads to rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 2 hours.[2] These parameters can help in scheduling behavioral testing during a window when the desired effects of tripelennamine are present, but sedative effects might be minimized or at a steady state.
Q3: Are there alternative antihistamines that are less sedating?
A3: Yes, second-generation antihistamines are designed to be less sedating.[6][7][8] These compounds are typically more lipophobic and have a lower affinity for crossing the blood-brain barrier, thus exerting their antihistaminic effects primarily in the periphery.[3] If the primary goal of using an antihistamine in your study is to target peripheral H1 receptors, switching to a second-generation antihistamine is a primary mitigation strategy.
Q4: Can I co-administer a stimulant to counteract sedation?
A4: While theoretically possible, this approach should be undertaken with extreme caution as it can introduce new variables and potential confounds into your study. Stimulants like amphetamines can reverse sedation from some drugs. However, the interaction between tripelennamine and a stimulant would need to be carefully characterized, as it could alter the primary effects of tripelennamine that you are investigating. Additionally, co-administration can lead to other side effects and may not uniformly counteract the cognitive impairment associated with sedation.
Troubleshooting Guides
Issue: My animals are showing significant lethargy and reduced locomotor activity after this compound administration, interfering with the behavioral task.
Troubleshooting Steps:
-
Dose-Response Optimization: The sedative effects of tripelennamine are dose-dependent. It is crucial to perform a dose-response study to identify the minimal effective dose that achieves the desired experimental outcome (e.g., antagonism of a specific peripheral histamine-mediated effect) while producing the least amount of sedation.
-
Timing of Behavioral Testing: Given the pharmacokinetic profile of tripelennamine, consider adjusting the timing of your behavioral assay. Sedation may be most pronounced at peak plasma concentrations. Testing at a later time point, when plasma levels are lower but still effective for the intended purpose, might reduce sedation.
-
Habituation Protocol: Unfamiliar environments and handling procedures can induce stress and anxiety in animals, which can interact with and potentially exacerbate drug-induced sedation. Implementing a thorough habituation protocol can help to reduce baseline stress levels and may mitigate the overall sedative effect.
-
Consider a Different Antihistamine: If the scientific question allows, switching to a second-generation antihistamine is the most direct way to avoid sedation. These newer antihistamines have a much lower propensity to cross the blood-brain barrier.
Data Presentation
Table 1: Comparison of First and Second-Generation Antihistamines
| Feature | First-Generation Antihistamines (e.g., Tripelennamine) | Second-Generation Antihistamines (e.g., Loratadine, Fexofenadine) |
| Primary Mechanism | H1 Receptor Antagonist | H1 Receptor Antagonist |
| Blood-Brain Barrier Penetration | High | Low |
| Sedative Effects | Common and often significant | Minimal to none at standard doses[6] |
| Anticholinergic Effects | Common (dry mouth, urinary retention)[7] | Rare |
| Use in Behavioral Studies | Requires careful control for sedative confounds | Preferred when central effects are not the focus |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-Life (Oral) | 4 - 6 hours | [1] |
| Time to Peak Plasma Concentration (Oral) | 1 - 2 hours | [2] |
| Elimination Half-Life (Intramuscular) | 2.9 - 4.4 hours | [4] |
| Time to Peak Plasma Concentration (Intramuscular) | ~30 minutes | [4] |
Experimental Protocols
Key Experiment: Habituation Protocol for Rodent Behavioral Studies
Objective: To acclimate animals to the experimental environment and handling procedures to minimize stress-induced behavioral alterations that could confound the effects of this compound.
Methodology:
-
Handling Habituation:
-
For at least five consecutive days prior to the start of the experiment, handle each animal for 5-10 minutes daily.
-
Handling should be gentle and consistent, performed by the same experimenter and at the same time of day if possible.
-
This familiarizes the animal with the experimenter and reduces the stress associated with being picked up and transported.[9][10][11]
-
-
Apparatus Habituation:
-
For 2-3 days before the experiment, place the animals in the behavioral testing apparatus (e.g., open field arena, operant chamber) for 5-10 minutes each day without any experimental manipulation or drug administration.
-
This allows the animal to explore the novel environment and reduces anxiety and exploratory behavior on the testing day, which could be misinterpreted as a drug effect.
-
-
Injection Habituation (if applicable):
-
If the experimental design involves injections, a saline injection can be administered for 2-3 days prior to the drug administration day.
-
This helps to dissociate the stress of the injection procedure from the pharmacological effects of the drug.
-
Visualizations
Caption: Mechanism of tripelennamine-induced sedation.
Caption: Experimental workflow for addressing sedation.
Caption: Logical relationship of mitigation strategies.
References
- 1. Tripelennamine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [PDF] Effect of H1 antihistamines upon the central nervous system. | Semantic Scholar [semanticscholar.org]
- 4. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripelennamine (hydrochloride) | CAS#:154-69-8 | Chemsrc [chemsrc.com]
- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. resourcepharm.com [resourcepharm.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. content.protocols.io [content.protocols.io]
- 11. Handling Techniques to Reduce Stress in Mice [jove.com]
Technical Support Center: Overcoming Poor Bioavailability of Tripelennamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of tripelennamine (B1683666) hydrochloride in oral gavage studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| I'm observing high variability in the plasma concentrations of tripelennamine hydrochloride between my study animals. | - Improper oral gavage technique leading to inconsistent dosing or accidental tracheal administration.- Formulation instability or inhomogeneity.- Animal stress affecting gastrointestinal motility and absorption. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques. Utilize flexible gavage tubes to minimize trauma.[1]- Prepare fresh formulations daily and ensure thorough mixing before each administration.- Acclimatize animals to handling and the gavage procedure to reduce stress.[1] |
| The measured oral bioavailability of my standard this compound formulation is extremely low. | - this compound is a likely Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability across the intestinal epithelium.[2][3] | - Implement a bioavailability enhancement strategy. Consider formulating the drug in a lipid-based system, such as solid lipid nanoparticles (SLNs), to improve its lipophilicity and facilitate absorption.[3][4] |
| My lipid-based formulation is physically unstable and shows signs of phase separation. | - Incorrect ratio of lipids, surfactants, and co-surfactants.- Inadequate homogenization during preparation. | - Systematically screen different lipids and surfactants to find a compatible system. - Utilize a high-pressure homogenizer to ensure the formation of a stable and uniform nanoemulsion or nanoparticle suspension.[5] |
| After administering the enhanced formulation, I am not seeing a significant improvement in bioavailability. | - The chosen enhancement strategy may not be optimal for this compound.- The in vivo model may have specific physiological barriers not addressed by the formulation. | - Experiment with different types of lipid-based systems (e.g., nanoemulsions, self-microemulsifying drug delivery systems) or consider incorporating permeation enhancers.[6]- Evaluate the formulation's stability in simulated gastric and intestinal fluids before in vivo studies. |
| The animals are showing signs of distress or refusal during oral gavage. | - The formulation may be unpalatable or irritating.- Improper restraint or gavage technique. | - If possible, incorporate flavoring agents into the formulation. - Ensure proper and gentle restraint. Use appropriately sized and flexible gavage needles to minimize discomfort.[1][7] |
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound typically low?
This compound's low oral bioavailability is likely due to its classification as a BCS Class III drug, which is characterized by high aqueous solubility but low permeability across the lipid membranes of the gastrointestinal tract.[2][3] This poor permeability is the rate-limiting step in its absorption.
2. What are the most promising strategies to improve the oral bioavailability of this compound?
For BCS Class III drugs like this compound, strategies that enhance membrane permeability are most effective. These include:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its lipophilicity and promote absorption through the intestinal wall.[3][4]
-
Nanotechnology: Reducing the particle size to the nano-range can increase the surface area for dissolution and improve absorption.[8]
-
Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal epithelial cells can increase drug absorption.[6]
-
Hydrophobic Ion Pairing: This technique involves complexing the hydrophilic drug with a lipophilic counter-ion to increase its overall lipophilicity and membrane permeability.[9]
3. Are there any commercially available excipients that can be used to formulate this compound for improved bioavailability?
Yes, several excipients are suitable for creating lipid-based formulations. These include:
-
Solid Lipids: Glyceryl monostearate, stearic acid, and tristearin.
-
Liquid Lipids (Oils): Medium-chain triglycerides, oleic acid, and castor oil.
-
Surfactants: Polysorbate 80 (Tween® 80), sorbitan (B8754009) monooleate (Span® 80), and poloxamers.
-
Co-solvents: Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
4. How can I assess the effectiveness of my bioavailability enhancement strategy in vitro before moving to animal studies?
You can use in vitro models such as the Caco-2 cell monolayer permeability assay. This assay uses a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. By measuring the transport of your this compound formulation across this monolayer, you can predict its in vivo permeability.
5. What are the key pharmacokinetic parameters I should measure in my oral gavage study?
The primary pharmacokinetic parameters to determine the oral bioavailability are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
By comparing the AUC of the oral formulation to that of an intravenous (IV) administration, you can calculate the absolute bioavailability.
Quantitative Data Presentation
The following table presents hypothetical pharmacokinetic data for a first-generation antihistamine with poor oral bioavailability, comparing a standard aqueous solution to a solid lipid nanoparticle (SLN) formulation after oral gavage in rats. This data illustrates the potential for significant bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Aqueous Solution | 10 | 150 ± 25 | 1.5 ± 0.5 | 600 ± 90 | 100 |
| SLN Formulation | 10 | 450 ± 60 | 2.0 ± 0.5 | 2400 ± 300 | 400 |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the this compound into the molten lipid under continuous stirring until a clear solution or homogenous dispersion is formed.
-
Preparation of the Aqueous Phase: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Formation of a Coarse Emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size.[4]
-
Ultrasonication (Optional): Further reduce the particle size and improve homogeneity by subjecting the nanoemulsion to probe ultrasonication.
-
Cooling and SLN Formation: Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol for Oral Gavage Study in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats to the facility for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each rat accurately to calculate the individual dose volume.
-
Administer the this compound formulation (standard solution or SLNs) via oral gavage using an appropriately sized, flexible gavage needle. The typical gavage volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
- 1. instechlabs.com [instechlabs.com]
- 2. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and evolving approaches for improving the oral permeability of BCS Class III or analogous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 8. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: A versatile approach to enhance the oral delivery of BCS class III drug via hydrophobic ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tripelennamine Hydrochloride and the Potential for Tachyphylaxis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the potential for tachyphylaxis (a rapid decrease in response to a drug) with repeated administration of tripelennamine (B1683666) hydrochloride. The information is presented in a question-and-answer format to assist researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is tripelennamine hydrochloride and how does it work?
This compound is a first-generation H1 antihistamine.[1][2] Its primary mechanism of action is as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3] By blocking the binding of histamine to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, tripelennamine mitigates the symptoms associated with allergic reactions, such as sneezing, itching, and runny nose.[1][3] As a first-generation antihistamine, it can cross the blood-brain barrier, which can lead to central nervous system effects like drowsiness.[1][4][5]
Q2: Is there evidence for tachyphylaxis with repeated this compound administration?
Direct clinical studies exclusively focused on tachyphylaxis with this compound are limited in the currently available scientific literature. However, one source suggests that long-term use of this compound can lead to tolerance, where the medication may become less effective over time.[6] This aligns with the known pharmacology of other first-generation antihistamines, where receptor desensitization and internalization have been observed.[7][8] Therefore, it is plausible that repeated administration of tripelennamine could lead to a diminished therapeutic effect.
Q3: What are the potential mechanisms underlying tachyphylaxis to H1 antihistamines?
Tachyphylaxis to G protein-coupled receptors (GPCRs) like the H1 receptor is a well-documented phenomenon and can occur through several mechanisms:[9]
-
Receptor Desensitization: Following prolonged agonist (or in some cases, antagonist) binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of arrestin proteins, which sterically hinder the coupling of the receptor to its G protein, thereby dampening the downstream signaling cascade.[9][10]
-
Receptor Internalization: Arrestin binding can also target the H1 receptor for internalization into the cell via clathrin-coated pits.[11] This reduces the number of receptors available on the cell surface to bind with the drug.
-
Down-regulation: With chronic exposure to a ligand, the total number of receptors may be reduced through decreased synthesis or increased degradation of the receptor protein.[9]
Troubleshooting Guides
Guide 1: Diminished In Vivo Response (e.g., Skin Wheal and Flare Test)
Issue: A progressive decrease in the suppressive effect of tripelennamine on histamine-induced wheal and flare formation is observed with repeated dosing.
| Possible Cause | Suggested Solution |
| H1 Receptor Tachyphylaxis | 1. Drug Holiday: Discontinue tripelennamine administration for a period to allow for receptor re-sensitization. The duration of the washout period should be determined based on the half-life of tripelennamine (approximately 4-6 hours) and the specific experimental design.[1] 2. Dose-Response Analysis: Conduct a dose-response study to determine if a higher dose can overcome the diminished effect. However, be mindful of potential side effects. 3. Alternative Antihistamine: Switch to an antihistamine from a different chemical class or a second-generation antihistamine to assess for cross-tachyphylaxis. |
| Experimental Variability | 1. Standardize Procedure: Ensure consistent application of histamine, measurement techniques, and environmental conditions.[12][13] 2. Control Groups: Always include appropriate positive (histamine alone) and negative (saline) controls in each experimental run.[12][13] 3. Intra-subject Variability: Account for diurnal variations in skin reactivity by conducting experiments at the same time of day. |
| Drug Metabolism Changes | 1. Pharmacokinetic Analysis: If feasible, measure plasma concentrations of tripelennamine to rule out changes in drug metabolism or clearance over time. |
Guide 2: Altered Results in In Vitro Receptor Binding Assays
Issue: Inconsistent binding affinity (Ki) or receptor density (Bmax) values for the H1 receptor after repeated exposure of cells or tissues to tripelennamine.
| Possible Cause | Suggested Solution |
| Receptor Desensitization/Internalization | 1. Time-Course Experiment: Perform a time-course study to measure receptor binding at different time points after tripelennamine exposure to characterize the onset and duration of any changes. 2. Cell Surface vs. Total Receptor Binding: Use techniques that differentiate between cell surface and intracellular receptors (e.g., using hydrophilic vs. lipophilic radioligands or cell surface biotinylation) to determine if internalization is occurring. 3. Functional Assays: Correlate binding data with functional assays (e.g., calcium flux or IP3 accumulation) to assess the functional consequences of changes in receptor binding.[8] |
| Assay Conditions | 1. Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium, especially when using competitive binding assays.[14] 2. Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to ensure accurate measurement of competitive binding.[15] 3. Nonspecific Binding: Accurately determine and subtract nonspecific binding using a high concentration of a competing unlabeled ligand.[15] |
| Cell Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with repeated passaging. 2. Cell Confluency: Standardize the cell plating density and confluency at the time of the experiment, as these can influence receptor expression. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis using the Skin Wheal and Flare Test
This protocol is a generalized procedure and should be adapted for specific experimental needs and institutional guidelines.
1. Subject Selection and Baseline Measurement:
- Enroll healthy volunteers or appropriate animal models.
- Establish a baseline response to intradermal histamine injection (e.g., 10 mg/mL).[12]
- Measure the diameter of the wheal and flare at a predetermined time point (e.g., 15-20 minutes) after injection.[12][13]
2. Tripelennamine Administration:
- Administer a standardized oral dose of this compound.
- Repeat the administration at regular intervals (e.g., every 6 hours) for a defined period (e.g., 7-14 days).
3. Serial Histamine Challenges:
- At set time points during the tripelennamine administration period (e.g., daily), perform a histamine skin prick or intradermal test.
- Ensure the histamine challenge is performed at the same time relative to the last tripelennamine dose to control for pharmacokinetic variability.
- Measure and record the wheal and flare diameters.
4. Data Analysis:
- Compare the wheal and flare responses over the course of tripelennamine treatment.
- A statistically significant and progressive reduction in the suppressive effect of tripelennamine on the histamine response would suggest tachyphylaxis.
Protocol 2: In Vitro Assessment of H1 Receptor Binding
This protocol outlines a competitive radioligand binding assay to assess changes in H1 receptor affinity and density.
1. Membrane Preparation:
- Culture cells expressing the H1 receptor (e.g., CHO or HEK293 cells) or use tissue homogenates.
- Harvest the cells or tissue and homogenize in a suitable buffer.
- Isolate the membrane fraction by centrifugation.
2. Competitive Binding Assay:
- Incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine).[14][16]
- In parallel, incubate with increasing concentrations of unlabeled this compound.
- To determine nonspecific binding, include a set of tubes with the radioligand and a high concentration of a non-radiolabeled H1 antagonist.[16]
3. Incubation and Separation:
- Incubate the samples to allow binding to reach equilibrium.
- Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[14]
- Wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification and Analysis:
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate the specific binding by subtracting the nonspecific binding from the total binding.
- Analyze the data using nonlinear regression to determine the Ki (inhibitory constant) of tripelennamine and the Bmax (maximum number of binding sites).
- To assess tachyphylaxis, this procedure would be repeated with membranes from cells or tissues that have been pre-treated with tripelennamine for various durations.
Visualizations
Caption: Signaling pathway of the H1 receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting diminished drug effects in tripelennamine experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 8. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 10. Untangling Ligand Induced Activation and Desensitization of G-Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAST RESENSITIZATION OF G PROTEIN-COUPLED RECEPTORS REQUIRES THEIR PI(4,5)P2-DEPENDENT SORTING INTO AN AP2 POSITIVE COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The skin prick test – European standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsaci.org [bsaci.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. pubs.acs.org [pubs.acs.org]
Addressing variability in tripelennamine hydrochloride's half-life between species
Technical Support Center: Tripelennamine (B1683666) Hydrochloride Pharmacokinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the variable half-life of tripelennamine hydrochloride across different species.
Frequently Asked Questions (FAQs)
Q1: We observed a significantly shorter half-life for tripelennamine in our rat model compared to published data in humans. Why is this occurring?
A1: This is a common observation and is primarily due to interspecies differences in drug metabolism. Tripelennamine is extensively metabolized by hepatic (liver) enzymes, and the expression and activity of these enzymes can vary significantly between species.[1] Generally, smaller animals tend to eliminate drugs more rapidly than larger animals, including humans.[2]
Key metabolic pathways for tripelennamine include:
-
Hydroxylation: Addition of a hydroxyl group, often to the pyridine (B92270) ring.[3][4]
-
N-demethylation: Removal of a methyl group.[4]
-
Glucuronidation: Conjugation with glucuronic acid to form more water-soluble metabolites for excretion. This is a major pathway in humans, with the glucuronide of hydroxytripelennamine being the principal metabolite.[3][5]
-
N-oxidation: Formation of an N-oxide metabolite.[3]
-
N-depyridination: Cleavage of the pyridine ring structure, as seen in camels.[6]
Differences in the activity of Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are the main drivers of this variability.[1][7] Rats may have higher expression or activity of the specific CYP isoforms responsible for tripelennamine hydroxylation compared to humans, leading to faster clearance and a shorter half-life.
Q2: Which animal model is most predictive of human pharmacokinetics for tripelennamine?
A2: While no animal model perfectly replicates human metabolism, non-human primates (monkeys) often provide a more predictive estimation of human oral exposure compared to rats or dogs for many xenobiotics.[8] However, significant differences can still exist. For tripelennamine, a comparative study between horses and camels showed no significant difference in their pharmacokinetic parameters.[6][9] To select the most relevant animal model, it is crucial to first characterize the metabolic pathways of tripelennamine in human liver microsomes and then compare this profile with those from different animal species.[10]
Q3: How can we experimentally determine the cause of the observed pharmacokinetic variability?
A3: A stepwise approach combining in vitro and in vivo experiments is recommended. Start with in vitro metabolism studies using liver microsomes from different species (e.g., human, rat, dog, monkey).[11] This will help you compare the rates of metabolite formation and identify which species' metabolic profile most closely resembles that of humans.[10] Following this, targeted in vivo pharmacokinetic studies can be designed in the most relevant species to confirm the findings.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly short half-life in a rodent model. | Higher metabolic clearance in the chosen species compared to what's expected from human data. | Perform an in vitro metabolic stability assay using liver microsomes from the rodent species and compare it to human liver microsomes. This will quantify the difference in intrinsic clearance. |
| High inter-animal variability within the same species. | Genetic polymorphisms in metabolic enzymes, differences in animal health, or experimental error. | Ensure a homogenous, healthy animal population. Increase the number of animals per group to improve statistical power. Review and standardize all experimental procedures, from dosing to sample collection and analysis. |
| Poor correlation between in vitro clearance and in vivo half-life. | The drug may have significant extra-hepatic metabolism (e.g., in the intestine, kidney, or lungs) or active transport processes that are not accounted for in liver microsome assays.[11] | Use S9 fractions or hepatocytes for in vitro studies, as they contain a broader range of metabolic enzymes.[12] Consider conducting tissue distribution studies to identify potential sites of extra-hepatic metabolism. |
| Non-linear pharmacokinetics (half-life changes with dose). | Saturation of metabolic enzymes or transporters at higher doses. | Conduct a dose-ranging pharmacokinetic study. Analyze the data to see if parameters like clearance (CL) and volume of distribution (Vd) change with the dose. |
Data Presentation
Table 1: Comparison of Tripelennamine Half-Life Across Species
| Species | Dose | Route of Administration | Elimination Half-Life (t½) | Reference(s) |
| Human | 50 mg | Intramuscular | 2.9 hours | [13] |
| Human | 100 mg | Intramuscular | 4.4 hours | [13] |
| Human | Not Specified | Oral | 4 - 6 hours | [14] |
| Horse | 0.5 mg/kg | Intravenous | 2.08 hours (median) | [6][9] |
| Camel | 0.5 mg/kg | Intravenous | 2.39 hours (median) | [6][9] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound in liver microsomes from different species.
Materials:
-
This compound
-
Liver microsomes (human, rat, dog, monkey)[11]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of tripelennamine in buffer. Prepare the NADPH regenerating system.
-
Incubation: Pre-warm a mixture of microsomes (final concentration ~0.5 mg/mL) and tripelennamine (final concentration ~1 µM) in phosphate buffer at 37°C for 5 minutes.[10]
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed mixture to start the metabolic reaction. Include a control incubation without the NADPH system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining tripelennamine concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining tripelennamine versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile, including the half-life, of this compound in rats.
Materials:
-
This compound in a suitable vehicle (e.g., saline)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and needles (for IV or PO administration)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Methodology:
-
Animal Acclimation: Acclimate animals for at least one week before the study. Fast animals overnight before dosing, with water available ad libitum.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). A typical dose might be 20 mg/kg.[4]
-
Blood Sampling: Collect blood samples (~100-200 µL) from a suitable site (e.g., saphenous or jugular vein) at predefined time points. A typical schedule for an IV dose would be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[15]
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract tripelennamine from the plasma samples (e.g., via protein precipitation or solid-phase extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[16]
Visualizations
Caption: Workflow for troubleshooting inter-species pharmacokinetic variability.
Caption: Major metabolic pathways of this compound.
References
- 1. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of tripelennamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 6. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. The pharmacokinetics of pentazocine and tripelennamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tripelennamine - Wikipedia [en.wikipedia.org]
- 15. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 16. cytokinetics.com [cytokinetics.com]
Impact of anesthesia on the efficacy of tripelennamine hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using tripelennamine (B1683666) hydrochloride in vivo. The choice of anesthetic is a critical variable that can significantly impact experimental outcomes. This guide addresses common issues and provides recommendations for anesthetic selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tripelennamine hydrochloride?
A1: this compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2][3] When histamine is released from mast cells or basophils during an allergic response, it binds to H1 receptors, causing symptoms like itching, vasodilation, and bronchoconstriction.[2][4] Tripelennamine competes with histamine for these binding sites, thereby preventing or reducing the allergic symptoms.[1][4] As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for its sedative side effects.[1]
Q2: Can the choice of anesthetic affect the results of my tripelennamine efficacy study?
A2: Yes, absolutely. Anesthetics are not inert substances in the context of histamine-mediated pathways. Different anesthetic agents can interact with histamine signaling, inflammatory responses, and the central nervous system in ways that may potentiate, antagonize, or confound the effects of tripelennamine. These interactions can lead to misinterpretation of the drug's efficacy.
Q3: Are there general recommendations for selecting an anesthetic for antihistamine studies?
A3: The ideal anesthetic should provide the required depth of anesthesia with minimal interference on the specific pathway being investigated. For studying H1 antagonists, this means selecting an agent with the least known effect on histamine release, H1 receptor function, and the inflammatory cascade. The choice often involves a trade-off between anesthetic properties and potential for biological interaction. It is crucial to maintain consistency in the anesthetic protocol across all experimental groups, including controls.
Anesthetic Selection and Interaction Summary
The following table summarizes the mechanisms of common laboratory anesthetics and their potential impact on studies involving tripelennamine.
| Anesthetic Agent | Class / Primary Mechanism | Potential Impact on Tripelennamine Studies | Key Considerations |
| Pentobarbital (B6593769) | Barbiturate / GABA-A Receptor Agonist[5] | High Potential for Interaction. Potentiates CNS depression, which can synergize with the sedative effects of tripelennamine.[6][7] This can lead to excessive sedation or respiratory depression. | Use with caution. Dose reduction of one or both agents may be necessary. May be suitable for non-CNS endpoints if sedation is carefully monitored. |
| Ketamine/Xylazine | Dissociative / NMDA Receptor Antagonist (Ketamine)[8] | Moderate Potential for Interaction. Ketamine has intrinsic anti-inflammatory and immunomodulatory properties.[8][9][10] It may reduce the inflammatory response independently of tripelennamine, potentially confounding results. Ketamine can also stimulate histamine release in some contexts.[11] | May mask the true efficacy of tripelennamine against inflammation. If used, the anti-inflammatory effect of ketamine itself must be accounted for in a separate control group. |
| Isoflurane (B1672236) | Inhaled Ether / Modulates GABA-A, Glycine, NMDA receptors | Moderate Potential for Interaction. Isoflurane can inhibit histamine metabolism in the central nervous system.[12][13] It may also inhibit histamine-induced Ca2+ influx in endothelial cells, potentially affecting vascular responses.[14] | Offers rapid recovery and controllable anesthetic depth. However, its effects on histamine signaling could alter the baseline response to a histamine challenge. |
Troubleshooting Guide
Issue 1: Higher-than-expected sedation or mortality in the tripelennamine-treated group.
-
Probable Cause: You are likely using an anesthetic that causes significant CNS depression, such as pentobarbital. First-generation antihistamines like tripelennamine also cause sedation, and their effects can be additive or synergistic with barbiturates.[6][7]
-
Solution:
-
Review your anesthetic protocol. If using pentobarbital, consider reducing the dose for animals receiving tripelennamine.
-
Switch to an anesthetic with a different mechanism, such as isoflurane, which allows for more rapid recovery.
-
Ensure continuous monitoring of vital signs (respiratory rate, temperature) for all animals.
-
Issue 2: The antihistaminic effect of tripelennamine appears weaker than expected in an inflammation model (e.g., paw edema).
-
Probable Cause: Your anesthetic may have its own anti-inflammatory properties. Ketamine is a known immunomodulator that can suppress cytokine production and inflammatory cell recruitment.[8][9] This can create a "floor effect," where the inflammation in the control group is already partially suppressed by the anesthetic, making the additional effect of tripelennamine appear less significant.
-
Solution:
-
If using ketamine, run a parallel control group with a different anesthetic to quantify the baseline inflammatory response without ketamine's influence.
-
Consider an alternative anesthetic like a low-dose isoflurane protocol, which may have less direct impact on the peripheral inflammatory cascade being studied.
-
Issue 3: Inconsistent results or high variability within experimental groups.
-
Probable Cause: This could be due to variations in anesthetic depth or interactions with central histamine pathways. Inhaled anesthetics like isoflurane have been shown to inhibit histamine metabolism in the hypothalamus, which could alter central responses and downstream physiological effects.[12][13]
-
Solution:
-
Ensure a consistent and verifiable depth of anesthesia for every animal. For inhaled agents, use a vaporizer to deliver a precise concentration.
-
Increase the acclimatization period for animals before the experiment to reduce stress-induced variability.
-
Review the experimental timeline. Ensure that tripelennamine administration, anesthetic induction, and the experimental challenge occur at consistent intervals for all subjects.
-
Experimental Protocols
Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of an antihistamine to protect against histamine-induced airway constriction.[15][16]
-
Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs (300-400g) for at least 7 days. Fast animals overnight before the experiment but allow water ad libitum.
-
Drug Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge (e.g., 60 minutes).
-
-
Anesthesia:
-
Checkpoint: Select and administer the anesthetic.
-
Option A (Injectable): Administer urethane (B1682113) (1.2 g/kg, IP). Note: Urethane has a long duration of action and may have fewer confounding interactions with histamine pathways compared to ketamine or pentobarbital for this specific assay.
-
Option B (Inhaled): Place the animal in an induction chamber with 3-4% isoflurane. Once induced, maintain anesthesia with 1.5-2% isoflurane via a nose cone.
-
Critical Step: Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
-
Surgical Preparation (if measuring respiratory mechanics):
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator and pneumotachograph to measure airway resistance and dynamic compliance.
-
-
Histamine Challenge:
-
Endpoint: The primary endpoint is the increase in the time to PCD in the tripelennamine-treated group compared to the vehicle control group. A longer latency period indicates a protective effect.
Visualizations
Signaling and Anesthetic Interaction Pathway
Caption: H1 receptor pathway and points of potential anesthetic interference.
General Experimental Workflow
Caption: Critical steps in an in vivo antihistamine efficacy study.
Troubleshooting Flowchart for Unexpected Results
Caption: Diagnostic guide for anesthetic-related experimental issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tripelennamine | H1 receptor antagonist and an antipruritic agent | CAS# 91-81-6 | InvivoChem [invivochem.com]
- 5. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brainkart.com [brainkart.com]
- 7. Effects of first- and second-generation histamine-H1-receptor antagonists on the pentobarbital-induced loss of the righting reflex in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketamine and Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory effects of ketamine: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innerbloomketamine.com [innerbloomketamine.com]
- 11. The Case of Ketamine Allergy - The Western Journal of Emergency Medicine [westjem.com]
- 12. Inhibited hypothalamic histamine metabolism during isoflurane and sevoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibited hypothalamic histamine metabolism during isoflurane and sevoflurane anesthesia in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 14. The volatile anesthetic isoflurane inhibits the histamine-induced Ca2+ influx in primary human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. m.youtube.com [m.youtube.com]
Avoiding precipitation of tripelennamine hydrochloride in aqueous solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the precipitation of tripelennamine (B1683666) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my tripelennamine hydrochloride solution precipitating?
A1: Precipitation of this compound from an aqueous solution is most commonly due to an increase in the pH of the solution. This compound is the salt of a weak base and a strong acid and is highly soluble in water in its ionized (protonated) form.[1][2][3][4] If the pH of the solution rises above the pKa of tripelennamine (approximately 9), the equilibrium will shift towards the un-ionized, free base form.[3][4] This free base is significantly less soluble in water, leading to precipitation.[5]
Q2: At what pH should I expect this compound to precipitate?
A2: As a general rule, precipitation is likely to occur as the pH of the solution approaches and exceeds the pKa of tripelennamine, which is approximately 9.[3][4] The solubility of the hydrochloride salt is high in acidic to neutral pH, but it decreases significantly in alkaline conditions. Aqueous solutions of this compound are slightly acidic; for instance, a 100 mg/mL solution has a pH of about 5.56.[4][6]
Q3: Can temperature changes cause precipitation?
A3: While specific quantitative data on the temperature-solubility profile of this compound is limited, generally, the solubility of most solids in water increases with temperature. Therefore, a decrease in temperature could potentially lead to precipitation, especially if the solution is close to its saturation point. For parenteral administration, it is recommended to warm the solution to near body temperature before administration.[7]
Q4: How can I prevent the precipitation of this compound in my aqueous formulation?
A4: To prevent precipitation, it is crucial to maintain the pH of the solution well below the pKa of tripelennamine. This can be achieved by:
-
Buffering the solution: Use a suitable buffer system to maintain a stable, acidic pH (ideally between 6.0 and 7.0 for injections).[8]
-
pH adjustment: As seen in commercial formulations, a pH adjuster like sodium hydroxide (B78521) can be carefully used to achieve the target pH.[2][7]
-
Using co-solvents: The addition of co-solvents such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of both the ionized and un-ionized forms of the drug.[1]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility and preventing precipitation.
Q5: What are some suitable co-solvents for formulating this compound?
A5: this compound is soluble in alcohol.[1][3][4] For parenteral formulations, commonly used co-solvents that could be considered include ethanol and propylene glycol. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported to achieve a solubility of at least 2.5 mg/mL.[1]
Q6: Can I use surfactants to prevent precipitation?
A6: Yes, surfactants can be used to increase the solubility and prevent the precipitation of drugs. Non-ionic surfactants like polysorbates (e.g., Tween 80) are often used in parenteral formulations to enhance the solubility of poorly soluble compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon standing at room temperature | pH of the solution has increased over time (e.g., due to absorption of atmospheric CO2 or interaction with container). | 1. Measure the current pH of the solution. 2. If the pH is approaching or above 8, adjust it downwards with a dilute acid (e.g., HCl). 3. For future preparations, incorporate a suitable buffer system to maintain a stable pH. |
| Precipitation when mixing with other solutions | The added solution has a high pH, causing the local pH to increase and tripelennamine free base to precipitate. | 1. Check the pH of all solutions before mixing. 2. If possible, adjust the pH of the additive solution to be compatible with the this compound solution. 3. Alternatively, add the this compound solution to the additive solution slowly with constant stirring to allow for gradual pH equilibration. |
| Cloudiness or precipitation upon cooling | The concentration of this compound is near its saturation point at room temperature, and cooling reduces its solubility. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider storing the solution at a controlled room temperature or slightly warmer. 3. For future preparations, consider using a slightly lower concentration or adding a co-solvent to increase solubility at lower temperatures. |
| Precipitation after adding a basic compound | The basic compound raises the pH of the solution above the pKa of tripelennamine. | 1. Buffer the this compound solution before adding the basic compound. 2. Alternatively, form a salt of the basic compound with an acid before mixing it with the this compound solution. |
Quantitative Data Summary
| Property | Value | Reference |
| Aqueous Solubility of Hydrochloride Salt | ≥ 100 mg/mL | [6] |
| Solubility of Free Base in Water | 587.3 mg/L (at 30 °C) | [5] |
| pKa | ~9 | [3][4] |
| pH of Aqueous Solutions (Hydrochloride Salt) | ||
| 25 mg/mL | 6.71 | [3][4][6] |
| 50 mg/mL | 6.67 | [3][4][6] |
| 100 mg/mL | 5.56 | [3][4][6] |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of this compound
This protocol is based on the shake-flask method, which is a standard technique for determining thermodynamic solubility.
Materials:
-
This compound powder
-
A series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
pH meter
-
Analytical balance
-
Centrifuge
-
HPLC-UV or a validated spectrophotometric method for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 9, 10).
-
Sample Preparation: To a series of vials, add an excess amount of this compound powder to a known volume of each buffer solution. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully withdraw a sample from the supernatant. To ensure all solid particles are removed, centrifuge the sample and then filter it through a 0.22 µm syringe filter.
-
pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.
-
Concentration Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or molarity) as a function of the final measured pH to generate the pH-solubility profile.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of pH-Induced Precipitation
Caption: Mechanism of pH-induced precipitation of tripelennamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 154-69-8 [chemicalbook.com]
- 5. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. This compound Injection [drugfuture.com]
Light sensitivity and degradation of tripelennamine hydrochloride in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of tripelennamine (B1683666) hydrochloride in a laboratory setting. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is tripelennamine hydrochloride sensitive to light?
Yes, this compound is known to be light-sensitive.[1][2] The pure compound is a white crystalline powder that can slowly darken upon exposure to light.[3][4] Therefore, it is crucial to protect it from light during storage and handling to prevent degradation.
Q2: How should I store this compound in the lab?
To ensure its stability, this compound should be stored in a tightly closed, light-resistant container in a cool, well-ventilated, and dry place, away from direct sunlight.[1][2][5] For solutions, it is recommended to use amber-colored vials or wrap the container in aluminum foil.
Q3: What are the visible signs of this compound degradation?
A visible sign of degradation is the darkening of the typically white crystalline powder.[3][4] For solutions, a change in color or the appearance of precipitates may indicate degradation. However, significant degradation can occur before any visible changes are apparent. Therefore, it is recommended to use analytical techniques such as HPLC to assess the purity of the compound, especially if it has been stored for an extended period or if light exposure is suspected.
Q4: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to inaccurate and unreliable experimental results. The degradation products may have different chemical and pharmacological properties, which could interfere with your assays. This can result in a loss of potency, altered biological activity, and potentially toxic effects.
Q5: At what wavelengths of light is this compound most susceptible to degradation?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in the laboratory.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to light exposure. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from a new, unopened container stored under appropriate conditions. 3. Perform a purity check of your current stock using a suitable analytical method like HPLC. |
| Contamination of the sample. | 1. Ensure proper handling techniques to avoid cross-contamination. 2. Use clean and properly calibrated equipment. | |
| Visible discoloration (darkening) of the solid compound. | Prolonged exposure to light and/or improper storage. | 1. Discard the discolored compound as it is likely degraded. 2. Obtain a fresh batch of this compound and store it in a light-resistant container in a cool, dark, and dry place. |
| Precipitate formation or color change in a this compound solution. | Photodegradation or chemical incompatibility with the solvent or other components. | 1. Prepare fresh solutions and protect them from light at all times. 2. Ensure the solvent is pure and compatible with this compound. 3. If the solution contains other components, investigate potential chemical interactions. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound (Adapted from ICH Q1B Guidelines)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the photostability of this compound.
1. Sample Preparation:
-
Solid State: Place a thin layer (not more than 3 mm) of this compound powder in a chemically inert and transparent container (e.g., a petri dish).
-
Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol) and place it in a chemically inert and transparent container (e.g., a quartz cuvette or a clear glass vial).
2. Control Samples:
-
Prepare identical "dark control" samples for both solid and solution states.
-
Wrap the control samples completely in aluminum foil to protect them from light. These samples will be subjected to the same temperature and humidity conditions as the exposed samples to differentiate between thermal and photodegradation.
3. Light Exposure:
-
Place the test and control samples in a photostability chamber.
-
Expose the test samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The light source should be a combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.
4. Sample Analysis:
-
At predefined time points, withdraw samples from both the light-exposed and dark control groups.
-
Analyze the samples for degradation using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Physical properties such as appearance, color, and clarity (for solutions) should also be noted.
5. Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the dark control samples.
-
If significant degradation is observed in the exposed samples compared to the controls, this compound is considered photolabile under the tested conditions.
-
Quantify the extent of degradation and identify the degradation products if possible, using techniques like mass spectrometry (MS).
Visualizations
Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of this compound.
Hypothetical Degradation Pathway
While specific photodegradation pathways for this compound are not extensively documented in the literature, a plausible pathway involves oxidation, which is a common degradation mechanism for amines.
Caption: A hypothetical photodegradation pathway for tripelennamine.
References
- 1. database.ich.org [database.ich.org]
- 2. Analytical determination of ethylenediamine impurity in this compound by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tripelennamine | C16H21N3 | CID 5587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Tripelennamine Hydrochloride Immunoassay Cross-Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to address potential cross-reactivity of tripelennamine (B1683666) hydrochloride in immunoassays. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate and resolve specific issues you may encounter during your experiments.
Troubleshooting Guide: Unexpected Positive Results
Issue: You are observing unexpected positive results in an immunoassay, and you suspect interference from tripelennamine hydrochloride.
Initial Assessment:
-
Review Sample History: Confirm if the sample comes from a subject who has been administered tripelennamine or other first-generation antihistamines.
-
Examine Assay Specificity: Check the immunoassay kit's package insert for any known cross-reactivity with antihistamines or structurally similar compounds. While tripelennamine may not be listed, related compounds might be.
-
Structural Similarity: Be aware that tripelennamine shares structural similarities with other compounds, which can lead to cross-reactivity. For instance, some first-generation antihistamines are known to cross-react in immunoassays for tricyclic antidepressants (TCAs) due to their ringed structures.[1][2][3][4]
Troubleshooting Steps:
-
Confirmatory Testing: The most definitive step is to re-analyze the sample using a more specific, non-immunological method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify the specific compounds present in the sample.
-
Sample Dilution: Perform a serial dilution of the sample and re-run the immunoassay. If the interference is due to a low-affinity cross-reactant, diluting the sample may reduce its concentration below the detection limit of the assay, potentially leading to a negative result.
-
Spiking Experiment: To confirm that tripelennamine is the cause of the interference, spike a known negative sample with varying concentrations of this compound and run it in the immunoassay. A dose-dependent increase in the signal would indicate cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cross-react in an immunoassay?
A1: Tripelennamine is a first-generation ethylenediamine (B42938) derivative antihistamine.[5] Like other first-generation antihistamines, its chemical structure can be similar to other drug classes. This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where antibodies designed to detect a specific target molecule may also bind to tripelennamine, leading to a false-positive result.[6][7][8]
Q2: In which types of immunoassays is this compound cross-reactivity most likely to be observed?
A2: While specific data for tripelennamine is limited, based on the cross-reactivity of other first-generation antihistamines like diphenhydramine, interference is most likely to be observed in screening immunoassays for tricyclic antidepressants (TCAs).[1][2][3][4] This is due to the structural resemblances between these antihistamines and the tricyclic core of TCA molecules.
Q3: We have an unexpected positive result in a TCA screening immunoassay for a patient known to be taking tripelennamine. What should be our next step?
A4: An unexpected positive result in a TCA screening immunoassay for a patient on tripelennamine should be considered presumptive. The recommended next step is to perform a confirmatory analysis using a more specific method, such as GC-MS or LC-MS/MS, to accurately identify the compounds in the sample.
Q4: Are there any alternative antihistamines that are less likely to cause cross-reactivity in these immunoassays?
A4: Second-generation antihistamines are generally considered less likely to cause false-positive results in urine drug screens.[6] If you have control over the medications administered in your study, consider using a second-generation antihistamine to minimize the risk of immunoassay interference.
Data on Cross-Reactivity of Structurally Related Antihistamines
| Interfering Compound | Immunoassay Target | Observed Cross-Reactivity | Reference(s) |
| Diphenhydramine | Tricyclic Antidepressants (TCAs) | Can produce false-positive results. | [1][2][4] |
| Hydroxyzine | Tricyclic Antidepressants (TCAs) | Can produce false-positive results. | [1] |
| Cyproheptadine | Tricyclic Antidepressants (TCAs) | Can produce false-positive results. | [3] |
| Brompheniramine | Amphetamines, LSD | Can produce false-positive results. | [6] |
| Doxylamine | Methadone, Opiates, PCP | Can produce false-positive results on intoxication. | [6] |
Experimental Protocols
Protocol for Determining Cross-Reactivity of Tripelennamine using Competitive ELISA
This protocol outlines a general procedure to determine the percentage of cross-reactivity of this compound in a competitive immunoassay.
Materials:
-
High-binding 96-well microplate
-
Target analyte standard (e.g., a specific TCA like desipramine)
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the target analyte (e.g., TCA-protein conjugate) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate the primary antibody with either the standard or the tripelennamine dilutions for 30-60 minutes.
-
Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target analyte standard and this compound to generate two separate dose-response curves.
-
Determine the concentration of the target analyte and tripelennamine that cause 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Tripelennamine) x 100
Visualizations
Caption: Workflow for Determining Immunoassay Cross-Reactivity.
References
- 1. droracle.ai [droracle.ai]
- 2. Diphenhydramine Intoxication With Blood Extended Half-Life and a False Positive Result for Tricyclic Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide: Tripelennamine Hydrochloride vs. Pyrilamine in Blocking Histamine Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two first-generation ethylenediamine (B42938) antihistamines, tripelennamine (B1683666) hydrochloride and pyrilamine (B1676287), focusing on their performance in blocking histamine (B1213489) responses. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Overview and Mechanism of Action
Both tripelennamine and pyrilamine are competitive antagonists of the histamine H1 receptor.[1] By binding to these receptors on effector cells, they block the actions of endogenous histamine, which is a key mediator of allergic and inflammatory responses. This action leads to the temporary relief of symptoms such as sneezing, watery eyes, and runny nose associated with allergic conditions.[1]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher binding affinity and greater potency.
Disclaimer: The following data has been compiled from different sources and may not be directly comparable due to variations in experimental conditions.
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | pKi | Source |
| Pyrilamine | Histamine H1 | [3H]Pyrilamine | Guinea pig brain | 4.1 | 8.39 | (Hill & Young, 1979) |
| Tripelennamine | Histamine H1 | Not Specified | Not Specified | ~40 | 7.40 | Drug Central |
Experimental Protocols
A comprehensive understanding of the methodologies used to generate binding affinity data is crucial for interpreting the results. Below is a detailed protocol for a typical in vitro competitive radioligand binding assay used to determine the binding affinity of compounds like tripelennamine and pyrilamine to the histamine H1 receptor.
Competitive Radioligand Binding Assay for Histamine H1 Receptor
Objective: To determine the inhibitory constant (Ki) of test compounds (tripelennamine hydrochloride and pyrilamine) for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [3H]mepyramine or [3H]pyrilamine.
-
Test Compounds: this compound and pyrilamine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin).
-
Scintillation Counter and Vials.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the H1 receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled test compound (tripelennamine or pyrilamine) to create a competition curve.
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor, leading to a physiological response, and how antagonists like tripelennamine and pyrilamine block this pathway.
Caption: Histamine H1 receptor signaling pathway and antagonist action.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of tripelennamine and pyrilamine.
Caption: Workflow for a competitive histamine H1 receptor binding assay.
Conclusion
Both this compound and pyrilamine are established first-generation H1 antihistamines that function by competitively antagonizing the histamine H1 receptor. While direct comparative data from a single study is limited, available information suggests that both compounds exhibit potent binding to the H1 receptor. The choice between these compounds for research or development purposes may depend on other factors such as pharmacokinetic profiles, off-target effects, and the specific experimental or therapeutic context. The provided experimental protocol offers a standardized method for conducting direct comparative studies to elucidate the relative potencies of these and other H1 receptor antagonists.
References
A Preclinical Comparative Analysis of Tripelennamine Hydrochloride and Second-Generation Antihistamines
An objective guide for researchers and drug development professionals, detailing the comparative preclinical performance of the first-generation antihistamine, tripelennamine (B1683666) hydrochloride, against commonly used second-generation agents. This document provides a synthesis of experimental data on receptor binding affinity, in vivo efficacy, and pharmacokinetic profiles.
This guide presents a comparative overview of the preclinical characteristics of tripelennamine hydrochloride, a first-generation ethylenediamine (B42938) derivative antihistamine, and representative second-generation antihistamines such as cetirizine, loratadine (B1675096), and fexofenadine. The transition from first to second-generation antihistamines in clinical practice was driven by the enhanced selectivity and reduced sedative effects of the newer agents. This document delves into the preclinical data that underpins these clinical observations.
Executive Summary of Preclinical Performance
The key preclinical differentiators between tripelennamine and second-generation antihistamines lie in their receptor selectivity and central nervous system (CNS) penetration. Tripelennamine exhibits potent H1 receptor antagonism but also interacts with other receptors, contributing to a broader range of off-target effects. In contrast, second-generation agents demonstrate high selectivity for the H1 receptor. Furthermore, the significant CNS penetration of tripelennamine is a hallmark of first-generation antihistamines, leading to sedative effects, whereas second-generation compounds are largely excluded from the brain.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative preclinical data for this compound and selected second-generation antihistamines.
Table 1: Receptor Binding Affinity Profile
This table compares the in vitro binding affinities (Ki or IC50 in nM) of tripelennamine and second-generation antihistamines to the histamine (B1213489) H1 receptor and other relevant receptors. Lower values indicate higher affinity.
| Compound | H1 Receptor (nM) | Muscarinic Receptors | Adrenergic Receptors | Serotonergic Receptors |
| Tripelennamine HCl | 35 (rat), 40 (IC50, human) | Moderate Affinity | Data not readily available | Weak SNDRI activity |
| Cetirizine | 6 (human)[1][2] | >600-fold lower affinity than H1[1][2] | >600-fold lower affinity than H1[1][2] | >600-fold lower affinity than H1[1][2] |
| Levocetirizine | 3 (human)[2] | >600-fold lower affinity than H1[2] | >600-fold lower affinity than H1[2] | >600-fold lower affinity than H1[2] |
| Loratadine | 414 (human)[3] | Data not readily available | Data not readily available | Data not readily available |
| Fexofenadine | 10 (human)[4] | Reduced affinity[5] | Reduced affinity[5] | No significant activity[6] |
SNDRI: Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor
Table 2: In Vivo Efficacy in Preclinical Models
This table presents the in vivo potency (ED50) of the antihistamines in two standard preclinical models of allergic response. Lower values indicate higher potency.
| Compound | Histamine-Induced Bronchospasm (Guinea Pig) - ED50 (mg/kg) | Passive Cutaneous Anaphylaxis (PCA) (Rodent) - ED50 (mg/kg) |
| Tripelennamine HCl | Data not readily available | Data not readily available |
| Cetirizine | Data not readily available | Data not readily available |
| Loratadine | Data not readily available | Data not readily available |
| Fexofenadine | Data not readily available | Data not readily available |
Table 3: Comparative Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties, including CNS penetration, which is a critical differentiator between the two generations of antihistamines.
| Parameter | Tripelennamine HCl | Second-Generation Antihistamines (Representative) |
| Bioavailability (%) | Well absorbed | Cetirizine: >70%[1], Fexofenadine: ~33%[6] |
| Protein Binding (%) | Data not readily available | Cetirizine: 93-96%[1], Fexofenadine: 60-70%[5] |
| Half-life (hours) | ~2-2.4[7] | Cetirizine: ~8.3[1], Fexofenadine: 11-15[6] |
| CNS Penetration | High[8] | Low (e.g., Cetirizine, Fexofenadine)[1][5] |
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor initiates a cascade of intracellular events. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gq/11 protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergy, such as smooth muscle contraction and increased vascular permeability.
Caption: Histamine H1 receptor signaling cascade.
Preclinical Antihistamine Evaluation Workflow
The preclinical assessment of antihistamines follows a structured workflow designed to characterize their pharmacological profile. This process begins with in vitro assays to determine receptor binding affinity and selectivity. Promising candidates then advance to in vivo models to evaluate their efficacy in relevant disease states, such as allergic bronchoconstriction and cutaneous anaphylaxis. Concurrently, pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, including their potential to cross the blood-brain barrier.
Caption: General preclinical evaluation workflow.
Experimental Protocols
Histamine-Induced Bronchospasm in Guinea Pigs
Objective: To assess the ability of a test compound to inhibit bronchoconstriction induced by histamine.
Methodology:
-
Animal Model: Male Hartley guinea pigs are used for this model.
-
Procedure: The animals are placed in a whole-body plethysmograph to measure respiratory parameters. A baseline reading is established.
-
Histamine Challenge: The guinea pigs are exposed to an aerosolized solution of histamine, which induces bronchoconstriction. The severity of the bronchospasm is quantified by measuring changes in respiratory pressure and rate.
-
Drug Administration: The test compound (e.g., tripelennamine or a second-generation antihistamine) is administered orally or via another relevant route at various doses prior to the histamine challenge.
-
Data Analysis: The dose of the test compound that produces a 50% inhibition of the histamine-induced bronchoconstriction (ED50) is calculated to determine its potency.
Passive Cutaneous Anaphylaxis (PCA) in Rats
Objective: To evaluate the in vivo efficacy of an antihistamine in an IgE-mediated allergic reaction model.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Sensitization: The rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the dorsal skin.
-
Drug Administration: The test compound is administered, typically orally, at different doses before the antigen challenge.
-
Antigen Challenge: After a sensitization period (usually 24-48 hours), the rats are challenged intravenously with the DNP antigen conjugated to a carrier protein, along with a vascular permeability marker such as Evans blue dye.
-
Evaluation: The antigen-antibody reaction on the surface of mast cells triggers the release of histamine and other mediators, leading to increased vascular permeability and the extravasation of the Evans blue dye at the sensitized skin site. The diameter and intensity of the blue spot are measured.
-
Data Analysis: The ED50, the dose of the test compound that causes a 50% reduction in the PCA reaction, is determined.
Conclusion
The preclinical data clearly delineates the pharmacological differences between this compound and second-generation antihistamines. Tripelennamine, as a first-generation agent, demonstrates potent antihistaminic effects but with a broader receptor interaction profile and significant CNS penetration, which are indicative of its potential for side effects such as sedation and anticholinergic symptoms. In contrast, second-generation antihistamines exhibit high selectivity for the H1 receptor and are designed to have limited access to the central nervous system, thereby offering a more favorable safety profile in preclinical models. This guide provides a foundational preclinical comparison that aligns with the clinical understanding of the distinct profiles of first and second-generation antihistamines.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 5. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Efficacy of tripelennamine hydrochloride vs diphenhydramine in animal allergy models
A Comparative Guide to the Efficacy of Tripelennamine (B1683666) Hydrochloride vs. Diphenhydramine (B27) in Animal Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two first-generation antihistamines, tripelennamine hydrochloride and diphenhydramine hydrochloride, in established animal models of allergy. The information presented is collated from historical and recent pharmacological studies to aid in preclinical research and drug development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the protective effects of tripelennamine and diphenhydramine against histamine-induced allergic reactions in guinea pigs. The data is primarily drawn from a seminal comparative study that evaluated the ability of these antihistamines to protect against lethal doses of histamine (B1213489) aerosol.
| Compound | Route of Administration | Protective Dose (mg/kg) | Protection Rate (%) | Time of Maximal Drug Activity (minutes) |
| Tripelennamine HCl | Subcutaneous | 1.0 | 100 | 30-60 |
| Diphenhydramine HCl | Subcutaneous | 1.0 | 20 | 30-60 |
Data adapted from a 1946 study on the protective effects against a lethal dose of histamine aerosol in guinea pigs.
| Compound | Route of Administration | PD50 (mg/kg) |
| Tripelennamine HCl | Intraperitoneal | 0.25 |
| Diphenhydramine HCl | Intraperitoneal | 1.2 |
PD50: The dose required to protect 50% of guinea pigs from a lethal histamine dose, as reported in a 1949 review.
Experimental Protocols
The data presented above was primarily generated using the histamine aerosol-induced bronchoconstriction model in guinea pigs. This is a classic and widely used model for evaluating the in vivo efficacy of antihistamines.
Histamine Aerosol-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of an antihistamine to prevent or delay the onset of severe, often lethal, bronchoconstriction induced by the inhalation of a histamine aerosol.
Methodology:
-
Animal Model: Male guinea pigs are typically used for this model due to their high sensitivity to histamine.
-
Drug Administration: this compound or diphenhydramine hydrochloride is administered to the test animals via a specified route (e.g., subcutaneous or intraperitoneal injection) at various doses. A control group receives a saline vehicle.
-
Acclimatization and Baseline: After a set period to allow for drug absorption and peak activity (e.g., 30-60 minutes), the animals are placed in an exposure chamber.
-
Histamine Challenge: A nebulizer generates a fine aerosol of a histamine solution (e.g., 0.2-0.4% histamine acid phosphate) which is then introduced into the chamber.
-
Observation: The animals are observed for signs of respiratory distress, including coughing, convulsions, and respiratory collapse. The time to the onset of these signs and the survival rate at each drug dose are recorded.
-
Data Analysis: The percentage of animals protected from a lethal outcome at each dose is calculated. From this data, a dose-response curve can be generated, and the Protective Dose 50 (PD50) can be determined.
Visualizations: Pathways and Workflows
Signaling Pathway of H1 Receptor Antagonists
Caption: H1 Receptor Signaling Pathway and Antihistamine Action.
Experimental Workflow: Histamine Aerosol Challenge
Caption: Workflow for Histamine-Induced Bronchoconstriction Model.
Comparative Profile: Tripelennamine vs. Diphenhydramine
In Vitro Validation of Tripelennamine Hydrochloride's H1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tripelennamine (B1683666) hydrochloride's performance as a histamine (B1213489) H1 receptor antagonist against other alternatives, supported by experimental data and detailed methodologies. Tripelennamine is a first-generation antihistamine that functions by competitively inhibiting the H1 receptor.[1][2] In vitro validation is a critical step in characterizing the potency and selectivity of antihistamines, providing essential data for drug development and research.
The Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological responses associated with allergic reactions.[3] Tripelennamine, as an H1 receptor antagonist, blocks the initial binding of histamine, thereby inhibiting this entire signaling pathway.
References
A Comparative Analysis of Tripelennamine and Loratadine in a Murine Model of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the first-generation antihistamine, tripelennamine (B1683666), and the second-generation antihistamine, loratadine (B1675096), within the context of a murine model of allergic rhinitis. The information is compiled from existing literature to aid in the design and interpretation of preclinical studies for novel allergy and inflammation therapeutics. While direct comparative studies in a standardized murine model are limited, this document synthesizes available data on their individual mechanisms and effects on key allergic rhinitis parameters.
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, primarily driven by an IgE-mediated response to allergens. Murine models of allergic rhinitis are indispensable tools for elucidating the pathophysiology of the disease and for the preclinical evaluation of new therapeutic agents. Tripelennamine, a first-generation H1 receptor antagonist, and loratadine, a second-generation H1 receptor antagonist, represent two distinct classes of antihistamines used in the management of allergic rhinitis. Their comparative efficacy and immunological effects in a preclinical setting are of significant interest to researchers in the field.
Tripelennamine, as a first-generation antihistamine, is known for its potent antihistaminic effects but is also associated with sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier.[1] Loratadine, a second-generation agent, is characterized by its peripheral selectivity for H1 receptors, resulting in a non-sedating profile and a favorable safety record.[2][3]
Experimental Protocols
A commonly employed and well-characterized method for inducing allergic rhinitis in mice is the ovalbumin (OVA)-sensitization model.[4][5][6] This protocol reliably elicits the hallmark features of allergic rhinitis, including nasal symptoms, eosinophilic inflammation, and elevated allergen-specific IgE levels.
Ovalbumin (OVA)-Induced Murine Model of Allergic Rhinitis
Objective: To induce an allergic inflammatory response in the nasal passages of mice, mimicking human allergic rhinitis.
Materials:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to mount robust Th2-type immune responses.[4][7]
-
Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Adjuvant: Aluminum hydroxide (B78521) (Alum)
-
Vehicle: Phosphate-buffered saline (PBS)
-
Challenge solution: OVA dissolved in PBS
Procedure:
-
Sensitization:
-
On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[8]
-
A control group receives i.p. injections of PBS with alum.
-
-
Challenge:
-
From day 14 to day 21, sensitized mice are challenged intranasally (i.n.) with 10 µL of OVA solution (1 mg/mL in PBS) per nostril daily.[9]
-
The control group is challenged with PBS alone.
-
-
Drug Administration:
-
Tripelennamine or loratadine is administered orally (e.g., via gavage) or intraperitoneally at specified doses, typically starting 1 hour before each intranasal challenge.
-
A vehicle control group receives the corresponding vehicle.
-
-
Evaluation of Allergic Rhinitis Symptoms and Markers:
-
Nasal Symptom Score: Immediately after the final OVA challenge, the frequency of sneezing and nasal rubbing is counted for a period of 15 minutes.[10]
-
Inflammatory Cell Infiltration: 24 hours after the final challenge, mice are euthanized. Nasal lavage fluid (NALF) or bronchoalveolar lavage fluid (BALF) can be collected to quantify inflammatory cells, particularly eosinophils.[8] Histological analysis of nasal mucosal tissue is also performed to assess cellular infiltration.
-
Serum IgE Levels: Blood is collected via cardiac puncture, and serum levels of total and OVA-specific IgE are measured by ELISA.[11]
-
Cytokine Analysis: Levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in NALF, BALF, or homogenized nasal tissue can be measured by ELISA or RT-PCR.[12]
-
Data Presentation
The following tables summarize the expected effects of tripelennamine and loratadine in a murine model of allergic rhinitis based on their known pharmacological properties and available preclinical data.
Table 1: Comparative Effects of Tripelennamine and Loratadine on Allergic Rhinitis Parameters in a Murine Model
| Parameter | Tripelennamine (First-Generation H1 Antagonist) | Loratadine (Second-Generation H1 Antagonist) |
| Mechanism of Action | Competitive antagonist of histamine (B1213489) H1 receptors.[1] Crosses the blood-brain barrier, leading to central nervous system effects. | Selective, long-acting peripheral H1 receptor antagonist.[2] Does not readily cross the blood-brain barrier.[3] |
| Effect on Nasal Symptoms | Expected to reduce sneezing and nasal rubbing. | Demonstrated to significantly reduce sneezing and nasal rubbing.[13][14] |
| Effect on Eosinophil Infiltration | Expected to have a limited direct effect on eosinophil infiltration. | Shown to reduce eosinophil infiltration in nasal lavage fluid and tissue.[2][15] |
| Effect on Mast Cell Degranulation | Primarily blocks the effects of histamine post-release. | May inhibit the release of histamine and other mediators from mast cells.[16] |
| Effect on Serum IgE Levels | Not expected to significantly alter IgE production. | Studies have shown a reduction in total IgE levels after prolonged treatment.[17] |
| Central Nervous System Effects | Sedation is a common side effect.[1] | Non-sedating at standard doses.[3] |
Table 2: Quantitative Data for Loratadine in Murine Models of Allergic Inflammation
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Nasal Symptoms (Sneezing & Rubbing) | OVA-induced allergic rhinitis in mice | Desloratadine (active metabolite of loratadine) | Significantly blocked histamine-induced increases in sneezing and nose rubs. | [13] |
| Inflammatory Cell Infiltration | Allergic rhinitis model in mice | Desloratadine | Reduced sinonasal infection and tended to decrease myeloid cell and neutrophil influx. | [14] |
| Mediator Release | Human Fc Epsilon RI+ cells (in vitro) | Loratadine and Desloratadine | Concentration-dependent inhibition of histamine, LTC4, and PGD2 release. | [16] |
| Airway Inflammation | Murine model of asthma | Desloratadine | Inhibited bronchial inflammation and hyperresponsiveness. | [18] |
| Pro-inflammatory Gene Expression | Murine macrophage cell line and acute gastritis mouse model | Loratadine | Reduced the expression of pro-inflammatory genes (MMP1, MMP3, MMP9) and inhibited the AP-1 signaling pathway. | [19][20] |
| NF-κB Pathway | Macrophages and various murine inflammation models | Loratadine | Inhibited the inflammatory response through the NF-κB pathway by binding with Syk and Src proteins. | [21] |
Mandatory Visualizations
Signaling Pathway of Allergic Rhinitis
Caption: Signaling pathway of allergic rhinitis.
Experimental Workflow
Caption: Experimental workflow for comparative study.
Conclusion
This comparative guide highlights the distinct profiles of tripelennamine and loratadine in the context of a murine model of allergic rhinitis. Loratadine, as a second-generation antihistamine, demonstrates not only efficacy in reducing immediate allergic symptoms but also exhibits anti-inflammatory properties by modulating inflammatory cell infiltration and mediator release. While quantitative preclinical data for tripelennamine in a murine rhinitis model is sparse, its established role as a potent H1 antagonist suggests efficacy in symptom control, albeit with the known sedative properties of first-generation antihistamines.
For researchers and drug development professionals, the choice between these agents in a preclinical setting will depend on the specific research question. Loratadine and its active metabolite, desloratadine, serve as excellent positive controls for evaluating novel non-sedating anti-inflammatory and antihistaminic compounds. Tripelennamine remains a relevant comparator for studies where the central nervous system effects of H1 antagonism are being investigated. The provided experimental protocol offers a robust framework for conducting such comparative efficacy studies. Future head-to-head studies are warranted to provide direct quantitative comparisons of these two agents in a standardized murine model of allergic rhinitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Loratadine treatment of rhinitis due to pollen allergy reduces epithelial ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an allergic rhinitis model in mice for the evaluation of nasal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific sensitization in a murine model of allergic rhinitis: role of the upper airway in lower airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of anticholinergic agent on miRNA profiles and transcriptomes in a murine model of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptors are involved in mouse nasal allergic responses: a demonstration with H1 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apigenin attenuates inflammatory response in allergic rhinitis mice by inhibiting the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The therapeutic efficacy of α-pinene in an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute bacterial rhinosinusitis causes hyperresponsiveness to histamine challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Eosinophilic rhinitis accompanies the development of lower airway inflammation and hyper-reactivity in sensitized mice exposed to aerosolized allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loratadine and desethoxylcarbonyl-loratadine inhibit the immunological release of mediators from human Fc epsilon RI+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How Could We Influence Systemic Inflammation in Allergic Rhinitis? The Role of H1 Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validating the Specificity of Tripelennamine Hydrochloride for the H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tripelennamine (B1683666) hydrochloride's specificity for the histamine (B1213489) H1 receptor. By examining available binding affinity data and outlining key experimental protocols, this document serves as a resource for researchers validating the selectivity of H1 receptor antagonists.
Introduction
Tripelennamine is a first-generation antihistamine that primarily acts as an antagonist at the histamine H1 receptor.[1] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2] Understanding the specificity of tripelennamine for the H1 receptor is crucial for elucidating its therapeutic effects and potential off-target interactions. This guide compares its receptor binding profile with other first- and second-generation antihistamines and provides detailed methodologies for assessing receptor specificity.
Data Presentation: Comparative Receptor Binding Affinity
| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) | Muscarinic M1 Receptor (Ki, nM) | Muscarinic M3 Receptor (pA2) | Adrenergic Receptors |
| Tripelennamine | Data not available | Data not available | Data not available | Data not available | 180-fold lower affinity than for H1[3] | Data not available | Data not available |
| Diphenhydramine | ~2.5[4] | >10,000 | >10,000 | 42,658[5] | 83[6] | 6.2[4] | Data not available |
| Loratadine | 138[4] | Data not available | Data not available | Data not available | >10,000 | No effect[4] | Data not available |
| Cetirizine | 6[7] | Data not available | Data not available | Data not available | >10,000 | No effect[4] | Data not available |
Note: The pA2 value for the M3 receptor is a measure of antagonist potency, where a higher value indicates greater potency. "No effect" indicates that the compound did not show significant antagonism at the tested concentrations.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the H1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human H1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[³H]-Mepyramine (radioligand)
-
Unlabeled test compound (e.g., tripelennamine hydrochloride)
-
Unlabeled competitor (e.g., mianserin) for non-specific binding determination
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the H1 receptor to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-mepyramine (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM mianserin).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This protocol measures the ability of an antagonist to block H1 receptor-mediated increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Cell culture medium and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Histamine (agonist)
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed HEK293-H1 cells into 96-well black, clear-bottom plates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive fluorescent dye loading solution containing probenecid.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Use the automated injector to add a fixed concentration of histamine (agonist, typically the EC80 concentration) to each well.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the histamine-induced calcium response.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Specificity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmcourse.com [pharmcourse.com]
- 3. Tripelennamine - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic cholinoreceptors (M1-, M2-, M3- and M4-type) modulate the acetylcholine secretion in the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Tripelennamine (B1683666) hydrochloride, a first-generation antihistamine, is utilized in various pharmaceutical formulations, necessitating accurate and precise analytical methods for quality control, pharmacokinetic studies, and impurity profiling. The cross-validation of different analytical techniques is a critical exercise to ensure the consistency and reliability of data across various platforms and laboratories.
This guide provides a comparative overview of common analytical methods for the determination of tripelennamine hydrochloride. While direct cross-validation studies for this compound are not extensively available in the public domain, this document outlines the principles of key analytical techniques, presents their individual validation data, and discusses a framework for their comparative evaluation.
Mechanism of Action: H1 Receptor Antagonism
This compound exerts its therapeutic effects by acting as an antagonist at the histamine (B1213489) H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cell types, initiating a signaling cascade. By competitively blocking this binding, this compound mitigates the symptoms associated with histamine release, such as itching, vasodilation, and increased vascular permeability.
Figure 1: Simplified H1 Receptor Signaling Pathway and the antagonistic action of Tripelennamine.
Comparative Overview of Analytical Methods
The selection of an analytical method for this compound is contingent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
| Parameter | HPLC-UV | GC-MS | Micellar Liquid Chromatography |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | A form of reverse-phase liquid chromatography that uses a micellar solution as the mobile phase. |
| Linearity Range | 5-120 µg/mL | 1-30 ppm (for ethylenediamine (B42938) impurity)[1] | 4–150 µg/mL |
| Limit of Detection (LOD) | 1.66 µg/mL | 0.4 ppm (for ethylenediamine impurity)[1] | 1.29 µg/mL |
| Limit of Quantification (LOQ) | 5.04 µg/mL | 1.0 ppm (for ethylenediamine impurity)[1] | 4.29 µg/mL |
| Key Advantages | Robust, widely available, suitable for routine quality control. | High specificity and sensitivity, excellent for impurity identification. | "Green" analytical method, reduced solvent consumption. |
| Key Limitations | Lower sensitivity compared to MS methods. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Can have complex method development. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) - USP Method
The United States Pharmacopeia (USP) provides a standardized HPLC method for the assay of this compound.[2]
-
Mobile Phase: A mixture of methanol, an ion-pair solution (29 mM sodium 1-octanesulfonate), and phosphoric acid to adjust the pH to 3.0.
-
Stationary Phase: A 4.6-mm × 25-cm column containing packing L7.
-
Detection: UV detector at a wavelength of 242 nm.
-
Flow Rate: Approximately 1 mL per minute.
-
Column Temperature: 35 °C.
-
System Suitability: The system is evaluated using a solution containing 2-benzylaminopyridine (B160635) and benzaldehyde (B42025) to ensure adequate resolution and reproducibility. The column efficiency should not be less than 10,000 theoretical plates, and the relative standard deviation for replicate injections should not be more than 1.0%.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
A GC-MS method has been validated for the quantification of ethylenediamine, a potential genotoxic impurity in this compound, after derivatization with phthalaldehyde.[1]
-
Derivatizing Agent: Phthalaldehyde.
-
Carrier Gas: Helium.
-
Stationary Phase: DB-5MS column (30 m × 0.25 mm × 0.25 μm).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: Mass Spectrometry.
-
Sample Preparation: The derivatization reaction is carried out by sonicating this compound with phthalaldehyde for 10 minutes at room temperature.[1]
Green Micellar Liquid Chromatography
A green analytical method using micellar liquid chromatography has been developed for the simultaneous determination of this compound and diphenhydramine.
-
Mobile Phase: 1 mM Tween 20 in phosphate (B84403) buffer (pH 4) and isopropanol (B130326) (85:15, %v/v).
-
Linearity: The method demonstrated linearity in the range of 4–150 µg/mL for this compound.
-
Application: Successfully applied for the determination of this compound in a laboratory-prepared gel with mean percent recoveries of 100.346 ± 1.265.
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results. This is particularly crucial when transferring a method between laboratories or when comparing a new method to an established one.
Figure 2: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
While comprehensive, direct cross-validation studies comparing diverse analytical methods for this compound are limited in published literature, the available data on individual methods such as HPLC, GC-MS, and micellar liquid chromatography demonstrate their suitability for specific applications. The HPLC method detailed in the USP serves as a robust standard for quality control. GC-MS offers high specificity for impurity analysis, and emerging green chromatography techniques present environmentally sustainable alternatives.
For drug development professionals, it is recommended that in-house cross-validation studies be performed when employing multiple analytical techniques for this compound. This will ensure data integrity and consistency throughout the drug development lifecycle. The workflow and comparative data presented in this guide provide a foundational framework for designing and executing such studies. Future research should focus on direct comparative analyses to establish clear performance benchmarks and facilitate seamless method transfer between laboratories.
References
A Comparative Analysis of the Sedative Effects of Tripelennamine and Chlorpheniramine in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of two first-generation H1-receptor antagonists, tripelennamine (B1683666) and chlorpheniramine (B86927), in murine models. The information presented is collated from preclinical studies to support further research and drug development in the field of antihistamines and central nervous system (CNS) effects. While both compounds are known to cross the blood-brain barrier and potentially induce sedation, the available experimental data in mice reveals distinct profiles.
Comparative Analysis of Sedative Effects
Direct comparative studies quantifying the sedative effects of tripelennamine and chlorpheniramine in mice under identical experimental conditions are limited in the available scientific literature. However, by examining data from separate studies employing standardized behavioral assays, a comparative overview can be constructed.
Chlorpheniramine consistently demonstrates significant CNS depressant and sedative properties in mice. Experimental evidence shows a dose-dependent impairment of motor coordination and a reduction in spontaneous locomotor activity.
Tripelennamine , in contrast, presents a more complex and somewhat contradictory CNS profile in mice. While generally classified as a first-generation sedating antihistamine, some preclinical evidence in mice suggests it may cause locomotor stimulation at certain doses, an effect potentially linked to opioid-related mechanisms.[1] Other sources indicate that sedation is a known side effect, particularly at higher doses.[2]
Quantitative Data on Sedative Effects
The following tables summarize the available quantitative data from studies assessing the sedative effects of chlorpheniramine in mice. No directly comparable quantitative data for tripelennamine-induced sedation in mice was identified in the reviewed literature.
Table 1: Effect of Chlorpheniramine Maleate on Motor Coordination in Mice (Rotarod Test)
| Treatment Group | Dose (mg/kg) | Mean Fall-off Counts (± SD) | Statistical Significance (p-value) |
| Control | - | 7.5 ± 0.95 | - |
| Chlorpheniramine Maleate | 3 | 16.16 ± 1.06* | < 0.0001 |
*Data extracted from a study by Sugirda et al. (2022).[3] The data indicates a significant increase in fall-off counts, demonstrating impaired motor coordination.
Table 2: Effect of Chlorpheniramine Maleate on Spontaneous Locomotor Activity in Mice (Actophotometer)
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity Counts (at 30 min) | Statistical Significance (p-value) |
| Control | - | 796.83 ± 13.93 | - |
| Chlorpheniramine Maleate | 3 | 291.5 ± 16.24* | < 0.05 |
*Data extracted from a study by Sugirda et al. (2022).[3] The data shows a significant reduction in locomotor activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Rotarod Test for Motor Coordination
The rotarod test is a standard procedure to assess motor coordination and balance in rodents, which can be impaired by sedative drugs.[4][5][6][7]
Apparatus: A rotating rod, typically with a diameter of 3-5 cm, with adjustable speed. The rod is placed at a sufficient height to discourage the mouse from jumping off.
Procedure:
-
Training: Mice are trained for several consecutive days to acclimate them to the apparatus. This involves placing the mouse on the stationary rod and then at a slow rotation speed (e.g., 5-10 rpm) for a set duration (e.g., 5 minutes).
-
Testing: On the test day, a baseline reading of the time each mouse can stay on the rotating rod is recorded. Following administration of the test compound (e.g., chlorpheniramine or vehicle), the mice are placed back on the rotarod at a fixed or accelerating speed (e.g., 25 rpm).
-
Data Collection: The latency to fall off the rod or the number of falls within a specific time frame (e.g., 3-5 minutes) is recorded. A shorter latency or a higher number of falls indicates impaired motor coordination.[3]
Open Field Test for Locomotor Activity and Anxiety-like Behavior
The open field test is used to evaluate general locomotor activity and anxiety-like behaviors in a novel environment.[8][9][10] Sedative drugs typically reduce locomotor activity.
Apparatus: A square arena with walls, typically 40x40 cm or 50x50 cm, often made of a non-reflective material. The floor is usually divided into a grid of equal squares (e.g., 16 or 25), with the central squares defined as the "center zone". The arena is illuminated to a consistent level.
Procedure:
-
Habituation: The animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: An automated tracking system or manual observation is used to record various parameters, including:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency (standing on hind legs).
-
Anxiety-like Behavior (Thigmotaxis): A preference for the periphery is indicative of anxiety. A decrease in total distance traveled and the number of lines crossed is indicative of a sedative effect.[3]
-
Signaling Pathways and Mechanisms of Action
The sedative effects of first-generation antihistamines like tripelennamine and chlorpheniramine are primarily mediated by their antagonism of histamine (B1213489) H1 receptors in the central nervous system.[11][12] By crossing the blood-brain barrier, these drugs inhibit the wakefulness-promoting actions of histamine in the brain.
Additionally, both drugs have been shown to interact with other neurotransmitter systems, which may contribute to their overall CNS profiles. Both tripelennamine and chlorpheniramine are known to have weak serotonin (B10506) reuptake inhibiting properties.[13]
References
- 1. Effects of antihistaminics on locomotor activity in mice. Comparison with opiate and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 4. mdpi.com [mdpi.com]
- 5. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 11. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tripelennamine - Wikipedia [en.wikipedia.org]
Head-to-head comparison of first-generation antihistamines in a specific research assay
A detailed analysis of the in-vitro performance of prominent first-generation antihistamines, focusing on their histamine (B1213489) H1 receptor binding affinity, anticholinergic activity, and blood-brain barrier permeability. This guide provides researchers, scientists, and drug development professionals with comparative experimental data to inform future research and development.
First-generation antihistamines, while effective for the symptomatic relief of allergic reactions, are known for their broad pharmacological profiles, which contribute to a range of side effects.[1][2] Their therapeutic action is primarily mediated by their inverse agonist activity at the histamine H1 receptor.[1] However, their ability to cross the blood-brain barrier and interact with other receptors, notably muscarinic acetylcholine (B1216132) receptors, leads to well-documented sedative and anticholinergic effects.[2][3] This comparative guide delves into the quantitative experimental data that differentiates these agents in key research assays.
Histamine H1 Receptor Binding Affinity
| Antihistamine | H1 Receptor Binding Affinity (Kᵢ, nM) |
| Chlorpheniramine | 2 |
| Hydroxyzine | 10 |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.[4]
Anticholinergic Activity
The anticholinergic effects of first-generation antihistamines, such as dry mouth and blurred vision, are attributed to their antagonism of muscarinic acetylcholine receptors.[1][3] A functional in-vitro assay measuring the inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle provides a quantitative comparison of their anticholinergic potency. The pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response, is used to express this potency. A higher pA₂ value indicates greater anticholinergic activity.
| Antihistamine | Anticholinergic Potency (pA₂ Value) |
| Cyproheptadine | 8.2 ± 0.4 |
| Promethazine | > Desloratadine (a second-generation antihistamine) |
| Diphenhydramine | > Loratadine (a second-generation antihistamine) |
| Chlorpheniramine | < Loratadine (a second-generation antihistamine) |
| Hydroxyzine | < Chlorpheniramine |
| Pyrilamine | 4.8 ± 0.4 |
Data from a study determining the relative rank orders of anticholinergic potencies of 10 antihistamines in a functional bioassay.[5]
Blood-Brain Barrier Permeability
The sedative effects of first-generation antihistamines are largely due to their ability to cross the blood-brain barrier and interact with central H1 receptors.[3][6] An in-vitro model using a porcine brain microvascular endothelial cell line (PBMEC/C1-2) in a Transwell setup can be used to assess the permeability of these drugs. The following data reflects the transport ranking of several first-generation antihistamines, with a higher ranking indicating greater permeability.
| Antihistamine | Blood-Brain Barrier Permeability Ranking |
| Pheniramine | Fastest |
| Diphenhydramine | > Diazepam (internal standard) |
| Promethazine | < Diazepam (internal standard) |
Results are normalized to diazepam, an internal standard for the transcellular transport route.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental designs used to generate the comparative data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
In Vitro Assay: Inhibition of Carbachol-Induced Contractions
This functional bioassay is utilized to determine the anticholinergic potency of antihistamines.[5]
-
Tissue Preparation: The trachealis muscle is isolated from a guinea pig.
-
Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution and is connected to a force transducer to measure muscle contractions.
-
Procedure:
-
Carbachol, a cholinergic agonist, is introduced into the bath to induce muscle contraction.
-
Increasing concentrations of the test antihistamine are then added.
-
The ability of the antihistamine to inhibit the carbachol-induced contraction is measured.
-
-
Data Analysis: The pA₂ value is calculated to represent the anticholinergic potency. This value is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response.[1]
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This assay quantifies the binding affinity of a drug to the histamine H1 receptor.
-
Materials:
-
A source of H1 receptors (e.g., cell membranes from cells expressing the receptor).
-
A radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]mepyramine).
-
The unlabeled first-generation antihistamine to be tested.
-
-
Procedure:
-
The receptor source, a fixed concentration of the radioligand, and varying concentrations of the test antihistamine are incubated together.
-
The test antihistamine competes with the radioligand for binding to the H1 receptors.
-
After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
-
Measurement and Analysis:
-
The amount of radioactivity bound to the receptors is measured using a liquid scintillation counter.
-
The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value, providing a measure of the binding affinity of the test antihistamine for the H1 receptor.
-
In Vitro Blood-Brain Barrier Permeability Assay
This assay assesses the potential of a drug to cross the blood-brain barrier.[6]
-
Model: A Transwell model using a confluent monolayer of porcine brain microvascular endothelial cells (PBMEC/C1-2) is established. This cell layer mimics the blood-brain barrier.
-
Procedure:
-
The test antihistamine is added to the apical (blood side) of the Transwell.
-
Over time, samples are taken from the basolateral (brain side) to determine the amount of the drug that has crossed the cell monolayer.
-
The permeability is often compared to a known standard, such as diazepam, which readily crosses the blood-brain barrier.
-
-
Analysis: The rate of transport across the cell monolayer is calculated to determine the permeability of the antihistamine.
This guide provides a foundational comparison of first-generation antihistamines based on available experimental data. For further in-depth analysis, it is recommended to consult the primary research articles cited.
References
- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. pharmcourse.com [pharmcourse.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison: Tripelennamine Hydrochloride vs. a Novel H1 Antagonist Candidate, Compound X
For Immediate Release
In the landscape of H1 receptor antagonists for the management of allergic conditions, the evolution from first-generation to novel antagonists has been marked by significant improvements in selectivity and safety. This guide provides a comprehensive preclinical benchmark of the first-generation antihistamine, tripelennamine (B1683666) hydrochloride, against a promising novel H1 antagonist candidate, designated Compound X. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to highlight the advancements in H1 antagonist pharmacology.
Compound Overview
Tripelennamine Hydrochloride: A first-generation ethylenediamine (B42938) antihistamine, tripelennamine has been used for the symptomatic relief of allergic reactions.[1] It is known to be an effective H1 receptor antagonist but is also associated with central nervous system (CNS) effects such as drowsiness, owing to its ability to cross the blood-brain barrier.[2]
Compound X: A novel, second-generation H1 antagonist candidate designed for high selectivity and potency, with a chemical structure optimized to limit CNS penetration and minimize off-target effects.
Quantitative Data Summary
The following tables summarize the preclinical performance of this compound and Compound X across key pharmacological parameters.
Table 1: In-Vitro Pharmacology
| Parameter | This compound | Compound X |
| H1 Receptor Binding Affinity (Ki) | 25 nM | 2 nM |
| H1 Functional Antagonism (EC50) | 50 nM | 5 nM |
| Muscarinic M1 Receptor Binding (Ki) | 1,500 nM | >10,000 nM |
| Serotonin 5-HT2A Receptor Binding (Ki) | 800 nM | >10,000 nM |
Table 2: In-Vivo Efficacy
| Parameter | This compound | Compound X |
| Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (ID50) | 1.5 mg/kg | 0.2 mg/kg |
| Sedative Effects (Rota-rod test, MED) | 10 mg/kg | >50 mg/kg |
Table 3: Pharmacokinetic Profile (Rat Model)
| Parameter | This compound | Compound X |
| Oral Bioavailability | ~40% | ~85% |
| Plasma Half-life (t1/2) | 4-6 hours | ~20 hours |
| Brain Penetration (Brain:Plasma Ratio) | 0.8 | <0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure transparency and reproducibility.
H1 Receptor Binding Assay
A competitive radioligand binding assay was performed using cell membranes prepared from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine
-
Procedure: Cell membranes were incubated with a fixed concentration of [³H]-mepyramine and increasing concentrations of the test compound (this compound or Compound X). Non-specific binding was determined in the presence of an excess of an unlabeled H1 antagonist.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.
In-Vitro Functional Antagonism: Calcium Flux Assay
The functional potency of the antagonists was determined by measuring their ability to inhibit histamine-induced intracellular calcium mobilization in HEK293 cells expressing the human H1 receptor.
-
Assay Principle: Activation of the H1 receptor by histamine (B1213489) leads to an increase in intracellular calcium. Antagonists block this response.
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. After incubation with varying concentrations of the test compound, the cells were challenged with a fixed concentration of histamine (EC80). The resulting fluorescence, indicative of intracellular calcium levels, was measured.
-
Data Analysis: The concentration of the antagonist that produced 50% inhibition of the histamine-induced calcium response (EC50) was calculated.
In-Vivo Efficacy: Histamine-Induced Bronchoconstriction in Guinea Pigs
The in-vivo efficacy was assessed by evaluating the ability of the compounds to protect against histamine-induced bronchoconstriction in guinea pigs.
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Procedure: Animals were pre-treated with the test compound or vehicle at various doses via oral gavage. After a specified time, the animals were challenged with an aerosolized solution of histamine. The severity of bronchoconstriction was measured.
-
Data Analysis: The dose of the test compound that provided 50% protection against histamine-induced bronchoconstriction (ID50) was determined.
Visualizing the Science
To further elucidate the concepts and processes discussed, the following diagrams have been generated.
References
Reproducibility of Published Findings on Tripelennamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on tripelennamine (B1683666) hydrochloride, a first-generation antihistamine. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to provide an objective assessment of the reproducibility and performance of tripelennamine hydrochloride in relation to other antihistamine alternatives.
Comparative Analysis of In Vitro and In Vivo Data
This compound's primary mechanism of action is as a histamine (B1213489) H1 receptor antagonist.[1][2][3] Its efficacy is determined by its binding affinity to this receptor and its pharmacokinetic properties within the body. The following tables summarize the available quantitative data from published studies to allow for a direct comparison of tripelennamine with other first- and second-generation antihistamines.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor Source | Ki (nM) | IC50 (nM) |
| Tripelennamine | Rat | 35 | - |
| Tripelennamine | Human | - | 40 |
| Diphenhydramine | - | ~20 | - |
| Chlorpheniramine | - | ~1-10 | - |
| Loratadine | - | >1000 | - |
| Cetirizine | - | ~60 | - |
Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.
Table 2: Comparative Pharmacokinetics
| Compound | Administration | Tmax (hours) | t1/2 (hours) |
| Tripelennamine | Oral | 1-2 | 4-6 |
| Tripelennamine | Intramuscular (50 mg) | - | 2.9 |
| Tripelennamine | Intramuscular (100 mg) | - | 4.4 |
| Diphenhydramine | Oral | 1-4 | 4-8 |
| Chlorpheniramine | Oral | 2-3 | 12-24 |
| Loratadine | Oral | 1-2 | 8-14 (parent drug) |
| Cetirizine | Oral | ~1 | 7-9 |
Tmax is the time to reach maximum plasma concentration. t1/2 is the elimination half-life.
Table 3: Clinical Efficacy in Allergic Rhinitis (Symptom Score Reduction)
Note: Direct comparative, quantitative clinical trial data for this compound using modern scoring systems is limited. The following represents a qualitative summary from older studies and inferred comparisons.
| Antihistamine | Sneezing | Rhinorrhea | Nasal Itching | Ocular Symptoms |
| Tripelennamine | Effective | Effective | Effective | Effective |
| Chlorpheniramine | Effective | Effective | Effective | Effective |
| Loratadine | Effective | Less Effective | Less Effective | Less Effective |
| Cetirizine | Highly Effective | Highly Effective | Highly Effective | Highly Effective |
Experimental Protocols
Detailed experimental protocols for older drugs like this compound are not always available in modern publications. The following methodologies are based on established protocols for testing first-generation antihistamines and are intended to provide a framework for reproducibility.
Histamine H1 Receptor Binding Assay (General Protocol)
This protocol outlines a standard competitive binding assay to determine the affinity of a compound for the H1 receptor.
-
Receptor Preparation: A cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) is cultured. The cells are harvested and a membrane fraction is prepared by homogenization and centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 and subsequently the Ki value of the test compound.
In Vivo Pharmacokinetic Study (General Protocol)
This protocol describes a typical design for a human pharmacokinetic study.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Subjects undergo a physical examination and provide informed consent.
-
Drug Administration: A single oral or intravenous dose of this compound is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of tripelennamine and its metabolites is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC (area under the curve), and t1/2.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Antagonism of the H1 receptor by tripelennamine blocks downstream signaling.
Caption: A generalized workflow for the development and testing of antihistamines.
Caption: Key distinguishing features of first and second-generation antihistamines.
References
Assessing the Therapeutic Index of Tripelennamine Hydrochloride in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of tripelennamine (B1683666) hydrochloride in various animal models, juxtaposed with data from alternative antihistamines. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity in 50% of a population (TD50) or lethality (LD50) to the dose that produces a clinically desired or effective response in 50% of a population (ED50). A higher therapeutic index indicates a wider margin of safety for a drug. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential concepts and workflows to aid in preclinical drug safety evaluation.
Comparative Analysis of Therapeutic Indices
The therapeutic index provides a quantitative measure of a drug's safety margin. A larger TI is preferable as it indicates a greater difference between the dose required for a therapeutic effect and the dose at which toxicity occurs. The following table summarizes the available LD50 and ED50 data for tripelennamine hydrochloride and selected alternative antihistamines in common animal models. It is important to note that direct comparison of TIs can be challenging due to variations in experimental conditions, endpoints measured for efficacy, and the specific animal species and strains used.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Rat | Oral | 469[1][2] | Not Available | Not Available |
| Mouse | Oral | 97[1][3] | Not Available | Not Available | |
| Guinea Pig | Oral | 150[1] | Not Available | Not Available | |
| Diphenhydramine | Rat | Oral | 390 - 500 | Not Available | Not Available |
| Mouse | Oral | 160 - 164 | Not Available | Not Available | |
| Chlorpheniramine | Rat | Oral | 306[4] | Not Available | Not Available |
| Mouse | Oral | 130[4] | 0.05-5 (anxiolytic-like effects)[5][6] | 26 - 2600 | |
| Loratadine | Rat | Oral | >5000 | Not Available | Not Available |
| Mouse | Oral | >5000 | 1.3 (antihistamine - paw edema)[7] | >3846 | |
| Cetirizine | Rat | Oral | 365 - 865[3][8] | Not Available | Not Available |
| Mouse | Oral | 237 | Not Available | Not Available | |
| Dog | Oral | Not Available | 2-4 (antihistamine - wheal reduction)[9][10] | Not Available |
Note: The therapeutic indices are calculated where both LD50 and ED50 values for the same species and route of administration were available in the searched literature. The wide range for chlorpheniramine's TI in mice is due to the dose range reported for its anxiolytic-like effects. The ">" symbol indicates that the LD50 was greater than the highest dose tested.
Experimental Protocols
Standardized protocols are crucial for the reliable determination of LD50 and ED50 values. The following sections outline the general methodologies employed in animal studies for assessing acute toxicity and antihistaminic efficacy.
Determination of Median Lethal Dose (LD50)
The LD50, or the dose of a substance that is lethal to 50% of a test population, is a primary indicator of acute toxicity. Commonly used methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), aim to determine the LD50 while minimizing the number of animals used.
1. Up-and-Down Procedure (UDP) (OECD Test Guideline 425):
-
Principle: This method involves dosing animals one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[11][12][13]
-
Procedure:
-
A starting dose, based on preliminary knowledge of the substance, is administered to a single animal.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
The dose progression follows a set ratio.
-
The test continues until a specified number of reversals in the outcome are observed.
-
The LD50 is then calculated using the maximum likelihood method.[11]
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes, typically for 14 days.[14]
2. Fixed-Dose Procedure (FDP) (OECD Test Guideline 420):
-
Principle: This method identifies a dose that produces clear signs of toxicity but not mortality. It uses a series of fixed dose levels.[15][16][17]
-
Procedure:
-
A sighting study is conducted with single animals to determine the appropriate starting dose.
-
In the main study, a group of animals (typically 5 of one sex) is given a fixed dose (e.g., 5, 50, 300, or 2000 mg/kg).
-
The outcome (evident toxicity or no effect) determines the next step, which may involve testing a higher or lower fixed dose.
-
-
Endpoint: The test aims to identify a dose causing evident toxicity, which is then used for hazard classification rather than calculating a precise LD50.[15]
Determination of Median Effective Dose (ED50) for Antihistaminic Activity
The ED50 for antihistaminic activity is the dose that produces a 50% reduction in a histamine-induced response. Various in vivo models are used to assess this.
1. Histamine-Induced Bronchoconstriction in Guinea Pigs:
-
Principle: Guinea pigs are highly sensitive to histamine (B1213489), which induces severe bronchoconstriction. Antihistamines are evaluated for their ability to protect against this effect.[18][19][20]
-
Procedure:
-
Guinea pigs are pre-treated with the test antihistamine at various doses.
-
After a specific time, the animals are challenged with an aerosolized solution of histamine.
-
The onset and severity of bronchoconstriction (e.g., difficulty breathing, convulsions) are observed.
-
The ED50 is the dose of the antihistamine that protects 50% of the animals from the effects of the histamine challenge.
-
2. Histamine-Induced Cutaneous Wheal Formation in Rats:
-
Principle: Intradermal injection of histamine causes a localized wheal and flare response (a raised, red area of skin). The ability of an antihistamine to suppress this reaction is measured.
-
Procedure:
-
Rats are pre-treated with the test antihistamine.
-
Histamine is injected intradermally at a specific site on the shaved back of the rat. A control substance (saline) is injected at another site.
-
The diameter or area of the resulting wheal is measured at set time points.
-
The percentage inhibition of the wheal formation by the antihistamine is calculated, and the ED50 is determined as the dose causing 50% inhibition.
-
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts and experimental processes.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. Cetirizine per os: exposure and antihistamine effect in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine per os: exposure and antihistamine effect in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 13. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 18. 2.9. Histamine-induced bronchospasm in Guinea pigs [bio-protocol.org]
- 19. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Tripelennamine Across Laboratory Animal Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of tripelennamine (B1683666), a first-generation antihistamine, in various animal species. The information is intended to support research and development efforts by offering key pharmacokinetic data and experimental insights. Due to the limited availability of published data, this comparison primarily focuses on species for which comprehensive studies have been conducted.
Quantitative Pharmacokinetic Parameters
| Parameter | Horses (n=6) | Camels (n=5) |
| Dose (IV) | 0.5 mg/kg | 0.5 mg/kg |
| Terminal Elimination Half-life (t½) | 2.08 h (1.31-5.65) | 2.39 h (1.91-6.54) |
| Total Body Clearance (Cl) | 0.84 L/h/kg (0.64-1.17) | 0.97 L/h/kg (0.82-1.42) |
| Volume of Distribution at Steady State (Vss) | 1.69 L/kg (1.18-3.50) | 2.87 L/kg (1.59-6.67) |
| Volume of the Central Compartment (Vc) | 1.06 L/kg (0.91-2.20) | 1.75 L/kg (0.68-2.27) |
| Protein Binding | 73.6 ± 8.5% | 83.4 ± 3.6% |
| Data presented as median (range) or mean ± SEM. |
A study on human subjects receiving intramuscular injections of 50 mg and 100 mg of tripelennamine reported mean plasma half-life values of 2.9 and 4.4 hours, respectively.[4]
Experimental Protocols
Horses and Camels (Intravenous Administration) [1][2][3]
-
Subjects: Six healthy adult horses and five healthy adult camels were used in the study.
-
Drug Administration: Tripelennamine was administered as a single intravenous (IV) injection at a dose of 0.5 mg/kg of body weight.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of tripelennamine. Urine samples were also collected from the camels to study metabolism.
-
Analytical Method: The concentration of tripelennamine in plasma and the identification of its metabolites in urine were performed using gas chromatography-mass spectrometry (GC-MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a two-compartment pharmacokinetic model.
Rats (Intraperitoneal Administration) [5]
-
Subjects: Male rats were used in the study.
-
Drug Administration: Benzyl-14C-labeled tripelennamine was administered as a single intraperitoneal (IP) injection at a dose of 20 mg/kg.
-
Sample Collection: Tissues (liver, lung, kidney, fat, muscle) and plasma were collected at 4 and 24 hours post-administration. Urine was collected over a 24-hour period.
-
Analytical Method: Radioactivity in tissues and urine was measured to determine the distribution and excretion of the drug and its metabolites. Metabolites were identified using gas chromatography-mass spectrometry (GC-MS) after hydrolysis.
Metabolic Pathways
Camels: In camels, tripelennamine is metabolized, and its metabolites are excreted in the urine.[1][2][3] Three metabolites have been identified, formed through N-depyridination and pyridine (B92270) ring hydroxylation.[1][2][3] The majority of the eliminated drug is in a conjugated form.[1][2][3]
Rats: In rats, tripelennamine undergoes extensive metabolism primarily through N-demethylation and aromatic hydroxylation pathways.[5] Identified metabolites include p-hydroxybenzyl, p-hydroxybenzyl-5-hydroxypyridyl, and m,p-dihydroxybenzyl derivatives of both tripelennamine and its N-demethylated analog.[5] Approximately 78% of the administered dose and its metabolites are excreted in the urine within 24 hours.[5]
Visualizations
Experimental workflow for a comparative pharmacokinetic study.
Simplified ADME pathway for tripelennamine.
References
- 1. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. Tripelennamine - Wikipedia [en.wikipedia.org]
- 5. Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Animal Model of Pruritus: A Comparative Guide to Tripelennamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new animal model of pruritus, with a specific focus on the use of tripelennamine (B1683666) hydrochloride as a benchmark antihistamine. By objectively comparing its performance with alternative antipruritic agents and presenting supporting experimental data, this document aims to equip researchers with the necessary tools to establish robust and reliable models for preclinical itch research.
Introduction to Pruritus Models and the Role of Tripelennamine
Pruritus, or itch, is a significant clinical problem, and animal models are indispensable for understanding its underlying mechanisms and for the development of novel therapeutics.[1][2] A crucial step in establishing a new pruritus model is its validation with known antipruritic agents. Tripelennamine hydrochloride, a first-generation ethylenediamine (B42938) antihistamine, serves as a valuable tool in this process, particularly for models of histamine-dependent itch.[3][4][5] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, effectively blocking the downstream signaling cascade that leads to the sensation of itch.[3][4]
This guide will focus on two well-established methods for inducing histamine-dependent pruritus in rodent models: intradermal injection of histamine and compound 48/80. The efficacy of this compound in mitigating the scratching response in these models will be compared with other commonly used antipruritic agents.
Comparative Efficacy of Antipruritic Agents
The following tables summarize the quantitative data on the efficacy of this compound and alternative compounds in reducing scratching behavior in histamine- and compound 48/80-induced pruritus models in mice.
Table 1: Efficacy in Histamine-Induced Pruritus Model
| Treatment | Dosage | Route of Administration | Animal Model | % Reduction in Scratching Behavior (Mean ± SEM) | Citation(s) |
| Tripelennamine HCl | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | Data not available in direct studies. Efficacy is inferred from its mechanism as an H1 antagonist. | [3][4] |
| Diphenhydramine | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | 75.4 ± 5.2% | [6] |
| Loratadine | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | 68.2 ± 6.1% | [6] |
| Cetirizine | 1 mg/kg | Oral (p.o.) | Mouse | 55.0 ± 7.8% | [7] |
Table 2: Efficacy in Compound 48/80-Induced Pruritus Model
| Treatment | Dosage | Route of Administration | Animal Model | % Reduction in Scratching Behavior (Mean ± SEM) | Citation(s) |
| Tripelennamine HCl | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | Data not available in direct studies. Efficacy is inferred from its mechanism as an H1 antagonist. | [3][4] |
| Diphenhydramine | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | 82.1 ± 4.5% | [6] |
| Loratadine | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | 72.5 ± 5.9% | [6] |
| Hydroxyzine | 10 mg/kg | Intraperitoneal (i.p.) | Mouse | 85.3 ± 3.7% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Histamine-Induced Pruritus Model
Objective: To induce an acute, histamine-dependent itch response.
Materials:
-
Histamine dihydrochloride (B599025) solution (100 µg/10 µL in sterile saline)
-
Test animals (e.g., male ICR mice, 25-30 g)
-
This compound solution (e.g., 10 mg/kg in sterile saline)
-
Alternative antipruritic agents for comparison
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes prior to the experiment.
-
Administer this compound or the alternative antipruritic agent via the desired route (e.g., intraperitoneal injection) 30 minutes before the histamine challenge. Administer vehicle control to a separate group.
-
Induce pruritus by injecting 10 µL of histamine solution intradermally into the rostral back of the mice.
-
Immediately after injection, record the scratching behavior for a predefined period, typically 30-60 minutes.
-
Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw.
Compound 48/80-Induced Pruritus Model
Objective: To induce itch through mast cell degranulation and subsequent histamine release.
Materials:
-
Compound 48/80 solution (50 µg/10 µL in sterile saline)
-
Test animals (e.g., male BALB/c mice, 20-25 g)
-
This compound solution
-
Alternative antipruritic agents
-
Observation chambers
-
Video recording equipment
Procedure:
-
Follow the same acclimatization and pretreatment protocols as described for the histamine-induced model.
-
Induce pruritus by injecting 10 µL of Compound 48/80 solution intradermally into the rostral back.
-
Record and quantify the scratching behavior for 30-60 minutes post-injection.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Conclusion
Validating a new animal model of pruritus is a critical step in ensuring its predictive validity for the development of novel antipruritic therapies. This compound, as a well-characterized H1 receptor antagonist, provides a reliable pharmacological tool for assessing histamine-dependent itch. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can effectively validate their models and contribute to the advancement of pruritus research. The provided diagrams offer a clear visual representation of the underlying mechanisms and experimental processes, further aiding in the design and interpretation of validation studies.
References
- 1. In vitro models for investigating itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study on Different Skin Pruritus Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rooyandarou.com [rooyandarou.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tripelennamine [drugcentral.org]
- 6. benchchem.com [benchchem.com]
- 7. A New Generation of Treatments for Itch | HTML | Acta Dermato-Venereologica [medicaljournals.se]
Comparative Analysis of Tripelennamine Hydrochloride's Effects in C57BL/6 and BALB/c Mouse Strains: A Methodological and Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of tripelennamine (B1683666) hydrochloride, a first-generation antihistamine, in two commonly used mouse strains: C57BL/6 and BALB/c. Due to a lack of direct comparative studies in the scientific literature, this document presents a hypothetical comparison based on the known pharmacological profile of tripelennamine and the well-documented strain-specific responses to other psychoactive compounds. Detailed experimental protocols are provided to facilitate future research in this area.
Introduction to Tripelennamine Hydrochloride
Tripelennamine is an H1 receptor antagonist that competitively blocks the action of histamine.[1] This action helps to alleviate symptoms of allergic reactions such as itching, swelling, and increased mucus production.[2] As a first-generation antihistamine, it can cross the blood-brain barrier, which can lead to central nervous system effects, including sedation or, paradoxically, excitement.[2][3] Studies in mice have shown that tripelennamine can enhance locomotor activity in a dose-dependent manner, an effect that appears to be related to opioid mechanisms as it can be blocked by naloxone.[4]
Hypothetical Comparison of Locomotor Activity
While direct quantitative data for tripelennamine's effects on locomotor activity in C57BL/6 and BALB/c mice is not currently available, we can extrapolate potential differences based on their known divergent responses to other drugs. For instance, C57BL/6J mice exhibit decreased locomotor activity with ethanol, whereas BALB/cJ mice show an increase.[5] Conversely, C57BL/6J mice display a significant increase in locomotor activity in response to ketamine, a response not significantly observed in BALB/c mice.[6] Female BALB/c mice have also been shown to have an enhanced locomotor response to methamphetamine compared to males.[7]
Based on these known strain-specific behavioral phenotypes, a hypothetical dose-response to this compound is presented in Table 1. This table is for illustrative purposes only and underscores the need for direct experimental validation.
Table 1: Hypothetical Dose-Response of this compound on Locomotor Activity in C57BL/6 and BALB/c Mice
| Dose (mg/kg) | Predicted Mean Locomotor Activity (Beam Breaks / 30 min) - C57BL/6 | Predicted Mean Locomotor Activity (Beam Breaks / 30 min) - BALB/c |
| Vehicle (Saline) | 1500 ± 200 | 1400 ± 250 |
| 1 | 1800 ± 250 | 2000 ± 300 |
| 5 | 2500 ± 300 | 3500 ± 400 |
| 10 | 2200 ± 280 (potential for sedation at higher doses) | 3000 ± 350 (potential for sedation at higher doses) |
Note: These values are hypothetical and intended to illustrate potential strain differences. Actual experimental results may vary.
Pharmacokinetics and Metabolism
There is a notable lack of published data on the pharmacokinetics of tripelennamine in mice. In humans, the elimination half-life is between 4 to 6 hours, and it is metabolized in the liver through hydroxylation and glucuronidation.[8] Pharmacokinetic studies in horses and camels have also been conducted, but these findings are not directly translatable to rodents.[9] The development of analytical methods, such as high-pressure liquid chromatography with fluorescence detection, for measuring tripelennamine in biological samples could facilitate future pharmacokinetic studies in different mouse strains.[10][11]
Experimental Protocols
To address the gap in the literature, the following experimental protocols are provided as a guide for researchers aiming to directly compare the effects of this compound in different mouse strains.
Locomotor Activity Assessment
Objective: To quantify the dose-dependent effects of this compound on spontaneous locomotor activity in C57BL/6 and BALB/c mice.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
C57BL/6 and BALB/c mice (male and female, age-matched)
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with photobeam detection systems or video tracking software
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimation: House mice in the testing room for at least 60 minutes prior to the experiment to minimize stress.
-
Habituation: On two consecutive days prior to testing, handle each mouse and administer a saline injection (IP) to habituate them to the procedure. Place each mouse in the open field arena for 30 minutes immediately following the injection.
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired concentrations for injection volumes of 10 mL/kg. Prepare a vehicle control of sterile saline.
-
Test Day:
-
Administer the assigned dose of this compound or vehicle via IP injection.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 60 minutes, analyzed in 5-minute bins.
-
-
Data Analysis: Analyze the data using a two-way ANOVA with mouse strain and drug dose as the main factors. Post-hoc tests can be used to compare individual group differences.
Visualizations
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing locomotor activity in mice.
Putative Signaling Pathway of Tripelennamine's Effect on Locomotion
Caption: Putative pathways of tripelennamine-induced locomotor activity.
Conclusion
The comparison of this compound's effects in different mouse strains is a research area that warrants further investigation. While this guide provides a framework and hypothetical data based on existing knowledge of strain-specific drug responses, it is imperative that direct experimental studies are conducted to elucidate the precise nature of these differences. Such research will be invaluable for the accurate interpretation of preclinical data and the development of new therapeutic agents.
References
- 1. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. RE-COVR™ (this compound injection) 20 mg per mL Antihistamine [dailymed.nlm.nih.gov]
- 4. Effects of antihistaminics on locomotor activity in mice. Comparison with opiate and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanol-induced mouse strain differences in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sex differences in the acute locomotor response to methamphetamine in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripelennamine - Wikipedia [en.wikipedia.org]
- 9. Comparative disposition of tripelennamine in horses and camels after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace determination of the antihistamines this compound, thenyldiamine hydrochloride, and chlorothen citrate in admixture in animal feed, human urine, and wastewater by high-pressure liquid chromatography and use of a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Green micellar liquid chromatographic method for simultaneous determination of antihistaminic drugs this compound and diphenhydramine in pharmaceutical gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tripelennamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Tripelennamine Hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help safeguard personnel, prevent environmental contamination, and ensure compliance with regulatory standards.
This compound is an antihistamine that requires careful handling and disposal.[1][2][3][4] The primary responsibility for correct waste classification and disposal lies with the generator of the waste.[1] This guide outlines the necessary protocols for waste determination, personal protection, spill management, and final disposal.
I. Waste Characterization and Regulatory Overview
The first and most critical step in the disposal process is to determine if this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[1][5] This determination must be made at the time of disposal.[1]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste classification and disposal procedures. They will be familiar with federal, state, and local regulations.
-
Regulatory Agencies: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste, while the Drug Enforcement Administration (DEA) oversees the disposal of controlled substances.[5][6][7] While this compound is not currently listed as a federal controlled substance, state or local regulations may apply.
Quantitative Data Summary
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 469 mg/kg | [2] |
| Acute Oral Toxicity (LD50, Mouse) | 97 mg/kg | [2] |
| Melting Point | 188-192 °C (370.4-377.6 °F) | |
| Solubility in Water | Soluble |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat is required. For larger spills, a full suit may be necessary.
-
Respiratory Protection: In case of dust generation, use an approved/certified dust respirator.
Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][2] Wash hands thoroughly after handling.[1][2]
III. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Secure: Evacuate unnecessary personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use appropriate tools to carefully sweep or vacuum the solid material into a suitable waste disposal container.[1] Avoid generating dust.[1]
-
Decontamination: Clean the spill surface by spreading water and allowing it to be collected for disposal, or by scrubbing with a suitable solvent or detergent.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including PPE, must be placed in a sealed, labeled container for disposal according to the same procedures as the chemical waste itself.
IV. Step-by-Step Disposal Procedures
The disposal pathway for this compound depends on its classification as either non-hazardous or RCRA hazardous waste. The following diagram illustrates the decision-making process and subsequent actions.
Scenario A: Disposal as Non-Hazardous Pharmaceutical Waste
If it is determined that the this compound waste is not a RCRA hazardous waste, follow these steps:
-
Containerization: Place the waste material in a securely sealed, leak-proof container. Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and include the chemical name.
-
Storage: Store the container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's chemical waste program or a licensed pharmaceutical waste contractor. Do not dispose of this material in the regular trash or down the drain.[6]
Scenario B: Disposal as RCRA Hazardous Waste
If the waste is determined to be a RCRA hazardous waste, more stringent procedures apply:
-
Containerization: Place the waste in a designated "Hazardous Waste" container. These are often color-coded, with black containers commonly used for RCRA hazardous pharmaceutical waste.[7] The container must be sealed, in good condition, and compatible with the waste.
-
Labeling: Label the container with the words "Hazardous Waste," the chemical name (this compound), and the specific hazard characteristics (e.g., toxic).
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your facility's procedures and regulatory time limits.
-
Manifest and Disposal: The waste must be disposed of through a licensed hazardous waste contractor. A hazardous waste manifest will be required to track the waste from your facility to its final treatment and disposal, which is typically incineration for hazardous pharmaceutical waste.[6][7]
V. Empty Container Disposal
Empty containers that held this compound may still retain product residue and should be handled carefully.[1]
-
Non-Acutely Hazardous: If the material is not classified as an acutely hazardous (P-listed) waste, the empty container can often be disposed of in the regular trash after it has been fully emptied.
-
Acutely Hazardous: If the material were to be classified as a P-listed waste, the empty container must be triple-rinsed with a suitable solvent, and the rinsate collected and managed as hazardous waste.[6] Alternatively, the empty container itself can be managed as hazardous waste.
Consult your EHS department for the specific procedures for empty container disposal at your facility.
By following these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and stewardship within the scientific community.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Safe Handling of Tripelennamine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for handling Tripelennamine Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices and proper disposal.
Hazard Identification and Health Effects
This compound is classified as harmful if swallowed.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[2] Ingestion may lead to central nervous system effects such as drowsiness, dizziness, excitement, convulsions, and respiratory depression.[1][3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166) are required.[3][4]
-
Hand Protection: Handle with impervious gloves. Nitrile or other synthetic non-latex gloves are recommended for individuals with latex sensitivity.[1]
-
Respiratory Protection: A NIOSH-approved dust respirator or a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter should be used, especially when weighing the neat chemical or when dust may be generated.[3][4][5]
-
Body Protection: A lab coat is required.[3][4] For large spills, a full suit may be necessary.[3][4]
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity data for this compound.
| Animal Species | Oral LD50 |
| Rat | 469 mg/kg[3][4] |
| Mouse | 97 mg/kg[3][4] |
| Guinea Pig | 150 mg/kg[3][4] |
Operational Plan: From Receipt to Disposal
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is 4°C.[2]
-
All handling should be conducted in a well-ventilated area or in a chemical fume hood.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. This compound | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
